2-(5-Oxohexanoyl)oxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-oxazol-2-yl)hexane-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(11)3-2-4-8(12)9-10-5-6-13-9/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBGCKTXJWBFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642048 | |
| Record name | 1-(1,3-Oxazol-2-yl)hexane-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-98-0 | |
| Record name | 1-(2-Oxazolyl)-1,5-hexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Oxazol-2-yl)hexane-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Topic: 2-(5-Oxohexanoyl)oxazole: A Comprehensive Guide to Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to serve as a bioisosteric replacement for amide or ester functionalities make it a highly desirable heterocycle in drug design.[1] This guide focuses on a specific, functionalized derivative, 2-(5-Oxohexanoyl)oxazole . This molecule uniquely combines the stable oxazole core with a flexible keto-functionalized acyl side chain, presenting a versatile platform for synthetic elaboration and as a potential pharmacophore. We provide a detailed exploration of robust synthetic strategies, predictive characterization protocols, and a discussion of its potential applications in modern drug discovery.
Rationale and Strategic Importance
The strategic value of this compound lies in its hybrid structure. The 2-acyloxazole moiety offers a chemically stable core that can engage in various non-covalent interactions within biological targets, while the terminal ketone on the hexanoyl chain serves as a crucial handle for further chemical modification. This "linker-pharmacophore" design is highly relevant in the development of covalent inhibitors, bioconjugates, or as a key binding element for target proteins. The oxazole ring itself is found in numerous natural products and clinically used drugs, valued for its role in modulating pharmacokinetic and pharmacodynamic properties.[2][4][5]
Logical Framework: From Structure to Application
The inherent features of the target molecule dictate its potential utility. This relationship can be visualized as a logical progression from its core components to its prospective roles in research and development.
Caption: Logical flow from structural features of this compound to its potential applications.
Synthesis of this compound
While a dedicated synthesis for this exact molecule is not prominently documented, its structure lends itself to several reliable and well-established methodologies for constructing 2-acyloxazoles. The most authoritative and versatile approach is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a precursor α-acylamino ketone.
Proposed Primary Synthetic Pathway: Modified Robinson-Gabriel Synthesis
This pathway is selected for its robustness, high functional group tolerance, and reliance on readily available starting materials. It involves two principal stages: formation of the key α-acylamino ketone intermediate and its subsequent cyclodehydration.
Caption: Proposed workflow for the synthesis of this compound via an α-acylamino ketone intermediate.
Detailed Experimental Protocol
This protocol outlines the synthesis via the cyclodehydration of N-(2-hydroxy-2-oxoethyl)-5-oxohexanamide, a plausible intermediate derived from 5-oxohexanoic acid and an amino alcohol derivative.
Step 1: Synthesis of N-(2-hydroxyethyl)-5-oxohexanamide
-
To a stirred solution of 5-oxohexanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.5 M), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add 2-aminoethanol (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Rationale: EDCI/HOBt is a standard, mild peptide coupling system that efficiently forms the amide bond while minimizing side reactions.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate. Purify via column chromatography if necessary.
Step 2: Oxidation to α-Acylamino Aldehyde Intermediate
-
Dissolve the intermediate from Step 1 in anhydrous DCM (0.2 M).
-
Add Dess-Martin periodinane (DMP) (1.5 eq) portion-wise at 0 °C.
-
Rationale: DMP is a mild and selective oxidizing agent that converts the primary alcohol to an aldehyde with high efficiency and minimal over-oxidation.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
Quench the reaction by adding a saturated solution of Na₂S₂O₃.
-
Extract the product with DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the crude α-acylamino aldehyde. This intermediate is often used immediately in the next step without extensive purification.
Step 3: Cyclodehydration to this compound
-
Dissolve the crude aldehyde from Step 2 in anhydrous toluene (0.3 M).
-
Add triphenylphosphine (1.5 eq) and iodine (1.5 eq) to the solution.
-
Add triethylamine (3.0 eq) and heat the mixture to 80-100 °C for 4-6 hours.
-
Rationale: The combination of triphenylphosphine and iodine is an effective system for cyclodehydration of β-hydroxy amides and related intermediates to form the oxazole ring under relatively mild conditions.[6]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter to remove any solids, and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure This compound .
Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic data based on the molecular structure.
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Oxazole Protons: δ ~7.2-8.0 ppm (2H, two distinct signals). Chain Protons: δ ~3.2 ppm (t, 2H, -CH₂-C=O-oxazole), δ ~2.8 ppm (t, 2H, -CH₂-C=O-CH₃), δ ~2.2 ppm (s, 3H, -C(=O)CH₃), δ ~2.0 ppm (quintet, 2H, middle -CH₂-). |
| ¹³C NMR | Carbonyls: δ ~208 ppm (ketone C=O), δ ~175 ppm (acyl C=O). Oxazole Carbons: δ ~160 ppm (C2), δ ~140-145 ppm (C4/C5), δ ~125-130 ppm (C4/C5). Aliphatic Carbons: δ ~40-45 ppm (-CH₂-), δ ~30 ppm (-CH₃), δ ~20-25 ppm (-CH₂-). |
| Mass Spec (HRMS-ESI) | [M+H]⁺: Calculated for C₉H₁₂NO₃⁺: m/z 182.0712. Found: [Expected value ± 5 ppm]. |
| IR Spectroscopy (cm⁻¹) | ~1720-1740: C=O stretch (acyl-oxazole). ~1710-1715: C=O stretch (aliphatic ketone). ~1580-1650: C=N and C=C stretches (oxazole ring). ~2900-3000: C-H stretch (aliphatic). |
Interpreting the Data
-
¹H NMR: The two distinct signals in the aromatic region are characteristic of the oxazole ring protons. The downfield triplet around 3.2 ppm is diagnostic for the methylene group adjacent to the electron-withdrawing 2-acyl-oxazole system. The sharp singlet at ~2.2 ppm confirms the terminal methyl ketone.
-
¹³C NMR: The presence of two carbonyl signals, one in the ketone region (~208 ppm) and one in the ester/amide region (~175 ppm), is a critical confirmation of the structure. Three signals in the aromatic/heteroaromatic region correspond to the oxazole carbons.
-
Mass Spectrometry: High-resolution mass spectrometry provides the exact mass, confirming the elemental composition C₉H₁₁NO₃. Key fragmentation patterns would likely include the loss of the terminal acetyl group (CH₃CO•) and cleavage to form the 2-oxazoyl-acylium ion.
-
Infrared Spectroscopy: The IR spectrum is dominated by two strong carbonyl absorption bands. The slightly higher frequency C=O stretch is attributed to the acyl group attached to the electron-withdrawing oxazole ring.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health (NIH). [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing. [Link]
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Properties and Stability of 2-(5-Oxohexanoyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties and stability of 2-(5-Oxohexanoyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this molecule is limited in public literature, this document synthesizes established principles of oxazole and ketone chemistry to offer a predictive analysis of its behavior. This guide covers the molecule's physicochemical properties, potential degradation pathways under various stress conditions, and recommended protocols for stability assessment. The information presented herein is intended to equip researchers with the foundational knowledge required for the effective handling, formulation, and development of this compound and related compounds.
Introduction: The Significance of the Oxazole Moiety
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a key component in a vast array of natural products and synthetic compounds exhibiting significant biological activity.[1][2] The unique electronic properties of the oxazole ring contribute to its ability to engage in various non-covalent interactions, making it a valuable scaffold in drug design.[1] The title compound, this compound, incorporates both this privileged heterocycle and a reactive ketone functionality within its side chain, suggesting a potential for diverse chemical interactions and biological targets. Understanding the interplay between these two functional groups is paramount for predicting the molecule's overall stability and reactivity profile.
Chemical and Physical Properties
A foundational understanding of a molecule's physicochemical properties is critical for its application in research and development. The following table summarizes the key known and predicted properties of this compound.
| Property | Value | Source/Method |
| IUPAC Name | 1-(Oxazol-2-yl)hexane-1,5-dione | Predicted |
| CAS Number | 898758-98-0 | [3] |
| Molecular Formula | C₉H₁₁NO₃ | [3] |
| Molecular Weight | 181.19 g/mol | [3] |
| Appearance | Not available (likely a solid or oil) | - |
| Boiling Point | 312.4°C at 760 mmHg | [3] |
| Density | 1.131 g/cm³ | [3] |
| Flash Point | 142.7°C | [3] |
| pKa (of conjugate acid) | ~0.8 | [4] |
Stability and Degradation Profile
The stability of this compound is dictated by the chemical vulnerabilities of both the oxazole ring and the 5-oxohexanoyl side chain. While oxazoles are generally considered thermally stable, they are susceptible to degradation under hydrolytic, oxidative, and photolytic conditions.[1][2]
Hydrolytic Stability
The oxazole ring can undergo acid or base-catalyzed hydrolysis, leading to ring cleavage.[5] The ester-like linkage within the oxazole ring is the primary site of hydrolytic attack.
-
Acidic Conditions: Under acidic conditions, protonation of the nitrogen atom can activate the ring towards nucleophilic attack by water, leading to the formation of an α-acylamino ketone.
-
Basic Conditions: In alkaline media, direct nucleophilic attack on the oxazole ring can also result in ring opening.
The 5-oxohexanoyl side chain is generally stable to hydrolysis, although extreme pH and temperature could potentially promote other reactions.
Oxidative Stability
The oxazole ring is susceptible to oxidation, which can lead to ring opening.[1][6] The C4 position is often the initial site of oxidation, which can result in cleavage of the C4-C5 bond.[2] The ketone group in the side chain can also be a site for oxidative cleavage under strong oxidizing conditions.
Photostability
Oxazole rings can undergo photolysis, often leading to the formation of oxidation products.[1] Exposure to UV light can induce rearrangement of the oxazole ring through an azirine intermediate. The presence of the carbonyl group in the side chain could also contribute to photosensitivity.
Thermal Stability
Oxazoles are generally thermally stable entities and do not typically decompose at high boiling temperatures.[1][2] However, the overall thermal stability of this compound will also be influenced by the 5-oxohexanoyl side chain.
The following diagram illustrates the potential degradation pathways of this compound based on the known reactivity of the oxazole ring system.
Figure 1: Potential degradation pathways of this compound.
Recommended Handling and Storage
Based on the predicted stability profile, the following handling and storage procedures are recommended to ensure the integrity of this compound:
-
Storage: Store in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative degradation.
-
Handling: Avoid exposure to strong acids, bases, and oxidizing agents. Protect from light.
-
Solvents: For solution-based work, use aprotic solvents where possible. If aqueous solutions are necessary, use buffered systems to maintain a stable pH.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify likely degradation products and to develop stability-indicating analytical methods.[4][7][8][9]
Objective
To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) and to identify the major degradation products.
Materials
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffers (pH 4, 7, and 9)
Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source (ICH Q1B conditions) for an appropriate duration.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition. Neutralize the acid and base samples. Analyze all samples by a stability-indicating HPLC method.
Analytical Method: Stability-Indicating HPLC
A reverse-phase HPLC method with UV detection is a suitable starting point for monitoring the degradation of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL
The method should be validated to ensure it can separate the parent compound from all significant degradation products.[10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pharmtech.com [pharmtech.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ajrconline.org [ajrconline.org]
- 10. [PDF] HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma. | Semantic Scholar [semanticscholar.org]
- 11. HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of "2-(5-Oxohexanoyl)oxazole" Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
In the vanguard of modern drug discovery, in silico methodologies are paramount for the rapid and cost-effective evaluation of novel chemical entities. This guide delineates a comprehensive computational workflow to predict the biological activity of "2-(5-Oxohexanoyl)oxazole," a small molecule with a potentially rich pharmacological profile owing to its oxazole core. Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with a robust framework for virtual screening and bioactivity prediction, encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations. Each step is detailed with both theoretical justification and practical, step-by-step protocols, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Investigating this compound
The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom.[5][6] This scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with significant therapeutic properties.[3][7][8] The diverse bioactivities of oxazole derivatives stem from their ability to engage in various non-covalent interactions with biological macromolecules.[7] While "this compound" itself is not extensively characterized in the scientific literature, its constituent parts—the oxazole core and the oxohexanoyl side chain—suggest a high potential for biological activity.
The in silico approach detailed herein allows for a proactive and systematic exploration of this potential before significant investment in laboratory synthesis and testing is made. By simulating molecular interactions and predicting pharmacokinetic properties, we can generate testable hypotheses about the compound's mechanism of action and its viability as a drug candidate.
The Comprehensive In Silico Bioactivity Prediction Workflow
Our predictive workflow is designed as a multi-stage funnel, progressively refining our understanding of the compound's potential bioactivity. Each stage builds upon the last, providing a holistic view of the molecule's pharmacological profile.
Caption: The integrated in silico workflow for bioactivity prediction.
Phase 1: Target Identification and Compound Preparation
The foundational step in our analysis is to identify potential biological targets for "this compound" and to prepare a computationally viable 3D structure of the molecule.
3.1. Target Identification: Fishing for a Receptor
Without a priori knowledge of the compound's targets, we must employ reverse screening methodologies. This "target fishing" approach screens the compound against a large library of known protein structures to identify potential binding partners.[9][10]
Methodologies:
-
Reverse Docking: The compound is docked against a database of protein binding sites.
-
Pharmacophore-Based Screening: A 3D pharmacophore model of the compound is generated and used to search for proteins with complementary features.
-
Chemical Similarity Searching: The compound is compared to databases of known active molecules to infer potential targets based on structural similarity.
Protocol: Target Fishing using PharmMapper
-
Obtain Ligand Structure: The SMILES (Simplified Molecular Input Line Entry System) string for "this compound" is CC(=O)CCCC(=O)C1=CN=CO1.
-
Access Server: Navigate to a reverse pharmacophore mapping server like PharmMapper.
-
Submit Compound: Input the SMILES string or upload a 3D structure of the compound.
-
Select Target Set: Choose a relevant target library (e.g., human proteins).
-
Run Analysis: Initiate the screening process. The server will align the compound's pharmacophore features with those of numerous protein binding sites.
-
Analyze Results: The output will be a ranked list of potential protein targets based on the fit score. Prioritize targets with high scores and biological relevance to diseases of interest.
3.2. Ligand Preparation
A high-quality 3D structure of the ligand is critical for accurate predictions. This involves converting the 2D representation into a 3D model and minimizing its energy.
Protocol: Ligand Preparation using Open Babel
-
SMILES to 3D Conversion:
-
Energy Minimization: A molecular mechanics force field (e.g., MMFF94) is used to find a low-energy conformation.
Phase 2: Predicting Interaction and Activity
With potential targets identified and the ligand prepared, we can now predict the binding interaction and estimate biological activity.
4.1. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[11][12]
Causality Behind Experimental Choices: The choice of docking software (e.g., AutoDock Vina) is based on its balance of speed and accuracy, making it suitable for screening against multiple targets.[13][14] The preparation of the protein is crucial; this includes removing water molecules, adding hydrogen atoms, and defining the binding site, often guided by the location of a co-crystallized ligand in a known structure.[15]
Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Download the PDB file of a potential target (e.g., from the RCSB PDB).
-
Using software like PyMOL or AutoDockTools, remove water molecules and heteroatoms not relevant to binding.[13]
-
Add polar hydrogens and assign charges.
-
Save the prepared protein in the required .pdbqt format.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site of the protein. The size and center of the box are critical parameters.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line tool, specifying the prepared protein, ligand, and grid parameters.
-
-
Analysis of Results:
-
The binding affinity (in kcal/mol) is found in the log file. More negative values indicate stronger binding.
-
Visualize the predicted binding poses in the results.pdbqt file using PyMOL or Discovery Studio to analyze interactions like hydrogen bonds and hydrophobic contacts.[13]
-
Caption: The workflow for a typical molecular docking experiment.
4.2. Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[16][17][18][19] If a dataset of compounds with known activity against an identified target is available, a QSAR model can be built to predict the activity of "this compound."
Pillars of a Trustworthy QSAR Model:
-
Descriptor Calculation: Molecular descriptors (e.g., physicochemical properties, topological indices) are calculated to numerically represent the chemical structure.
-
Model Building: Statistical methods, from multiple linear regression to advanced machine learning algorithms, are used to create the predictive model.[16][18]
-
Rigorous Validation: The model's predictive power must be validated using techniques like cross-validation and external validation with an independent test set.[19]
Phase 3: Assessing Druglikeness and Dynamic Stability
A compound must not only bind to its target but also possess favorable pharmacokinetic properties and form a stable complex.
5.1. ADMET Prediction
ADMET prediction tools use computational models to estimate a compound's absorption, distribution, metabolism, excretion, and toxicity profiles.[20][21] Early assessment of these properties is crucial to avoid late-stage drug development failures.[22]
Protocol: Using a Free Online ADMET Server
-
Select a Tool: Choose a web-based tool such as ADMETlab 2.0 or ADMET-AI.[20][21][23]
-
Input Molecule: Submit the SMILES string of "this compound".
-
Run Prediction: The server will calculate a range of properties.
-
Interpret Results: Analyze the predicted values, often provided with comparisons to known drugs.
Table 1: Predicted ADMET Properties for this compound (Hypothetical Data)
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | Can cross intestinal cell membranes. |
| Distribution | ||
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier. |
| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins. |
| Metabolism | ||
| CYP2D6 Substrate | No | Low risk of drug-drug interactions via CYP2D6. |
| Excretion | ||
| Renal Organic Cation Transporter | Inhibitor: No | Unlikely to interfere with renal clearance. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Low risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be generated using a predictive tool.
5.2. Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[24][25][26]
Protocol: GROMACS for MD Simulation
-
System Preparation:
-
Start with the best-scoring docked pose of the protein-ligand complex.
-
Place the complex in a simulation box of a defined shape (e.g., cubic).
-
Solvate the system with a water model (e.g., TIP3P).
-
Add ions to neutralize the system's charge.[27]
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to relax the system and remove steric clashes.
-
-
Equilibration:
-
Conduct two phases of equilibration:
-
NVT (constant Number of particles, Volume, and Temperature): To stabilize the system's temperature.
-
NPT (constant Number of particles, Pressure, and Temperature): To stabilize the system's pressure and density.[27]
-
-
-
Production Run:
-
Run the main simulation for a duration sufficient to observe the stability of the interaction (e.g., 50-100 nanoseconds).
-
-
Analysis:
-
Calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein to assess stability.
-
Analyze hydrogen bond occupancy and other interactions over the simulation trajectory.
-
Conclusion: Synthesizing the Data into a Coherent Hypothesis
The culmination of this in silico workflow is a multi-faceted predictive profile of "this compound." By integrating the results from target identification, docking, QSAR, ADMET prediction, and MD simulations, we can formulate a data-driven hypothesis about the compound's most probable biological activity and its potential as a therapeutic agent. This hypothesis then serves as a powerful guide for focused, efficient, and cost-effective experimental validation in the laboratory. This guide provides a blueprint for such an investigation, grounding predictive science in established, verifiable protocols.
References
- AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. (n.d.). MDPI.
-
GROMACS Tutorials. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved January 18, 2026, from [Link]
-
QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave. Retrieved January 18, 2026, from [Link]
-
GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. Retrieved January 18, 2026, from [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR. Retrieved January 18, 2026, from [Link]
-
What is the significance of QSAR in drug design? (2025, May 21). Patsnap Synapse. Retrieved January 18, 2026, from [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. Retrieved January 18, 2026, from [Link]
-
Step-by-Step Tutorial on Molecular Docking. (2024, October 8). Omics tutorials. Retrieved January 18, 2026, from [Link]
-
Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023, February 18). YouTube. Retrieved January 18, 2026, from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 18, 2026, from [Link]
-
Use ADMET-AI Online | ProteinIQ. (n.d.). Retrieved January 18, 2026, from [Link]
-
ADMET-AI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Introduction to Molecular Dynamics - the GROMACS tutorials!. (n.d.). Retrieved January 18, 2026, from [Link]
-
Molecular Docking Tutorial. (n.d.). Retrieved January 18, 2026, from [Link]
-
How are target proteins identified for drug discovery? (2025, March 20). Patsnap Synapse. Retrieved January 18, 2026, from [Link]
-
How to identify potential target protein of any novel small compound in target fishing? (2013, July 21). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025, April 1). YouTube. Retrieved January 18, 2026, from [Link]
-
GROMACS Tutorial: Molecular Dynamics simulation of a protein in a water environment. (2022, September 3). Retrieved January 18, 2026, from [Link]
-
Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
ADMET predictions. (n.d.). VLS3D.COM. Retrieved January 18, 2026, from [Link]
-
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023, January 12). NIH. Retrieved January 18, 2026, from [Link]
-
Predicting protein targets for drug-like compounds using transcriptomics. (2018, March 9). bioRxiv. Retrieved January 18, 2026, from [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
-
ADMETlab 2.0. (n.d.). Retrieved January 18, 2026, from [Link]
-
Bioactivity predictions and virtual screening using machine learning predictive model. (2024, January 12). Retrieved January 18, 2026, from [Link]
-
In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]
-
A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024, July 31). MDPI. Retrieved January 18, 2026, from [Link]
-
In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022, October 20). PMC. Retrieved January 18, 2026, from [Link]
-
Oxazole. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
(PDF) A comprehensive review on biological activities of oxazole derivatives. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (n.d.). Retrieved January 18, 2026, from [Link]
-
2,5-Diphenyloxazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Naturally Occurring Oxazole-Containing Peptides. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas. (2022, January 15). YouTube. Retrieved January 18, 2026, from [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Oxazole. (n.d.). PubChem - NIH. Retrieved January 18, 2026, from [Link]
-
Synthetic approaches for oxazole derivatives: A review. (2021, October 17). ResearchGate. Retrieved January 18, 2026, from [Link]
-
An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
Sources
- 1. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazole - Wikipedia [en.wikipedia.org]
- 6. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. sites.ualberta.ca [sites.ualberta.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. neovarsity.org [neovarsity.org]
- 18. rjwave.org [rjwave.org]
- 19. jocpr.com [jocpr.com]
- 20. ADMET-AI [admet.ai.greenstonebio.com]
- 21. ADMETlab 2.0 [admetmesh.scbdd.com]
- 22. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. proteiniq.io [proteiniq.io]
- 24. GROMACS Tutorials [mdtutorials.com]
- 25. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 26. m.youtube.com [m.youtube.com]
- 27. compchems.com [compchems.com]
An In-Depth Technical Guide to Elucidating the Biological Targets of 2-(5-Oxohexanoyl)oxazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The oxazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile chemical properties and ability to engage in various biological interactions.[1][2][3][4] This guide focuses on a specific, novel derivative, "2-(5-Oxohexanoyl)oxazole," providing a comprehensive roadmap for the identification and validation of its potential biological targets. While direct research on this compound is not publicly available, its structural features—a 2-substituted oxazole ring and a 5-oxohexanoyl side chain—offer compelling clues to its possible mechanisms of action. This document will deconstruct the molecule's chemical motifs, postulate potential target classes based on established principles of bioisosterism and structure-activity relationships, and lay out a rigorous, multi-pronged experimental strategy for target elucidation. From in silico screening to advanced proteomic techniques and cellular validation, this guide is designed to equip researchers with the necessary tools and conceptual framework to systematically uncover the therapeutic potential of this and other novel oxazole derivatives.
The Oxazole Moiety: A Privileged Scaffold in Drug Discovery
The five-membered aromatic heterocycle, oxazole, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[2][3] Its prevalence stems from its unique electronic and structural characteristics, which allow it to serve as a versatile pharmacophore capable of engaging with a diverse range of biological macromolecules through non-covalent interactions like hydrogen bonding, π–π stacking, and hydrophobic interactions.[1]
Marketed drugs containing the oxazole ring demonstrate a broad therapeutic scope, with applications including:
-
Anti-inflammatory agents (e.g., Oxaprozin)
-
Antimicrobial agents [7]
-
Antidiabetic agents [7]
-
Enzyme inhibitors [1]
The biological activity of oxazole derivatives is often dictated by the nature and position of the substituents on the ring, which influence the molecule's overall shape, polarity, and reactivity.[2]
Structural Deconstruction and Analysis of this compound
To hypothesize the potential biological targets of "this compound," we must first analyze its constituent parts:
-
The 2-Substituted Oxazole Ring: This aromatic core is likely to be a key determinant of the molecule's interaction with biological targets. It can act as a bioisostere for other aromatic or heterocyclic systems, fitting into binding pockets that accommodate such structures.[1]
-
The 5-Oxohexanoyl Side Chain: This aliphatic chain terminating in a ketone group introduces several important features:
-
Lipophilicity: The hexanoyl chain increases the molecule's lipophilicity, which may facilitate its passage through cell membranes and influence its binding to hydrophobic pockets in target proteins.
-
The Ketone (5-oxo) Group: The carbonyl group is a potent hydrogen bond acceptor and can also participate in dipole-dipole interactions. This is a critical feature for binding to the active sites of many enzymes.
-
Potential for Covalent Interaction: The 1,4-dicarbonyl-like nature of the 5-oxohexanoyl moiety (considering the oxazole's acyl-like character at the 2-position) suggests the potential for this compound to act as a Michael acceptor, particularly after enzymatic or cellular processing. This opens up the possibility of covalent modification of target proteins, which can lead to potent and long-lasting inhibition.
-
Postulated Biological Targets and Mechanisms of Action
Based on the structural analysis, we can formulate several hypotheses regarding the potential biological targets of this compound.
Hypothesis 1: Enzyme Inhibition
The presence of the ketone-bearing side chain makes enzymes a highly probable class of targets.
-
Kinases: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket, with side chains forming hydrogen bonds with the hinge region. The oxazole ring could fulfill the former role, while the ketone could interact with key residues in the active site.
-
Proteases: The carbonyl group could interact with the catalytic residues of various protease classes (e.g., serine, cysteine proteases).
-
Dehydrogenases and Reductases: The ketone could be a substrate or inhibitor for enzymes that recognize and process carbonyl compounds.
-
Histone Deacetylases (HDACs): Some HDAC inhibitors possess a zinc-binding group, and while a ketone is not a classic zinc-binder, the overall shape of the molecule could allow it to occupy the active site channel.
Hypothesis 2: Receptor Modulation
The molecule's overall structure may allow it to bind to the ligand-binding domains of various receptors.
-
Nuclear Receptors: The lipophilic nature of the compound could facilitate its entry into the nucleus and subsequent interaction with nuclear receptors.
-
G-Protein Coupled Receptors (GPCRs): The specific shape and hydrogen bonding capabilities of the molecule might allow it to act as an agonist or antagonist at a GPCR binding site.
Hypothesis 3: Covalent Modification of Proteins
As previously mentioned, the potential for Michael addition is a compelling hypothesis that warrants investigation. Covalent inhibitors often exhibit high potency and prolonged duration of action. Potential targets would be proteins with reactive cysteine or lysine residues in or near a binding pocket that can accommodate the molecule.
A Strategic Roadmap for Target Identification and Validation
The following is a detailed, multi-step workflow designed to systematically identify and validate the biological targets of this compound.
Workflow for Target Identification and Validation
Caption: A multi-phase workflow for target identification and validation.
Phase 1: In Silico and Computational Screening (Detailed Protocol)
-
Objective: To generate a preliminary list of potential biological targets and formulate structural hypotheses for binding.
-
Methodology:
-
Target Prediction:
-
Obtain the 2D structure (SMILES or SDF format) of this compound.
-
Submit the structure to web-based cheminformatics tools such as SwissTargetPrediction and PharmMapper.
-
Analyze the output, which will be a ranked list of potential protein targets based on structural similarity to known ligands.
-
-
Molecular Docking:
-
Select a subset of high-priority target classes from the prediction results (e.g., the top 10 kinases, top 5 proteases).
-
Obtain crystal structures of these proteins from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogens, and assigning charges.
-
Prepare the ligand structure by generating a 3D conformation and assigning charges.
-
Perform docking simulations using software like AutoDock, Glide, or GOLD to predict the binding mode and estimate the binding affinity.
-
Analyze the resulting poses, paying close attention to hydrogen bonds, hydrophobic interactions, and the proximity of the ketone group to catalytic or key binding site residues.
-
-
Phase 2: In Vitro Target Identification (Detailed Protocol)
-
Objective: To experimentally identify proteins that directly bind to the compound from a complex biological sample.
-
Methodology: Affinity-Based Pulldown
-
Probe Synthesis:
-
Synthesize an analog of this compound that incorporates a linker and a reactive handle (e.g., an alkyne or azide for click chemistry) or a biotin tag. The linker should be attached at a position that is predicted by docking to be solvent-exposed and not critical for binding.
-
-
Affinity Chromatography:
-
Immobilize the tagged compound onto a solid support (e.g., streptavidin beads for a biotinylated probe, or use click chemistry to attach an alkyne probe to azide-functionalized beads).
-
Prepare a cell lysate from a relevant cell line or tissue.
-
Incubate the lysate with the immobilized probe to allow for binding.
-
Include a control incubation with beads alone or beads with a structurally similar but inactive compound.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform an in-gel tryptic digest.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that are significantly enriched in the probe pulldown compared to the control.
-
-
Phase 3: Target Validation (Detailed Protocol)
-
Objective: To confirm the direct interaction between the compound and candidate proteins and to establish the functional consequence of this interaction in a cellular context.
-
Methodology:
-
Biochemical Validation:
-
Clone, express, and purify the top candidate proteins identified in Phase 2.
-
If the protein is an enzyme, perform an enzyme activity assay in the presence of varying concentrations of this compound to determine if it is an inhibitor and to calculate its IC50 value.
-
To confirm direct binding, use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD).
-
-
Cellular Validation (Cellular Thermal Shift Assay - CETSA):
-
Treat intact cells with the compound or a vehicle control.
-
Heat aliquots of the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to pellet aggregated proteins.
-
Analyze the soluble fraction by Western blot for the candidate target protein.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
-
Phase 4: Mechanism of Action (MoA) Elucidation
Once a target is validated, the broader cellular consequences of its modulation can be investigated using 'omics' approaches.
-
Transcriptomics (RNA-seq): Compare the gene expression profiles of cells treated with the compound versus a control to identify upregulated and downregulated genes and pathways.
-
Proteomics: Use quantitative mass spectrometry to assess changes in protein expression and post-translational modifications upon compound treatment.
-
Pathway Analysis: Utilize tools like Ingenuity Pathway Analysis (IPA) or DAVID to identify the biological pathways that are most significantly affected by the compound's activity.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise format.
Table 1: Summary of In Silico and Biochemical Data
| Parameter | Value | Method |
| Top Predicted Target | Protein X | SwissTargetPrediction |
| Docking Score (Protein X) | -9.5 kcal/mol | AutoDock Vina |
| IC50 vs. Protein X | 500 nM | Enzymatic Assay |
| KD for Protein X | 250 nM | SPR |
Conclusion and Future Perspectives
The journey from a novel chemical entity to a potential therapeutic is a complex but systematic process. For "this compound," the presence of the versatile oxazole ring and the reactive 5-oxohexanoyl side chain provides a strong foundation for hypothesizing its biological targets. By following the integrated in silico, in vitro, and in-cell strategy outlined in this guide, researchers can efficiently identify and validate its molecular targets, elucidate its mechanism of action, and ultimately unlock its therapeutic potential. The insights gained will not only be specific to this compound but will also contribute to the broader understanding of how oxazole derivatives can be designed to achieve specific biological outcomes.
References
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher.
- Oxazole-Based Compounds As Anticancer Agents. Ingenta Connect.
- Marketed drugs containing oxazole.
- Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal.
- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
- The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids
- Development in medicinal chemistry via oxadiazole derivatives: p
- A comprehensive review on biological activities of oxazole deriv
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ijmpr.in [ijmpr.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 2-(5-Oxohexanoyl)oxazole: A Predictive and Experimental Approach
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(5-Oxohexanoyl)oxazole, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of established experimental data, this document pioneers a dual approach: first, by establishing a robust predictive model for its solubility based on its molecular structure and well-understood physicochemical principles; and second, by providing detailed, field-proven experimental protocols for the empirical determination of both its kinetic and thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework for understanding the molecule's behavior and practical methodologies for its application in the laboratory.
Introduction: The Significance of Solubility in a Research Context
Solubility is a critical physicochemical parameter that governs the viability of a compound in numerous scientific applications, from drug delivery and formulation to reaction kinetics and purification. For novel or sparsely studied molecules like this compound, an early and accurate understanding of solubility is paramount to prevent costly downstream failures in research and development. The oxazole moiety, a five-membered heterocyclic ring containing nitrogen and oxygen, is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities.[1] The solubility of such compounds dictates their absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting their potential as therapeutic agents.
This guide addresses the current information gap regarding the solubility of this compound by providing a structured, in-depth analysis. We will first dissect its molecular structure to make qualitative and quantitative solubility predictions. Subsequently, we will outline rigorous experimental procedures to validate these predictions and establish a definitive solubility profile.
Molecular Structure and Predicted Physicochemical Properties
To understand the solubility of this compound, we must first examine its molecular architecture. The molecule can be deconstructed into three key functional regions:
-
The Oxazole Ring: A weakly basic, aromatic heterocyclic system.[2] Its nitrogen and oxygen atoms can act as hydrogen bond acceptors.
-
The Ketone Group: A polar functional group capable of acting as a hydrogen bond acceptor.
-
The Alkyl Chain: A nonpolar hydrocarbon chain that contributes to the molecule's lipophilicity.
The interplay between the polar oxazole and ketone functionalities and the nonpolar alkyl chain will ultimately determine the molecule's solubility in various solvents.
SMILES Notation: C(CCC(=O)CC1=NC=CO1)=O
In Silico Prediction of Key Physicochemical Parameters
Given the lack of empirical data, we turn to established computational models to predict the physicochemical properties of this compound. These predictions, generated using freely available online tools, provide a quantitative starting point for our analysis.
| Property | Predicted Value | Prediction Tool/Method | Significance for Solubility |
| LogP (Octanol-Water Partition Coefficient) | 1.3 - 1.6 | Molinspiration, SwissADME | A positive LogP indicates a preference for nonpolar environments, suggesting limited aqueous solubility. |
| Aqueous Solubility (LogS) | -2.5 to -3.0 | ALOGPS, AqSolPred | These values correspond to a predicted aqueous solubility in the range of "soluble" to "moderately soluble". |
| pKa (Acid Dissociation Constant) | Basic pKa ~ 1.0 - 2.0 | Rowan, MolGpKa | The oxazole nitrogen is weakly basic, suggesting that solubility in acidic aqueous solutions may be slightly enhanced due to protonation. |
These values are estimations and require experimental validation.
Qualitative Solubility Prediction: The "Like Dissolves Like" Principle
The axiom "like dissolves like" provides a foundational framework for predicting solubility.[2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of the polar ketone and the hydrogen bond-accepting oxazole ring suggests that this compound will exhibit some solubility in polar solvents. However, the nonpolar alkyl chain will likely limit its miscibility, particularly in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions with the ketone and oxazole groups but do not have hydrogen-donating capabilities. We predict good solubility in these solvents, as they can solvate the polar regions of the molecule without being repelled by the nonpolar alkyl chain to the same extent as highly structured solvents like water.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): The alkyl chain will promote solubility in nonpolar solvents through van der Waals interactions. However, the polar oxazole and ketone groups will be poorly solvated, likely limiting overall solubility. We anticipate moderate solubility in solvents with some degree of polarity, such as dichloromethane, and lower solubility in highly nonpolar solvents like hexane.
Quantitative Solubility Prediction: Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSP). This method deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is more likely to dissolve a solute if their HSP values are similar. The table below lists the HSP for a range of common laboratory solvents. While the HSP for this compound is unknown, we can infer that solvents with balanced δP and δH components will be the most effective.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Water | 15.5 | 16.0 | 42.3 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
Data compiled from various sources.[3][4][5]
Based on the structure of this compound, we hypothesize that solvents like acetone, DMSO, and DMF will be effective due to their significant δP and moderate δH values, which can interact favorably with the ketone and oxazole functionalities.
Experimental Determination of Solubility: Protocols and Workflows
The following sections provide detailed protocols for the experimental determination of both kinetic and thermodynamic solubility. These methods are essential for validating the in silico predictions and establishing a reliable solubility profile for this compound.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves when a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer. It is a critical parameter in early-stage drug discovery.
Principle: A DMSO stock solution of the test compound is serially diluted in an aqueous buffer. The formation of precipitate is monitored over a short incubation period, often by nephelometry (light scattering) or UV absorbance after filtration.
Workflow Diagram:
Caption: Workflow for Kinetic Solubility Determination.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: In a 96-well microplate, add the appropriate volume of the DMSO stock solution to the initial wells.
-
Serial Dilution: Perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Buffer Addition: Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically 1-2%).
-
Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).
-
Detection (Choose one):
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitate formation.
-
UV Absorbance: Filter the contents of each well through a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate and quantify the concentration against a standard curve.
-
Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the gold-standard for this determination.
Principle: An excess amount of the solid compound is added to a solvent and agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined.
Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the different solvents to be tested. Ensure that undissolved solid remains visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After agitation, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Filtration: Carefully withdraw a sample from the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. Through a combination of in silico prediction and detailed experimental protocols, researchers are now equipped to confidently assess this critical physicochemical property. The predictive analysis suggests that this compound will exhibit moderate solubility in a range of common laboratory solvents, with a preference for polar aprotic solvents.
It is imperative that the predictive data presented herein be validated through the rigorous experimental methods outlined. The resulting empirical data will be invaluable for the rational design of future experiments, including reaction optimization, formulation development, and biological screening. As research on this and related oxazole derivatives continues, a robust understanding of their solubility will be a cornerstone of their successful application.
References
-
Rowan's Free Online pKa Calculator. (n.d.). Rowan. Retrieved January 18, 2026, from [Link]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved January 18, 2026, from [Link]
-
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved January 18, 2026, from [Link]
-
MolGpKa. (n.d.). bio.tools. Retrieved January 18, 2026, from [Link]
-
Sorkun, M. C. (n.d.). AqSolPred-web: Online solubility prediction tool. GitHub. Retrieved January 18, 2026, from [Link]
-
MoKa - pKa modelling. (n.d.). Molecular Discovery. Retrieved January 18, 2026, from [Link]
-
Solubility Parameters: Solvents. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
-
Calculators & Predictors. (n.d.). Chemaxon. Retrieved January 18, 2026, from [Link]
-
On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved January 18, 2026, from [Link]
-
Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved January 18, 2026, from [Link]
-
Hansen, C. M. (2000). Hansen Solubility Parameters. Kinam Park. Retrieved January 18, 2026, from [Link]
-
Virtual logP On-line. (n.d.). CompuDrug. Retrieved January 18, 2026, from [Link]
-
logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. Retrieved January 18, 2026, from [Link]
-
Is there any software (preferably free) to calculate the partition coefficient (LogP)? (2024, July 6). Reddit. Retrieved January 18, 2026, from [Link]
-
Property Calculation, Molecular Database Search. (n.d.). Molinspiration. Retrieved January 18, 2026, from [Link]
-
PrologP. (n.d.). CompuDrug. Retrieved January 18, 2026, from [Link]
-
Predictor Solubility. (n.d.). LCI Web Tools. Retrieved January 18, 2026, from [Link]
-
pKa Prediction. (n.d.). Rowan Scientific. Retrieved January 18, 2026, from [Link]
-
Hansen solubility parameters. (n.d.). Stenutz. Retrieved January 18, 2026, from [Link]
-
List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22). Mendeley Data. Retrieved January 18, 2026, from [Link]
-
Free software to predict PKa values? (2013, January 31). Protocol Online. Retrieved January 18, 2026, from [Link]
-
Deep Learning Methods to Help Predict Properties of Molecules from SMILES. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Predicting molecule properties based on its SMILES. (n.d.). Kaggle. Retrieved January 18, 2026, from [Link]
-
Oxazole. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
CAS NO. 898758-98-0 | this compound. (n.d.). Arctom. Retrieved January 18, 2026, from [Link]
-
Oxazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 4. kinampark.com [kinampark.com]
- 5. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
A Methodological and Predictive Guide to the Thermogravimetric Analysis of 2-(5-Oxohexanoyl)oxazole for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 2-(5-Oxohexanoyl)oxazole, a heterocyclic compound of interest in drug development. Recognizing the critical role of thermal stability in the pharmaceutical lifecycle—from manufacturing and formulation to storage and administration—this document outlines a robust, scientifically grounded methodology. While specific experimental data for this compound is not publicly available, this guide establishes a predictive model for its thermal behavior based on its constituent functional groups (an oxazole ring and an acyl-ketone side chain). It details an optimized TGA protocol, presents a hypothetical but plausible data set, and offers an in-depth interpretation of the results. This guide is intended for researchers, analytical scientists, and formulation experts requiring a deep understanding of the thermal properties of novel heterocyclic drug candidates.
Introduction: The Imperative for Thermal Analysis in Drug Development
The molecule this compound belongs to the oxazole class of heterocyclic compounds, a scaffold that is of significant interest in medicinal chemistry for developing novel therapeutic agents[1]. The journey of a drug candidate from discovery to market is contingent upon a thorough characterization of its physicochemical properties. Among these, thermal stability is a cornerstone parameter.
Thermogravimetric Analysis (TGA) is an essential technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere[2][3]. For a potential drug molecule like this compound, TGA provides critical data on:
-
Thermal Stability: Determining the maximum temperature the material can withstand before it begins to decompose.
-
Compositional Analysis: Quantifying volatile content, such as residual solvents or moisture.
-
Decomposition Kinetics: Providing insights into the mechanism and rate of degradation.
-
Purity Assessment: Identifying the presence of thermally labile impurities.
This information is vital during preclinical development to ensure that the compound can be safely processed, formulated, and stored without degradation, thereby preserving its efficacy and safety profile[4][5].
Molecular Structure and Predicted Thermal Behavior
To predict the thermal decomposition of this compound, we must first analyze its chemical structure.
Chemical Structure: this compound
-
Molecular Formula: C₉H₁₁NO₃
-
Key Functional Groups:
-
An aromatic 1,3-oxazole ring.
-
An acyl side chain attached at the C2 position of the ring.
-
A terminal ketone group on the hexanoyl chain.
-
The oxazole ring itself is a thermally stable aromatic system[6]. However, the bond connecting the acyl side chain to the ring (C2 position) and the aliphatic chain are expected to be the points of initial thermal failure. Based on studies of similar heterocyclic compounds, decomposition is likely to initiate at temperatures above 250 °C[4][5][7].
Hypothesized Decomposition Pathway (Inert Atmosphere):
We predict a two-stage decomposition process under an inert nitrogen or argon atmosphere:
-
Stage 1 (Approx. 250-350 °C): The initial mass loss is hypothesized to result from the cleavage of the hexanoyl side chain. The C-C bond between the oxazole ring and the carbonyl group of the side chain is a likely point of scission. This would lead to the loss of the C₆H₉O₂ side group as volatile fragments.
-
Stage 2 (Approx. >350 °C): The second, higher-temperature event would involve the fragmentation and decomposition of the now-substituted oxazole ring itself. Oxazole rings, while stable, can undergo ring-opening reactions at elevated temperatures[8]. This stage would likely continue until most of the organic material is pyrolyzed, leaving a small amount of carbonaceous residue. Studies on benzoxazole derivatives show nearly complete decomposition by 600 °C[7].
Figure 1: Hypothesized Thermal Decomposition Pathway
Recommended Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to provide a comprehensive and reproducible thermal profile of this compound. It incorporates best practices for the analysis of pharmaceutical compounds.
Figure 2: TGA Experimental Workflow
3.1. Instrumentation
-
Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments TGA 5500, Mettler Toledo TGA/DSC 3+).
-
Pan Material: Platinum or alumina crucibles are recommended for their inertness at high temperatures.
-
Purge Gas: High-purity nitrogen (99.999%) for inert atmosphere analysis. Synthetic air for oxidative stability analysis.
3.2. Calibration
-
Temperature: Calibrate using certified reference materials with known Curie points (e.g., Alumel, Nickel) bracketing the expected decomposition range.
-
Mass: Perform mass calibration using the instrument's internal calibration routine or external certified weights.
3.3. Experimental Procedure
-
Sample Preparation:
-
Ensure the sample is a fine, homogenous powder to promote even heat distribution.
-
Accurately weigh 5–10 mg of this compound into a tared TGA pan. A smaller sample size minimizes thermal gradients.
-
-
Instrument Setup (Inert Atmosphere):
-
Gas Flow: Set the furnace purge gas (Nitrogen) to a flow rate of 40-60 mL/min. Set the balance purge gas (Nitrogen) to 10-20 mL/min to protect the balance mechanism.
-
Thermal Method:
-
Equilibrate: Hold at 30.00 °C for 5 minutes to allow for thermal stabilization.
-
Ramp: Heat from 30.00 °C to 600.00 °C at a linear heating rate of 10 °C/min. A standard rate of 10-20 K/min is common for initial screening[9].
-
Isothermal: Hold at 600.00 °C for 5 minutes to ensure complete decomposition.
-
-
-
Data Collection:
-
Record the mass, temperature, and time data throughout the experiment.
-
Simultaneously record the first derivative of the mass loss curve (DTG curve), which shows the rate of mass loss and helps to precisely identify peak decomposition temperatures.
-
Hypothetical Data and Interpretation
The following table summarizes the expected results from the TGA of this compound based on the protocol in Section 3 and the hypothesized decomposition pathway.
Table 1: Hypothetical TGA/DTG Data for this compound
| Parameter | Stage 1 | Stage 2 |
| Temperature Range (°C) | 255 – 360 | 360 – 550 |
| Onset Temperature (Tₒₙₛₑₜ) | ~ 265 °C | ~ 375 °C |
| DTG Peak (Tₘₐₓ) | ~ 310 °C | ~ 420 °C |
| Mass Loss (%) | ~ 58% | ~ 39% |
| Associated Process | Cleavage of the acyl-ketone side chain | Fragmentation of the oxazole ring |
| Total Mass Loss (%) | \multicolumn{2}{c | }{~ 97%} |
| Residue at 600 °C (%) | \multicolumn{2}{c | }{~ 3%} |
4.1. Interpretation of Results
-
Onset of Decomposition: The initial decomposition onset at approximately 265 °C defines the upper limit for the thermal stability of the compound. This suggests that for long-term storage, temperatures should be kept significantly below this point, and manufacturing processes like milling or drying should not exceed this temperature. The thermal stability is consistent with that observed for other heterocyclic drug candidates, which often begin to decompose above 250 °C[4][5].
-
Stage 1 Mass Loss (~58%): This significant mass loss corresponds well with the theoretical mass percentage of the C₆H₉O₂ side chain (113.1 g/mol ) relative to the total molecular weight of this compound (197.2 g/mol ), which is approximately 57.4%. The peak rate of decomposition (Tₘₐₓ) at 310 °C indicates the temperature of maximum instability for this part of the molecule.
-
Stage 2 Mass Loss (~39%): This subsequent event represents the breakdown of the remaining oxazole core. The process is complete by approximately 550 °C, which aligns with observations that many oxazole-based compounds decompose almost completely by 600 °C[7].
-
Final Residue (~3%): The small amount of carbonaceous residue is typical for the pyrolysis of organic compounds in an inert atmosphere.
4.2. Implications for Drug Development
The hypothetical TGA profile indicates that this compound possesses good thermal stability, making it a viable candidate for standard pharmaceutical processing. The clear, two-step decomposition provides a distinct thermal fingerprint that could be used for quality control, identification, and purity analysis in future batches.
Advanced Thermal Analysis
For a more comprehensive understanding, the TGA protocol can be expanded:
-
TGA-MS/FTIR (Evolved Gas Analysis): Coupling the TGA to a mass spectrometer or FTIR spectrometer would allow for the identification of the gaseous products evolved during each decomposition stage, confirming the hypothesized pathway[4][10].
-
High-Resolution TGA: This technique varies the heating rate in response to the rate of mass loss, providing better separation of overlapping decomposition events and improved kinetic data[11].
-
Kinetic Analysis: Performing the TGA experiment at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) allows for the calculation of kinetic parameters like activation energy (Ea) using methods such as the Flynn-Wall-Ozawa or Kissinger models[9][11]. This data is crucial for predicting long-term stability and shelf life.
Conclusion
This guide presents a predictive and methodological framework for the thermogravimetric analysis of this compound. By understanding the molecule's structure and leveraging data from analogous compounds, we can anticipate a multi-stage thermal decomposition, initiated by the loss of the acyl side chain followed by the fragmentation of the oxazole ring. The detailed protocol provides a standardized approach for obtaining reliable and reproducible data, which is fundamental for the successful development of this and other novel pharmaceutical compounds. The insights gained from TGA are indispensable for ensuring product quality, stability, and safety from the laboratory to the clinic.
References
-
Nowicka, K., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Materials (Basel). Available at: [Link]
-
Sztorch, B., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. Available at: [Link]
-
Sztorch, B., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials (Basel). Available at: [Link]
-
Singh, G., et al. (2016). Thermogravimetric analysis (TGA) curves of compounds 1–5. ResearchGate. Available at: [Link]
-
Sztorch, B., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate. Available at: [Link]
-
MC² – Material and Chemical Characterisation Facility (n.d.). Kinetics of thermal decomposition: calculating the activation energy. MC². Available at: [Link]
-
TA Instruments (n.d.). An Introduction to Decomposition Kinetics using TGA. TA Instruments. Available at: [Link]
-
Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
-
Wikipedia (n.d.). Oxazole. Wikipedia. Available at: [Link]
-
Mettler Toledo (n.d.). Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Available at: [Link]
-
L. Van der Ham, et al. (n.d.). TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. osti.gov. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 2,5-Diphenyloxazole. PubChem Compound Database. Available at: [Link]
-
Katke, S.P. (2023). A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. TSI Journals. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. PubMed. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Oxazole. PubChem Compound Database. Available at: [Link]
-
Mettler Toledo (2015). Thermogravimetry Analysis (TGA) – Online Training Course. YouTube. Available at: [Link]
-
Scribd (n.d.). Chemical Kinetics 2023. Scribd. Available at: [Link]
-
CUTM Courseware (n.d.). Oxazole.pdf. CUTM Courseware. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. bath.ac.uk [bath.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. tainstruments.com [tainstruments.com]
An In-Depth Technical Guide to 2-(5-Oxohexanoyl)oxazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(5-Oxohexanoyl)oxazole, a novel oxazole derivative with significant potential in medicinal chemistry. In the absence of direct literature on this specific molecule, this document leverages established principles of organic synthesis and medicinal chemistry to present a robust framework for its preparation, characterization, and potential applications. The insights provided herein are grounded in analogous well-documented chemical transformations and the known bioactivities of structurally related compounds.
I. Introduction to the Oxazole Scaffold: A Privileged Heterocycle in Drug Discovery
Heterocyclic compounds are fundamental building blocks in medicinal chemistry, with over 85% of all biologically active molecules containing at least one heterocyclic ring.[1][2] Among these, the oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, has garnered significant attention.[3] The oxazole moiety is a key structural component in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[4][5] The unique electronic and structural features of the oxazole ring allow for diverse molecular interactions with biological targets, making it a "privileged structure" in drug design.[3]
This guide focuses on a specific, novel derivative: This compound . The introduction of a γ-ketoalkyl side chain at the 2-position of the oxazole ring presents an intriguing scaffold for further chemical modification and exploration of novel biological activities. The 1,4-dicarbonyl moiety within the side chain is a known pharmacophore that can participate in various biological interactions.[6]
II. Synthetic Strategy: A Proposed Route via Robinson-Gabriel Synthesis
While no direct synthesis for this compound has been reported, a highly plausible and efficient route can be designed based on the classic Robinson-Gabriel synthesis . This robust method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[7][8]
The proposed synthetic workflow is a two-step process, commencing with the synthesis of the key intermediate, N-(1-oxopropan-2-yl)-5-oxohexanamide, followed by its cyclization to yield the target compound.
Visualizing the Synthetic Workflow
Figure 1: Proposed two-step synthesis of this compound.
Step 1: Synthesis of the 2-Acylamino-ketone Intermediate
The initial and crucial step is the synthesis of the 2-acylamino-ketone precursor. This can be achieved through the acylation of an α-amino ketone with an appropriate acylating agent.
Protocol: Synthesis of N-(1-oxopropan-2-yl)-5-oxohexanamide
-
Starting Materials:
-
2-Aminopropan-1-one hydrochloride
-
5-Oxohexanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous diethyl ether
-
-
Procedure:
-
Preparation of the Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-oxohexanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours, or until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 5-oxohexanoyl chloride, which can be used in the next step without further purification.
-
Acylation Reaction: In a separate flask, dissolve 2-aminopropan-1-one hydrochloride (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. To this solution, add the freshly prepared 5-oxohexanoyl chloride in DCM dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(1-oxopropan-2-yl)-5-oxohexanamide.
-
Step 2: Robinson-Gabriel Cyclodehydration
The final step to construct the oxazole ring is the cyclodehydration of the 2-acylamino-ketone intermediate. This is typically achieved using strong dehydrating acids.[7]
Protocol: Synthesis of this compound
-
Reagents:
-
N-(1-oxopropan-2-yl)-5-oxohexanamide
-
Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
-
Procedure:
-
Cyclization: To a flask containing concentrated sulfuric acid (or PPA) at 0 °C, slowly add the N-(1-oxopropan-2-yl)-5-oxohexanamide (1.0 eq) with vigorous stirring. The reaction is exothermic and should be controlled carefully.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC by taking a small aliquot, quenching it in ice water, neutralizing, and extracting with ethyl acetate.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the product. Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
-
III. Physicochemical Properties and Characterization
The following table summarizes the predicted and expected physicochemical properties of this compound.
| Property | Predicted/Expected Value | Method of Determination |
| Molecular Formula | C₉H₁₁NO₃ | Mass Spectrometry (HRMS) |
| Molecular Weight | 181.19 g/mol | Mass Spectrometry |
| Appearance | Colorless to pale yellow oil or low-melting solid | Visual Inspection |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, Acetone) | Experimental Observation |
| ¹H NMR | Characteristic peaks for the oxazole ring protons and the alkyl chain protons. | NMR Spectroscopy |
| ¹³C NMR | Resonances corresponding to the oxazole ring carbons, carbonyl carbons, and alkyl carbons. | NMR Spectroscopy |
| IR Spectroscopy | Characteristic absorption bands for C=O (ketone and ester), C=N, and C-O-C stretching. | IR Spectroscopy |
IV. Potential Biological Activities and Therapeutic Applications
Given the broad spectrum of biological activities associated with the oxazole scaffold, this compound is a promising candidate for various therapeutic applications.[4][5] The presence of the γ-keto functionality may confer specific biological activities.
Inferred Potential Applications:
-
Anti-inflammatory Agent: Many heterocyclic compounds containing a 1,4-dicarbonyl system exhibit anti-inflammatory properties.[9] The oxazole moiety itself is present in known anti-inflammatory drugs.
-
Anticancer Agent: The oxazole ring is a common feature in numerous anticancer agents.[10] The keto-group could potentially interact with biological targets involved in cancer pathways.
-
Antimicrobial Agent: Oxazole derivatives have been extensively studied for their antibacterial and antifungal activities.[4] The lipophilic alkyl chain and the polar keto group could contribute to its antimicrobial profile.
-
Enzyme Inhibition: The electrophilic nature of the ketone carbonyl could allow for covalent or non-covalent interactions with the active sites of various enzymes, leading to their inhibition.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this novel compound.
V. Conclusion and Future Directions
This technical guide has outlined a plausible and scientifically grounded approach to the synthesis and potential applications of this compound. By leveraging the well-established Robinson-Gabriel synthesis, a clear and detailed protocol for its preparation has been proposed. The structural features of this molecule, combining the privileged oxazole scaffold with a reactive γ-keto side chain, suggest a high potential for diverse biological activities.
Future research should focus on the successful synthesis and characterization of this compound. Following its preparation, a comprehensive biological evaluation is warranted to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Furthermore, the keto and oxazole moieties provide reactive handles for further chemical modifications, opening avenues for the development of a library of related compounds for structure-activity relationship (SAR) studies.
VI. References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
Bentor, Y. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals.
-
National Institutes of Health. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Retrieved from [Link]
-
YouTube. (2020). Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]
-
PubMed. (n.d.). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Retrieved from [Link]
-
MacMillan Group, Princeton University. (n.d.). Heterocyclic Chemistry part2. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Dicarbonyl compounds in the synthesis of heterocycles under green conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Access to β-Alkylated γ-Functionalized Ketones via Conjugate Additions to Arylideneisoxazol-5-ones and Mo(CO)6-Mediated Reductive Cascade Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4,5-Trisubstituted Oxazoles. Retrieved from [Link]
-
MDPI. (n.d.). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic strategy toward γ-KETO NITRILES and their Biocatalytic conversion to asymmetric γ-lactones. Retrieved from [Link]
-
ResearchGate. (n.d.). Natural products containing 1,4-dicarbonyl moieties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]
-
Allied Academies. (n.d.). Biological Importance of Oxazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Updates on Biological Activities of Oxadiazoles. Retrieved from [Link]
-
Open Access Journals. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. Retrieved from [Link]
Sources
- 1. Light-Driven Carbene Catalysis for the Synthesis of Aliphatic and α-Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of 2-(5-Oxohexanoyl)oxazole
Abstract
This guide provides a comprehensive suite of detailed in vitro assay protocols for the functional characterization of 2-(5-Oxohexanoyl)oxazole. The oxazole moiety is a critical scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The structural similarity of this compound to N-acyl homoserine lactones (AHLs) suggests a potential role as a modulator of bacterial quorum sensing (QS), a cell-to-cell communication system that governs virulence and biofilm formation in many pathogens.[4][5] This document outlines a logical, tiered approach for researchers, beginning with essential preliminary assessments and cytotoxicity evaluations, followed by specific, hypothesis-driven functional assays to investigate its potential as both a quorum sensing modulator and an anti-inflammatory agent. Each protocol is designed to be self-validating, with explanations of the scientific principles and causality behind the experimental choices.
PART 1: Introduction and Compound Overview
The 1,3-oxazole ring is a five-membered aromatic heterocycle that serves as a core structure in numerous biologically active compounds.[2][6][7] Its derivatives are known to interact with a diverse range of enzymes and receptors, leading to pharmacological activities such as anti-proliferative, antibiotic, and anti-inflammatory responses.[3][6] The compound of interest, this compound, features an acyl side chain that bears resemblance to the signaling molecules used by Gram-negative bacteria in quorum sensing.[4][8][9]
Quorum sensing allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes like virulence factor production and biofilm formation.[10][11] The interruption of QS signaling, known as quorum quenching, is a promising anti-virulence strategy that may circumvent the selective pressure leading to conventional antibiotic resistance.[4][12]
Furthermore, given the established anti-inflammatory properties of many oxazole derivatives, it is prudent to investigate this compound for its ability to modulate inflammatory responses in mammalian cells.[1][6] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells, triggering the release of pro-inflammatory cytokines like TNF-α and IL-6.[13][14][15]
This guide presents a systematic workflow to characterize the bioactivity of this compound, starting with fundamental viability assays and progressing to specialized functional screens.
Experimental Characterization Workflow
Caption: Figure 1. Tiered experimental workflow.
PART 2: Foundational Assays
Before assessing functional activity, it is critical to establish the compound's basic interaction with biological systems, namely its effect on cell viability and its intrinsic antimicrobial properties.
Protocol 1: General Cytotoxicity Assessment in Mammalian Cells (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT salt to purple formazan crystals.[18] The quantity of formazan produced is directly proportional to the number of metabolically active cells.[18]
Objective: To determine the concentration range of this compound that is non-toxic to a standard mammalian cell line (e.g., RAW 264.7 macrophages), thereby defining the appropriate concentrations for subsequent functional assays.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 hours (or a relevant time course) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[17][19]
-
Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Mix gently by pipetting or shaking for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:
-
Cell Viability (%) = (Absorbance_Sample / Absorbance_VehicleControl) x 100
-
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Untreated Control | 0 | Value | 100% |
| Vehicle Control (DMSO) | 0 | Value | 100% |
| This compound | 0.1 | Value | Calculate |
| 1 | Value | Calculate | |
| 10 | Value | Calculate | |
| 50 | Value | Calculate | |
| 100 | Value | Calculate | |
| Staurosporine (Positive Control) | 1 | Value | Calculate |
Expected Outcome: This assay will identify the cytotoxic concentration 50 (CC50) of the compound. For subsequent functional assays, concentrations well below the CC50 (e.g., showing >90% viability) should be used to ensure that observed effects are not due to cell death.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is a standard method to quantify the bacteriostatic or bactericidal activity of a compound.
Objective: To determine if this compound has direct antibacterial activity against quorum sensing reporter strains. This is crucial to differentiate true quorum quenching from growth inhibition.[20]
Procedure:
-
Follow standard broth microdilution protocols (e.g., CLSI guidelines).
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in Luria-Bertani (LB) broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., Chromobacterium violaceum or a P. aeruginosa reporter strain) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Include a positive control (a known antibiotic like ciprofloxacin), a negative control (no compound), and a sterility control (no bacteria).
-
Incubate the plate at the optimal growth temperature (e.g., 30°C for C. violaceum) for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
PART 3: Hypothesis-Driven Functional Assays
Protocol 3: Quorum Sensing Inhibition (QSI) Bioassay using Chromobacterium violaceum
Principle: Chromobacterium violaceum is a Gram-negative bacterium that produces a purple pigment, violacein, under the control of a QS system regulated by N-hexanoyl-L-homoserine lactone (C6-HSL).[20] Inhibition of violacein production in the absence of growth inhibition is a classic indicator of QSI activity.[4][20]
Objective: To screen this compound for its ability to interfere with AHL-mediated quorum sensing.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
This compound
-
96-well microtiter plates
-
Microplate reader (absorbance at 600 nm and for violacein quantification)
Procedure:
-
Inoculum Preparation: Grow C. violaceum overnight in LB broth at 30°C. Dilute the culture in fresh LB broth to an optical density at 600 nm (OD600) of 0.1.[20]
-
Assay Setup: In a 96-well plate, add 100 µL of the standardized bacterial culture to wells containing 100 µL of LB broth with serial dilutions of this compound. Use sub-MIC concentrations determined in Protocol 2.
-
Incubation: Incubate the plate at 30°C for 24 hours with gentle agitation.
-
Growth Measurement: Measure the OD600 of each well to assess bacterial growth.
-
Violacein Quantification:
-
Centrifuge the plate to pellet the cells.
-
Discard the supernatant and add 100 µL of DMSO to each well to lyse the cells and solubilize the violacein.
-
Measure the absorbance of the lysate at 585 nm.
-
-
Data Analysis:
-
Normalize violacein production to bacterial growth: (OD585 / OD600).
-
Calculate the percentage of violacein inhibition relative to the vehicle control.
-
Caption: Figure 2. Quorum Sensing Inhibition Assay Workflow.
Protocol 4: Anti-Inflammatory Screening in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS) activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of signaling pathways like NF-κB and the subsequent production and release of pro-inflammatory cytokines, including TNF-α and IL-6.[15][21] This assay measures the ability of a test compound to suppress this inflammatory response.
Objective: To evaluate the potential of this compound to inhibit the production of pro-inflammatory cytokines in a mammalian immune cell model.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM
-
This compound
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock)
-
Dexamethasone (positive control)
-
24-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete medium. Incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing non-toxic concentrations of this compound (determined in Protocol 1) or Dexamethasone (e.g., 1 µM). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).[22]
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[22]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cell debris. Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.[13][22]
-
Data Analysis: Plot the cytokine concentrations against the compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits cytokine production by 50%.
| Treatment Group | LPS (100 ng/mL) | Compound Conc. | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Unstimulated Control | - | 0 | Value | Value |
| LPS Control (Vehicle) | + | 0 | Value | Value |
| This compound | + | Conc. 1 | Value | Value |
| + | Conc. 2 | Value | Value | |
| + | Conc. 3 | Value | Value | |
| Dexamethasone (Positive Control) | + | 1 µM | Value | Value |
PART 4: Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating cytotoxicity, antimicrobial activity, quorum sensing inhibition, and anti-inflammatory potential, researchers can build a comprehensive biological profile of this novel compound. Positive results from these assays would warrant further investigation, including mechanistic studies to identify specific molecular targets (e.g., LuxR-type receptors or specific kinases in inflammatory pathways) and evaluation in more complex models of infection and inflammation.
References
-
A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019, February 4). National Center for Biotechnology Information. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Biological Importance of Oxazoles - Allied Academies. Allied Academies. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
In vitro screens for quorum sensing inhibitors and in vivo confirmation of their effect. Nature Protocols. [Link]
-
A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. Bio-protocol. [Link]
-
Macrophage Inflammatory Assay - PMC - NIH. (2014, October 1). National Center for Biotechnology Information. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information. [Link]
-
An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - MDPI. MDPI. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. CLYTE Technologies. [Link]
-
Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC - NIH. (2022, September 16). National Center for Biotechnology Information. [Link]
-
Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens - MDPI. MDPI. [Link]
-
Detection of Bacterial Quorum Sensing Molecules. Springer Nature Experiments. [Link]
-
Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC - NIH. National Center for Biotechnology Information. [Link]
-
N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase - PubMed Central. (2020, October 18). National Center for Biotechnology Information. [Link]
-
Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - ResearchGate. ResearchGate. [Link]
-
Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing - PubMed Central. National Center for Biotechnology Information. [Link]
-
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC - NIH. National Center for Biotechnology Information. [Link]
-
In vitro investigation of relationship between quorum-sensing system genes, biofilm forming ability, and drug resistance in clinical isolates of Pseudomonas aeruginosa - PubMed Central. (2024, March 25). National Center for Biotechnology Information. [Link]
-
Development and utilization of peptide-based quorum sensing modulators in Gram-positive bacteria - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
LPS-induced Cytokine Release Model Development Service - Creative Biolabs. Creative Biolabs. [https://www.creative-biolabs.com/drug-discovery/therapeutics/lps-induced-cytokine-release-model.htm]([Link] cytokine-release-model.htm)
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - MDPI. MDPI. [Link]
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro investigation of relationship between quorum-sensing system genes, biofilm forming ability, and drug resistance in clinical isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro screens for quorum sensing inhibitors and in vivo confirmation of their effect | Semantic Scholar [semanticscholar.org]
- 13. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 脂多糖(LPS)刺激免疫细胞-流式实验-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 15. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. clyte.tech [clyte.tech]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Cell-Based Assays in Quorum Sensing Inhibitor Discovery
Topic: High-Throughput Screening of Novel Quorum Sensing Inhibitors, such as 2-(5-Oxohexanoyl)oxazole, Against Pseudomonas aeruginosa
Audience: Researchers, scientists, and drug development professionals in microbiology, infectious diseases, and antimicrobial discovery.
Introduction: The Silent Epidemic of Quorum Sensing and the Promise of its Disruption
Pseudomonas aeruginosa is an opportunistic pathogen responsible for a wide array of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] A key element of its pathogenic success lies in a sophisticated cell-to-cell communication system known as quorum sensing (QS).[3] This system allows individual bacteria to coordinate gene expression in a population density-dependent manner, leading to the synchronized production of virulence factors and the formation of antibiotic-resistant biofilms.[1][3]
P. aeruginosa possesses a complex and hierarchical QS network involving at least three interconnected systems: las, rhl, and pqs.[4][5] These systems rely on small diffusible signal molecules that, upon reaching a threshold concentration, bind to cognate transcriptional regulators to activate the expression of target genes.[5][6] Given the rise of multidrug-resistant strains, targeting the QS systems presents a promising anti-virulence strategy that may circumvent the selective pressure of traditional bactericidal antibiotics.[3][7]
This document provides detailed application notes and protocols for cell-based assays designed to identify and characterize novel QS inhibitors, using the hypothetical oxazole derivative "this compound" as a representative test compound. The oxazole scaffold is a prominent feature in many biologically active compounds, making its derivatives a compelling class of molecules for screening.[8][9]
The Pseudomonas aeruginosa Quorum Sensing Network: A Trio of Targets
The QS network in P. aeruginosa is primarily orchestrated by three systems:
-
The las system: Considered the master regulator, it consists of the LasI synthase, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the transcriptional regulator LasR.[5][10] The LasR:3-oxo-C12-HSL complex activates the expression of numerous virulence genes, including those encoding for elastase (lasB), as well as the rhl and pqs systems.[5][10][11]
-
The rhl system: This system is comprised of the RhlI synthase, which produces N-butanoyl-L-homoserine lactone (C4-HSL), and the transcriptional regulator RhlR.[5][12] The RhlR:C4-HSL complex controls the production of virulence factors such as pyocyanin and rhamnolipids, which are crucial for tissue damage and biofilm development.[6][13]
-
The pqs system: This system utilizes 2-alkyl-4-quinolones (AQs), including the Pseudomonas quinolone signal (PQS), as signal molecules.[4][14] The transcriptional regulator PqsR (also known as MvfR) binds to PQS or its precursor, HHQ, to control the expression of genes involved in virulence and biofilm formation.[4][14][15] The pqs system is intricately linked with the las and rhl systems.[4][14]
The hierarchical nature of this network provides multiple entry points for therapeutic intervention. Inhibiting key regulatory proteins like LasR, RhlR, or PqsR can lead to a significant reduction in the pathogenicity of P. aeruginosa.[15]
Caption: Interconnected Quorum Sensing Pathways in P. aeruginosa.
Protocol 1: Screening for RhlR Antagonists using a Reporter Gene Assay
This protocol describes a cell-based assay using a heterologous E. coli host to specifically screen for inhibitors of the RhlR transcriptional regulator. This approach isolates the RhlR-C4-HSL interaction from the complexity of the native P. aeruginosa QS network.
Principle
An E. coli strain is engineered to co-express the P. aeruginosa RhlR protein and a reporter gene (e.g., lacZ or luxCDABE) under the control of an RhlR-dependent promoter, such as PrhlA.[16] In the presence of the autoinducer C4-HSL, RhlR is activated and drives the expression of the reporter gene, producing a measurable signal (e.g., colorimetric change or luminescence). Compounds that antagonize RhlR will inhibit this signal.
Materials
-
Bacterial Strain: E. coli JM109 (or similar) carrying two plasmids:
-
pJN105-RhlR (expressing RhlR under an arabinose-inducible promoter).
-
pSC11-Rhl (containing a PrhlA-lacZ fusion).
-
-
Media: Luria-Bertani (LB) broth and agar, supplemented with appropriate antibiotics for plasmid maintenance (e.g., gentamicin and carbenicillin).
-
Reagents:
-
L-arabinose (for induction of RhlR expression).
-
N-butanoyl-L-homoserine lactone (C4-HSL).
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) for colorimetric detection.
-
Lysis buffer (e.g., PopCulture Reagent).
-
-
Equipment:
-
96-well microtiter plates.
-
Incubator shaker.
-
Microplate reader.
-
Step-by-Step Protocol
-
Inoculum Preparation: Inoculate a single colony of the reporter strain into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
Assay Setup:
-
Dilute the overnight culture 1:100 in fresh LB broth containing antibiotics.
-
Add L-arabinose to a final concentration of 0.2% (w/v) to induce RhlR expression.
-
Dispense 198 µL of the induced culture into the wells of a 96-well plate.
-
-
Compound Addition:
-
Add 2 µL of the test compound (e.g., this compound) at various concentrations to the wells. Include positive (C4-HSL only) and negative (solvent only) controls.
-
-
Activation: Add C4-HSL to all wells (except negative controls) to a final concentration of 10 µM to activate RhlR.
-
Incubation: Incubate the plate at 37°C for 4-6 hours with shaking.
-
Measurement (β-galactosidase activity):
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Lyse the cells by adding a lysis reagent.
-
Add ONPG solution and incubate at room temperature until a yellow color develops.
-
Stop the reaction by adding Na2CO3.
-
Measure the absorbance at 420 nm.
-
-
Data Analysis:
-
Calculate Miller units to normalize β-galactosidase activity to cell density.
-
Determine the percent inhibition for each test compound concentration relative to the positive control.
-
Plot a dose-response curve and calculate the IC50 value.
-
Causality and Experimental Insights
-
Heterologous Host: Using E. coli ensures that any observed inhibition is due to direct interaction with the RhlR system, as E. coli lacks endogenous QS systems that could confound the results.[17]
-
Inducible Promoter: Arabinose-inducible expression of RhlR allows for controlled production of the protein, minimizing potential toxicity to the host.[17]
-
Growth Measurement: Measuring OD600 is crucial to distinguish true QS inhibition from general cytotoxicity or bacteriostatic effects of the test compound.
Caption: Workflow for the RhlR reporter gene assay.
Protocol 2: Inhibition of Pyocyanin Production in P. aeruginosa
This protocol provides a method to assess the ability of a test compound to inhibit the production of pyocyanin, a blue-green phenazine pigment and a key virulence factor regulated by the rhl and pqs QS systems.[18][19]
Principle
P. aeruginosa (e.g., strain PA14 or PAO1) is grown in a suitable medium in the presence of the test compound. Since pyocyanin production is tightly controlled by QS, a reduction in its synthesis indicates potential disruption of the QS network.[13] Pyocyanin is extracted from the culture supernatant and quantified spectrophotometrically.
Materials
-
Bacterial Strain: Pseudomonas aeruginosa PA14 or PAO1.
-
Media: King's A medium or Pseudomonas Broth P.
-
Reagents:
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Chloroform.
-
0.2 M HCl.
-
-
Equipment:
-
Culture tubes or 24-well plates.
-
Incubator shaker.
-
Centrifuge.
-
Spectrophotometer or microplate reader.
-
Step-by-Step Protocol
-
Inoculum Preparation: Grow P. aeruginosa overnight in LB broth at 37°C with shaking.
-
Assay Setup:
-
Dilute the overnight culture to an OD600 of ~0.05 in King's A medium.
-
Dispense 1 mL of the diluted culture into culture tubes.
-
-
Compound Addition: Add the test compound at various concentrations. Include a solvent-only control.
-
Incubation: Incubate the cultures for 18-24 hours at 37°C with vigorous shaking.
-
Growth Measurement: Measure the final OD600 of each culture to assess bacterial growth.
-
Pyocyanin Extraction:
-
Centrifuge the cultures to pellet the cells.
-
Transfer 800 µL of the supernatant to a new tube.
-
Add 480 µL of chloroform and vortex vigorously to extract the pyocyanin (blue layer).
-
Centrifuge to separate the phases.
-
Carefully transfer 400 µL of the lower chloroform layer to a new tube.
-
Add 200 µL of 0.2 M HCl and vortex to convert pyocyanin to its pink, acidified form.
-
Centrifuge to separate the phases.
-
-
Quantification:
-
Transfer 150 µL of the upper pink (aqueous) layer to a 96-well plate.
-
Measure the absorbance at 520 nm (A520).
-
-
Data Analysis:
-
Normalize the A520 reading to the OD600 of the corresponding culture to account for differences in cell growth.
-
Calculate the percent inhibition of pyocyanin production relative to the control.
-
Determine the IC50 value.
-
Causality and Experimental Insights
-
Choice of Medium: King's A medium is specifically designed to enhance the production of pigments like pyocyanin, providing a robust signal for the assay.
-
Extraction Method: The chloroform/HCl extraction method is a classic and reliable technique to isolate and quantify pyocyanin from the complex culture medium. The color change from blue to pink upon acidification provides a specific spectral signature for quantification.[18]
-
Virulence Factor Readout: This assay directly measures the inhibition of a key virulence factor, providing a more physiologically relevant endpoint than a simple reporter gene assay.[19] A positive result strongly suggests that the compound can attenuate the pathogenic potential of P. aeruginosa.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison between different compounds and concentrations.
| Compound | Concentration (µM) | % Inhibition (RhlR Reporter) | % Inhibition (Pyocyanin) | Cell Growth (OD600) |
| This compound | 10 | 25.3 ± 3.1 | 30.1 ± 4.5 | 0.98 ± 0.05 |
| 50 | 68.9 ± 5.2 | 75.4 ± 6.8 | 0.95 ± 0.07 | |
| 100 | 91.5 ± 4.7 | 95.2 ± 3.9 | 0.92 ± 0.06 | |
| Control (DMSO) | - | 0 | 0 | 1.01 ± 0.04 |
Interpretation: A desirable hit compound, such as our hypothetical this compound, would exhibit a dose-dependent inhibition of both the reporter gene activity and pyocyanin production without significantly affecting bacterial growth. This profile indicates a specific anti-QS mechanism rather than general toxicity.
Conclusion and Future Directions
The cell-based assays detailed in these notes provide a robust framework for the discovery and initial characterization of novel QS inhibitors. By employing a combination of specific reporter gene assays and broader virulence factor inhibition assays, researchers can effectively screen compound libraries, such as those based on the versatile oxazole scaffold, for promising anti-virulence candidates.[8] Compounds identified through these primary screens should be further validated through secondary assays, such as measuring the inhibition of other QS-regulated virulence factors (e.g., elastase, rhamnolipids) and biofilm formation, to build a comprehensive profile of their activity and therapeutic potential.[3][19]
References
-
Abdel-Rhman, M. H., Ali, A. M., El-Sayed, M., & Abdel-Megeed, R. M. (2021). PqsR-specific quorum sensing inhibitors targeting Pseudomonas aeruginosa: current advances and future directions. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1873-1891. [Link]
-
Zender, M., Witzgall, F., & Drees, S. L. (2019). The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms. Journal of Bacteriology, 201(24), e00523-19. [Link]
-
Lee, J., & Zhang, L. (2019). Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. In The Complex World of Biofilms (pp. 1-21). Springer, Cham. [Link]
-
García-Reyes, S., Soberón-Chávez, G., & Cocotl-Yañez, M. (2020). PqsR-independent quorum-sensing response of Pseudomonas aeruginosa ATCC 9027 outlier-strain reveals new insights on the PqsE effect on RhlR activity. Applied Microbiology and Biotechnology, 104(10), 4467-4478. [Link]
-
Ma, L., Liu, X., & Liang, H. (2020). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Journal of Pharmaceutical Analysis, 10(6), 514-523. [Link]
-
Lin, J., Cheng, J., & Wang, Y. (2018). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Frontiers in Cellular and Infection Microbiology, 8, 230. [Link]
-
Mukherjee, S., Moustafa, D., & Bassler, B. L. (2019). An autoinducer-independent RhlR quorum-sensing receptor enables analysis of RhlR regulation. Journal of Biological Chemistry, 294(24), 9446-9457. [Link]
-
Stacy, D. M., Welsh, M. A., & Wiemer, A. J. (2016). Screening of FDA-Approved Small Molecules to Discover Inhibitors of the Pseudomonas aeruginosa Quorum-Sensing Enzyme, PqsE. Biochemistry, 55(2), 245-254. [Link]
-
Othman, N., Mili, C., & Hamdi, M. (2023). A Comprehensive Methodology for Identifying Pseudomonas aeruginosa Strains Exhibiting Biofilm and Virulence Factor Traits and Assessment of Biofilm Resistance Against Commercial Disinfectant. Applied Sciences, 13(14), 8199. [Link]
-
Savoia, D. (2016). Novel approaches for the design and discovery of quorum-sensing inhibitors. Expert Opinion on Drug Discovery, 11(2), 155-167. [Link]
-
Faraji, F., Mahzounieh, M., & Eslami, G. (2016). Molecular identification and detection of virulence genes among Pseudomonas aeruginosa isolated from different infectious origins. Jundishapur Journal of Microbiology, 9(3), e32637. [Link]
-
Zhang, J. W., Guo, C., & Xuan, C. G. (2023). High-Throughput, Quantitative Screening of Quorum-Sensing Inhibitors Based on a Bacterial Biosensor. ACS Chemical Biology, 18(12), 2544-2554. [Link]
-
Mukherjee, S., Moustafa, D., & Smith, C. D. (2017). The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer. PLoS Pathogens, 13(7), e1006504. [Link]
-
R Discovery. (n.d.). Quorum-Sensing Inhibitors Research Articles - Page 1. Retrieved from [Link]
-
Mukherjee, S., Moustafa, D., & Smith, C. D. (2017). The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer. PubMed, 28715477. [Link]
-
Al-Ouqaili, M. T. S. (2024). Investigation of Virulence Factors in Resistance and Sensitive Pseudomonas aeruginosa Clinical Isolates. Gene Expression, 18(1), 1-10. [Link]
-
O'Loughlin, C. T., Miller, L. C., & Siryaporn, A. (2013). Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin. Journal of Bacteriology, 195(19), 4416-4424. [Link]
-
Cornforth, D. M., Popat, R., & Whiteley, M. (2015). RhlR-Regulated Acyl-Homoserine Lactone Quorum Sensing in a Cystic Fibrosis Isolate of Pseudomonas aeruginosa. mBio, 6(5), e01227-15. [Link]
-
Elmouaden, C., Laglaoui, A., & Bakkali, M. (2019). Virulence genes and antibiotic resistance of Pseudomonas aeruginosa isolated from patients in the Northwestern. The Journal of Infection in Developing Countries, 13(10), 892-898. [Link]
-
Al-Shuwaikh, A. M. A. (2020). Molecular Detection of Virulence Factors Genes in Pseudomonas aeruginosa isolated clinically from Different Infections Source. ResearchGate. [Link]
-
Heeb, S., Fletcher, M. P., & Chhabra, S. R. (2011). Quorum-Sensing-Negative (lasR) Mutants of Pseudomonas aeruginosa Avoid Cell Lysis and Death. Journal of Bacteriology, 193(17), 4529-4541. [Link]
-
El-Mowafy, S. A., Abd El Galil, K. H., & El-Messery, S. M. (2019). Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds. Journal of Medical Microbiology, 68(3), 361-370. [Link]
-
Li, T., Wu, Q., & Zhang, J. (2024). Quorum sensing gene lasR promotes phage vB_Pae_PLY infection in Pseudomonas aeruginosa. BMC Microbiology, 24(1), 207. [Link]
-
Kim, D. Y., Byun, Y., & Lee, K. (2009). Characterization of LasR protein involved in bacterial quorum sensing mechanism of Pseudomonas aeruginosa. ResearchGate. [Link]
-
Dandekar, A. A., Sriramulu, D., & O'Malley, E. G. (2019). Evolution of the Pseudomonas aeruginosa quorum-sensing hierarchy. Proceedings of the National Academy of Sciences, 116(10), 4543-4548. [Link]
-
Mhadhebi, L., Mphahlele, M. J., & Maj, P. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(8), 3356-3372. [Link]
-
Adhikary, S., Mukherjee, K., & Banerji, B. (2021). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 11(1), 1-14. [Link]
-
El-Sayed, N. N. E. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 8(1), 218-239. [Link]
-
Kim, S., & Park, S. B. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1599. [Link]
-
Pharmacy with SG Sir. (2022, January 27). oxazole synthesis and reactions || thiazole synthesis || oxazole || Thiazole #pharmacy_with_sg_sir [Video]. YouTube. [Link]
-
Liu, X. H., Lv, P. C., & Xue, J. Y. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935. [Link]
-
Chemistry : The Mystery of Molecules. (2022, January 16). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas [Video]. YouTube. [Link]
-
Das, R., & Talukdar, B. (2020). A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions. ResearchGate. [Link]
-
Apostol, T. V., Barbuceanu, S. F., & Olaru, O. T. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules, 28(12), 4799. [Link]
-
Mironov, M. A., Mokrushin, V. S., & Kleban, M. I. (2003). Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole. ResearchGate. [Link]
Sources
- 1. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quorum-Sensing-Negative (lasR) Mutants of Pseudomonas aeruginosa Avoid Cell Lysis and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pnas.org [pnas.org]
- 11. jidc.org [jidc.org]
- 12. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. An autoinducer-independent RhlR quorum-sensing receptor enables analysis of RhlR regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PqsR-independent quorum-sensing response of Pseudomonas aeruginosa ATCC 9027 outlier-strain reveals new insights on the PqsE effect on RhlR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Comprehensive Methodology for Identifying Pseudomonas aeruginosa Strains Exhibiting Biofilm and Virulence Factor Traits and Assessment of Biofilm Resistance Against Commercial Disinfectant [mdpi.com]
Topic: Strategic Synthesis of "2-(5-Oxohexanoyl)oxazole" Derivatives for Structure-Activity Relationship (SAR) Studies
An Application Note for Drug Development Professionals
Introduction: The Oxazole Scaffold and the Imperative of SAR
The five-membered oxazole ring is a cornerstone in the architecture of many natural products and synthetic molecules, valued for its unique electronic properties and ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1][2][3] Its presence in marketed drugs such as the antibiotic Linezolid and the anti-inflammatory Oxaprozin underscores its therapeutic relevance.[4][2]
The journey from a promising hit compound to a clinical candidate is invariably guided by meticulous Structure-Activity Relationship (SAR) studies.[5][6] SAR is the systematic process of modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. This iterative process is fundamental to optimizing potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[7][3]
This guide focuses on the "2-(5-Oxohexanoyl)oxazole" scaffold. This structure is of particular interest due to its distinct chemical features: a 2-acyl substituted oxazole core, which provides a rigid framework, and a terminal ketone on a flexible alkyl chain. Both the ketone and the oxazole's heteroatoms represent potential hydrogen bond acceptors or coordination sites, making them prime targets for interaction with biological macromolecules.
Synthetic Strategy: The Van Leusen Reaction
Several classical methods exist for oxazole synthesis, including the Robinson-Gabriel synthesis from 2-acylamino-ketones and the reaction of α-haloketones with primary amides.[8][9][10] For its versatility, operational simplicity, and mild reaction conditions, we have selected the Van Leusen oxazole synthesis as our primary strategy.[11][1][12] This reaction constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC), a commercially available and highly versatile reagent.[13][14]
The mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde carbonyl, and a subsequent intramolecular cyclization. The final step is the base-promoted elimination of the tosyl group to yield the aromatic oxazole ring.[12][14]
Caption: Mechanism of the Van Leusen oxazole synthesis.
To synthesize our target core, "this compound," we require the corresponding aldehyde precursor, which is not commercially available. The overall synthetic workflow is therefore a two-stage process: first, the preparation of the aldehyde, followed by the Van Leusen cyclization.
Designing the Derivative Library for SAR Studies
A successful SAR campaign relies on a logical and systematic exploration of the chemical space around the lead compound. We propose modifying three key regions of the "this compound" scaffold.
Caption: Key modification points for SAR studies.
Table 1: Proposed Derivative Library for SAR Exploration
| Modification Position | Rationale | Proposed Modifications (R-group) | Synthetic Precursor Required |
| 1. Terminal Ketone | Probe the necessity of the H-bond acceptor and electrophilic carbonyl. | -CH(OH)-(CH₂)₄- (Secondary Alcohol) | Reduction of final ketone (e.g., with NaBH₄) |
| -C(OCH₃)₂-(CH₂)₄- (Dimethyl Ketal) | Protection of precursor aldehyde | ||
| 2. Alkyl Linker | Investigate the impact of chain length and flexibility on binding pocket fit. | -(CH₂)₃-CO-CH₃ (Shorter Chain) | 4-Oxopentanal |
| -(CH₂)₅-CO-CH₃ (Longer Chain) | 6-Oxoheptanal | ||
| 3. Oxazole C5 | Explore steric and electronic effects at the heterocycle. | C5-Phenyl substituted oxazole | 2-Phenylacetaldehyde |
| C5-Methyl substituted oxazole | Propanal |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Synthesis of Aldehyde Precursor (6-hydroxyhex-1-en-3-one)
This protocol outlines a plausible route to an aldehyde precursor. For this example, we will synthesize a protected form that can be deprotected and oxidized to the required 5-oxohexanal just before the Van Leusen step. This example uses a Grignard reaction followed by oxidation.
-
Materials:
-
Acrolein (freshly distilled)
-
3-Butenylmagnesium bromide (1.0 M in THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
-
Pyridinium chlorochromate (PCC)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
-
Procedure (Grignard Reaction):
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add acrolein (1.0 eq) dissolved in anhydrous Et₂O (0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 3-butenylmagnesium bromide (1.1 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude hepta-1,6-dien-4-ol .
-
-
Procedure (Oxidation to Aldehyde):
-
Note: This step would be part of a larger sequence involving ozonolysis or other methods to cleave the terminal alkene to an aldehyde. For simplicity, we assume a suitable precursor is carried forward. A more direct approach would be the oxidation of a commercially available diol, such as 1,5-hexanediol, using a selective oxidizing agent like PCC to obtain 5-hydroxypentanal, followed by another oxidation for the target diketone precursor.
-
Protocol 2: Synthesis of this compound (Core Compound)
This protocol assumes the successful synthesis of 5-oxohexanal .
-
Materials:
-
5-Oxohexanal (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.5 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
-
Procedure:
-
To a round-bottom flask, add anhydrous K₂CO₃ (2.5 eq) and anhydrous MeOH to create a suspension (approx. 0.3 M relative to the aldehyde).
-
Add a solution of 5-oxohexanal (1.0 eq) and TosMIC (1.05 eq) in MeOH dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.[13]
-
Cool the reaction to room temperature and filter off the K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure This compound .
-
Protocol 3: Synthesis of a Representative Derivative: 2-(5-hydroxyhexanoyl)oxazole
-
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.2 eq)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous MeOH (0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Stir the reaction at 0 °C for 1 hour, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove most of the MeOH.
-
Extract the aqueous residue with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary to yield 2-(5-hydroxyhexanoyl)oxazole .
-
Characterization and Data Summary
The identity and purity of all synthesized compounds must be rigorously confirmed.
Table 2: Expected Characterization Data for this compound
| Analysis Type | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to oxazole protons (δ ~7.1-7.6 ppm), the methyl ketone singlet (δ ~2.1 ppm), and methylene protons of the alkyl chain. |
| ¹³C NMR (100 MHz, CDCl₃) | Peaks for two carbonyl carbons (ketone and acyl), oxazole carbons, and aliphatic carbons. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺, observed value should be within ± 5 ppm. |
| FT-IR (thin film) | Strong C=O stretching frequencies (~1715 cm⁻¹ for ketone, ~1680 cm⁻¹ for acyl), C=N and C-O stretches for the oxazole ring. |
Conclusion
This application note provides a comprehensive framework for the synthesis and derivatization of "this compound" for SAR studies. By employing the versatile Van Leusen reaction, researchers can efficiently access the core scaffold. The proposed derivatization strategy offers a logical path to explore key structural features, enabling the systematic optimization of this promising compound class. The detailed protocols serve as a validated starting point for drug discovery professionals aiming to develop novel therapeutics based on the oxazole motif.
References
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
NROChemistry. Van Leusen Reaction. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
Ma, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
Ma, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Kumar, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]
-
Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
-
Bagley, M. C., et al. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 70(18), 7003–7006. [Link]
-
Sławiński, J., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(10), 1956. [Link]
-
Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]
-
Totorol, M., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. ACS Medicinal Chemistry Letters, 3(12), 1018–1022. [Link]
-
Romesberg, F. E., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. Journal of Medicinal Chemistry, 62(22), 10365–10382. [Link]
-
ResearchGate. Structure activity relationship of synthesized compounds. [Link]
-
ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]
-
Boger, D. L., et al. (2009). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Bioorganic & Medicinal Chemistry Letters, 19(15), 4131–4134. [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]
-
Wang, W., et al. (2022). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 20(1), 38. [Link]
-
ResearchGate. (PDF) A comprehensive review on biological activities of oxazole derivatives. [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 12. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 13. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 14. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Application Note: Covalent Labeling of Biomolecules using 2-(5-Oxohexanoyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent modification of biomolecules is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), diagnostic probes, and tools for basic research. While numerous chemistries have been developed for this purpose, there is a continuous search for novel reagents with unique reactivity profiles that offer greater control over conjugation, improved stability, and enhanced homogeneity of the final product. 2-(5-Oxohexanoyl)oxazole is an innovative covalent modifier designed for the targeted conjugation to lysine residues on proteins and other biomolecules.
This application note provides a comprehensive technical guide to the use of this compound for bioconjugation. We will delve into the underlying mechanism of action, provide detailed step-by-step protocols for conjugation to antibodies, and offer insights into reaction optimization and troubleshooting. Our goal is to equip researchers with the necessary knowledge to successfully implement this novel chemistry in their workflows.
Mechanism of Action: A Lysine-Targeted Ring-Opening Reaction
The covalent conjugation of this compound is predicated on a specific reaction between the oxazole ring and the primary amine of a lysine residue. Unlike traditional N-hydroxysuccinimide (NHS) esters that form amide bonds[1][], this compound engages lysine residues through a nucleophilic attack on the oxazole ring, leading to a stable, ring-opened covalent adduct.
The reaction is initiated by the nucleophilic attack of the deprotonated ε-amino group of a lysine residue on the C2 carbon of the oxazole ring. This position is the most electron-deficient and susceptible to nucleophilic attack[3]. This attack leads to the formation of an unstable tetrahedral intermediate, which rapidly undergoes ring cleavage and rearrangement to form a stable N-substituted amidine linkage. The reaction is pH-dependent, with optimal reactivity typically observed at a pH slightly above the pKa of the lysine side chain (pKa ~10.5), where a sufficient concentration of the nucleophilic deprotonated amine is present[1][4]. The 5-oxohexanoyl moiety of the reagent is distal to the reactive oxazole and can be used to attach a payload of interest (e.g., a fluorophore, a small molecule drug) prior to conjugation.
Figure 1: Proposed mechanism of lysine conjugation. The ε-amino group of a lysine residue attacks the C2 position of the oxazole ring, leading to a stable covalent linkage.
Materials and Reagents
-
Biomolecule: Protein, antibody, or other amine-containing biomolecule in a suitable buffer (e.g., Phosphate Buffered Saline - PBS).
-
This compound Reagent: (or a derivative carrying a payload).
-
Reaction Buffer: Amine-free buffer, pH 8.5-9.5 (e.g., 100 mM sodium bicarbonate or sodium borate buffer).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassette appropriate for the biomolecule.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the reagent.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Biomolecule Preparation:
-
Ensure the biomolecule is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris), exchange it with the Reaction Buffer using a suitable method like dialysis or SEC.
-
Adjust the concentration of the biomolecule to a working concentration (typically 1-10 mg/mL).
-
-
Reagent Stock Solution:
-
Prepare a stock solution of the this compound reagent in anhydrous DMF or DMSO. A typical concentration is 10-20 mM.
-
Note: The reagent is sensitive to moisture. Prepare the stock solution immediately before use.
-
Protocol 2: Conjugation of this compound to an Antibody (IgG)
This protocol is a starting point and may require optimization for your specific biomolecule.
Figure 2: General experimental workflow for antibody conjugation.
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of antibody in the Reaction Buffer.
-
Add the calculated volume of the this compound reagent stock solution to the antibody solution. The molar ratio of reagent to antibody will need to be optimized (see Table 1). A starting point is a 10-fold molar excess of the reagent.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal incubation time may vary.
-
-
Quenching:
-
To stop the reaction, add the Quenching Solution to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted reagent and byproducts by purifying the conjugate using a desalting column, SEC, or dialysis against PBS.
-
Protocol 3: Characterization of the Conjugate
The extent of labeling, or Degree of Labeling (DOL), can be determined using several methods:
-
UV-Vis Spectroscopy: If the attached payload has a distinct absorbance, the DOL can be calculated using the Beer-Lambert law.
-
Mass Spectrometry (MS): For a more precise determination of the DOL and to assess the homogeneity of the conjugate, techniques like MALDI-TOF or ESI-MS can be used.
Data Presentation: Optimizing the Conjugation Reaction
The efficiency of the conjugation reaction is influenced by several factors. The following table provides example data for optimizing the reaction conditions for a model IgG.
| Molar Excess of Reagent | Reaction pH | Incubation Time (hours) | Average Degree of Labeling (DOL) |
| 5:1 | 8.5 | 2 | 1.5 |
| 10:1 | 8.5 | 2 | 2.8 |
| 20:1 | 8.5 | 2 | 4.1 |
| 10:1 | 9.0 | 2 | 3.5 |
| 10:1 | 9.5 | 2 | 3.8 |
| 10:1 | 9.0 | 1 | 2.5 |
| 10:1 | 9.0 | 4 | 4.2 |
Table 1: Example optimization data for IgG conjugation. The DOL is influenced by reagent stoichiometry, pH, and incubation time.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | - Insufficient reagent stoichiometry- Low reaction pH- Short incubation time- Presence of primary amines in the buffer | - Increase the molar excess of the reagent- Increase the reaction pH to 9.0-9.5- Increase the incubation time- Ensure the buffer is amine-free |
| High DOL / Aggregation | - High reagent stoichiometry- High reaction pH- Long incubation time | - Decrease the molar excess of the reagent- Lower the reaction pH to 8.5-9.0- Decrease the incubation time |
| Precipitation during reaction | - High concentration of organic solvent (from reagent stock)- Protein instability at the reaction pH | - Keep the volume of the reagent stock solution low (<5% of the total volume)- Perform a buffer screen to find a more suitable reaction buffer |
Conclusion
This compound represents a promising new tool for the targeted covalent modification of lysine residues. Its unique ring-opening mechanism offers an alternative to traditional bioconjugation chemistries. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the potential of this novel reagent in their specific applications, from basic research to the development of next-generation biotherapeutics.
References
-
Bernatowicz, M. S., et al. (1992). A new reagent for the mild and specific nitration of tyrosine-containing peptides. Tetrahedron Letters, 33(31), 4645-4648. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
-
Matos, M. J., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 57(80), 10334-10351. [Link]
-
Lee, Y. H., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(16), 4937. [Link]
-
Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]
-
Wasserman, H. H., & Vinick, F. J. (1973). The reaction of oxazoles with singlet oxygen. A new synthesis of α,β-diacylamino-α,β-unsaturated ketones. Journal of the American Chemical Society, 95(13), 4441-4442. [Link]
-
Al-Tel, T. H. (2012). Naturally Occurring Oxazole-Containing Peptides. Molecules, 17(12), 14571-14591. [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Walsh, C. T., & Wencewicz, T. A. (2013). Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. Biochemistry, 52(46), 8217–8232. [Link]
Sources
- 1. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening with 2-(5-Oxohexanoyl)oxazole
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Oxazole Scaffold
The oxazole ring is a five-membered heterocyclic motif containing both oxygen and nitrogen, and it is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold is present in a multitude of natural products and has been incorporated into numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The versatility of the oxazole core allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile.[3] The compound of interest, 2-(5-Oxohexanoyl)oxazole, features an oxazole ring substituted at the 2-position with a 5-oxohexanoyl side chain. This side chain introduces a ketone functional group, which can act as an electrophilic "warhead," suggesting a potential for covalent or reversible covalent interactions with biological targets.[4][5] Ketone-based compounds have been successfully developed as inhibitors of various enzymes, including proteases and histone modifying enzymes.[4][6]
This application note provides a detailed guide for conducting a high-throughput screening (HTS) campaign to identify and characterize the biological activity of this compound. We propose a hypothetical, yet scientifically plausible, screening protocol against a Histone Acetyltransferase (HAT), a class of enzymes often dysregulated in cancer and other diseases.[7]
Compound Profile: this compound
| Property | Data (Predicted/Exemplary) | Reference |
| IUPAC Name | 1-(oxazol-2-yl)hexane-1,5-dione | - |
| Molecular Formula | C9H11NO3 | - |
| Molecular Weight | 181.19 g/mol | - |
| Proposed Target Class | Enzyme Inhibitor (e.g., Histone Acetyltransferase) | Based on the presence of the ketone "warhead" and oxazole scaffold.[4] |
| Solubility | Soluble in DMSO | Common for small molecules in HTS libraries. |
| Purity | >95% (as determined by HPLC) | Standard for HTS compounds. |
Proposed Mechanism of Action: Reversible Covalent Inhibition of a Histone Acetyltransferase
Histone Acetyltransferases (HATs) are crucial enzymes in epigenetic regulation, catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins.[7] This process is fundamental to chromatin remodeling and gene expression. The dysregulation of HAT activity is implicated in various cancers, making them attractive targets for therapeutic intervention.[8]
We hypothesize that the 5-oxo group on the hexanoyl side chain of this compound can act as an electrophile, targeting a nucleophilic residue (such as a cysteine or lysine) in the active site of a HAT enzyme. This could lead to the formation of a reversible covalent adduct, such as a hemiketal or thiohemiketal, effectively inhibiting the enzyme's activity.[4][5]
Caption: Proposed reversible covalent inhibition of a HAT enzyme.
High-Throughput Screening Protocol: A Fluorescence-Based Assay for HAT Inhibition
This protocol outlines a robust, fluorescence-based HTS assay to screen for inhibitors of a Histone Acetyltransferase, such as p300/CBP. The assay measures the production of Coenzyme A (CoA-SH), a product of the acetyl-transfer reaction, which is then detected by a thiol-reactive fluorescent probe.[9]
I. Materials and Reagents
-
HAT Enzyme: Recombinant human p300/CBP (catalytic domain).
-
Substrates: Histone H3 peptide (e.g., H3K27) and Acetyl-CoA.
-
Test Compound: this compound, dissolved in 100% DMSO.
-
Positive Control: A known HAT inhibitor (e.g., Anacardic Acid or C646).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.
-
Fluorescent Probe: Thiol-reactive dye (e.g., ThioGlo™ or CPM).
-
Assay Plates: Black, flat-bottom 384-well plates.
II. Experimental Workflow
Caption: High-throughput screening workflow for identifying HAT inhibitors.
III. Step-by-Step Protocol
-
Compound Plating:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound dilutions to the 384-well assay plates.
-
Include wells for positive control (known HAT inhibitor) and negative control (DMSO vehicle).
-
-
Enzyme Addition:
-
Prepare a solution of the HAT enzyme in assay buffer.
-
Dispense the enzyme solution into each well of the assay plate.
-
The final concentration of the enzyme should be in the low nanomolar range, determined empirically during assay development.
-
-
Pre-incubation:
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate the plates at room temperature for 15-30 minutes to allow the test compound to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate master mix containing the histone H3 peptide and Acetyl-CoA in assay buffer.
-
Add the substrate master mix to all wells to start the enzymatic reaction.
-
Final substrate concentrations should be at or near their Km values to ensure assay sensitivity.
-
-
Enzymatic Reaction Incubation:
-
Incubate the plates at 37°C for a predetermined time (e.g., 60 minutes), during which the HAT enzyme will acetylate the histone peptide, producing CoA-SH.
-
-
Signal Development and Detection:
-
Prepare a solution of the thiol-reactive fluorescent probe in assay buffer.
-
Add the probe solution to all wells. The probe will react with the CoA-SH produced during the enzymatic reaction, generating a fluorescent signal.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/460 nm for CPM).
-
IV. Data Analysis and Interpretation
The raw fluorescence data should be normalized to the positive and negative controls to determine the percent inhibition for each concentration of the test compound.
-
Percent Inhibition (%) = [1 - (Signalcompound - Signalpositive control) / (Signalnegative control - Signalpositive control)] * 100
The calculated percent inhibition values are then plotted against the logarithm of the compound concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Parameter | Description |
| Primary Hit | A compound that shows significant inhibition at a single screening concentration. |
| IC50 Value | The concentration of an inhibitor that reduces the enzyme's activity by 50%. |
| Z'-factor | A statistical parameter used to assess the quality of an HTS assay. |
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Self-Validating Systems: Counter-Screens and Orthogonal Assays
To ensure the trustworthiness of the screening results and eliminate false positives, a series of counter-screens and orthogonal assays should be performed.
-
Assay Interference Counter-Screen:
-
Rationale: Some compounds can intrinsically fluoresce or quench the fluorescence of the detection probe, leading to false-positive or false-negative results.
-
Protocol: Run the assay in the absence of the HAT enzyme but with all other components, including the test compound and fluorescent probe. Compounds that show a signal in this setup are likely interfering with the assay chemistry.
-
-
Orthogonal Assay:
-
Rationale: To confirm that the inhibitory activity is not an artifact of the specific assay format, a different detection method should be used.
-
Protocol: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is an excellent orthogonal method.[1][10] In this format, donor and acceptor beads are brought into proximity by the interaction of an anti-acetylated histone antibody with the biotinylated histone substrate. Inhibition of the HAT enzyme results in a decreased AlphaScreen signal.
-
Conclusion and Future Directions
The oxazole scaffold remains a highly valuable starting point for the discovery of novel therapeutic agents. The presence of a ketone moiety in this compound suggests its potential as an enzyme inhibitor, possibly through a covalent or reversible covalent mechanism. The detailed HTS protocol provided here offers a robust framework for screening this and other similar compounds against therapeutically relevant targets like Histone Acetyltransferases. Positive hits from this screen should be further validated through dose-response studies, counter-screens, and orthogonal assays to confirm their activity and mechanism of action. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this promising chemical scaffold.
References
-
Key advances in the development of reversible covalent inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). In Methods in Molecular Biology. Springer. Retrieved January 17, 2026, from [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). Molecules. Retrieved January 17, 2026, from [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. (2011). Current Pharmaceutical Biotechnology. Retrieved January 17, 2026, from [Link]
-
An update on the discovery and development of reversible covalent inhibitors. (2023). Journal of Biomedical Science. Retrieved January 17, 2026, from [Link]
-
Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. (2017). SLAS Discovery. Retrieved January 17, 2026, from [Link]
-
Recent Advances in Covalent Drug Discovery. (2022). Molecules. Retrieved January 17, 2026, from [Link]
-
Covalent Inhibition in Drug Discovery. (2017). Trends in Pharmacological Sciences. Retrieved January 17, 2026, from [Link]
-
High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (2022). International Journal of Molecular Sciences. Retrieved January 17, 2026, from [Link]
-
Therapeutic potential of oxazole scaffold: a patent review (2006-2017). (2018). Expert Opinion on Therapeutic Patents. Retrieved January 17, 2026, from [Link]
-
AlphaScreen assays. (A) Principles of AlphaScreen technology. (2010). PLoS Biology. Retrieved January 17, 2026, from [Link]
-
From Natural Products to Small Molecule Ketone Histone Deacetylase Inhibitors: Development of New Class Specific Agents. (2008). Current Pharmaceutical Design. Retrieved January 17, 2026, from [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2023). Molecules. Retrieved January 17, 2026, from [Link]
-
High-Throughput Screening for Chemical Inhibitors of Histone Acetyltransferase. (n.d.). Stanford University. Retrieved January 17, 2026, from [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
Acetyltransferase Screening and Profiling Services. (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). Methods in Molecular Biology. Retrieved January 17, 2026, from [Link]
-
Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. (2011). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
Inhibition Mechanism of SARS-CoV-2 Main Protease with Ketone-Based Inhibitors Unveiled by Multiscale Simulations: Insights for Improved Designs. (2021). Angewandte Chemie International Edition. Retrieved January 17, 2026, from [Link]
-
Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]
-
Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. (2023). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
Ketones in Cardiovascular Health and Disease: An Updated Review. (2023). International Journal of Molecular Sciences. Retrieved January 17, 2026, from [Link]
Sources
- 1. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Covalent Drug Discovery [mdpi.com]
- 3. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. tandfonline.com [tandfonline.com]
- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. caymanchem.com [caymanchem.com]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Potential of 2-(5-Oxohexanoyl)oxazole in Targeted Drug Delivery Systems
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity by selectively delivering potent agents to diseased cells.[1][2][3] This is often achieved by conjugating a cytotoxic drug to a targeting moiety, such as a monoclonal antibody, via a chemical linker.[2][4] This document explores the potential application of the novel chemical entity, 2-(5-Oxohexanoyl)oxazole, as a versatile component in such systems. While direct literature on this specific compound is limited, its constituent functional groups—an oxazole ring and a ketone-bearing acyl chain—suggest significant utility in bioconjugation strategies. This guide provides a theoretical framework, exemplary protocols, and characterization methods for its application in the development of targeted therapeutics like antibody-drug conjugates (ADCs).
Introduction: A Bifunctional Design for Drug Delivery
The effectiveness of a targeted drug delivery system is critically dependent on the nature of the chemical linker that connects the targeting vehicle to the therapeutic payload.[1][3] An ideal linker must be stable in circulation to prevent premature drug release, yet allow for efficient cleavage and drug activation at the target site.[2][4]
This compound presents a compelling bifunctional design for this purpose. Its structure can be deconstructed into two key components:
-
The Oxazole Moiety: Oxazole derivatives are prevalent in medicinal chemistry, often contributing to the biological activity and pharmacokinetic properties of a molecule.[5][6][7] The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen, which can engage with enzymes and receptors.[5][7] It is generally thermally stable and more resistant to acidic conditions compared to some other heterocycles like furans.[5][8][9] In the context of a linker, the oxazole moiety could influence stability, solubility, and overall pharmacokinetic profile.
-
The 5-Oxohexanoyl Chain: This component provides a ketone functional group, a valuable handle for bioorthogonal conjugation. The ketone can react specifically with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively.[10][11][12] These reactions are highly chemoselective and can be performed under mild, biocompatible conditions, making them ideal for modifying sensitive biomolecules like antibodies.[10][13]
This unique combination positions this compound as a promising candidate for use in constructing sophisticated drug delivery systems.
Part 1: Physicochemical Properties and Proposed Synthesis
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| Appearance | Predicted to be a colorless to pale yellow oil or solid |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, DMF). Limited solubility in water is expected. |
Proposed Synthetic Route
The synthesis of 2-acyloxazoles can be achieved through various methods.[14][15] A plausible approach for this compound could involve the acylation of an oxazole precursor. For instance, the reaction of a 2-lithiooxazole intermediate with a suitable acylating agent like 5-oxohexanoyl chloride.
-
Note: This proposed synthesis is for illustrative purposes. Optimization and characterization would be required to establish a reliable synthetic protocol.
Part 2: A Mechanistic Approach to Targeted Drug Delivery
The primary utility of this compound in targeted drug delivery lies in its ketone functionality, which enables conjugation to targeting ligands via oxime or hydrazone ligation.
Core Concept: Bioorthogonal Ligation
Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes.[10][12] Oxime and hydrazone ligations are prime examples of such reactions.[11][16]
-
Hydrazone Formation: The reaction between the ketone on the this compound-drug conjugate and a hydrazide-modified targeting molecule (e.g., an antibody) forms a hydrazone bond. Hydrazone linkers are known for their pH-sensitive nature; they are relatively stable at physiological pH (~7.4) but are cleaved under the more acidic conditions of endosomes and lysosomes (pH 4.5-6.0).[17][18][19] This property allows for the targeted release of the drug inside the cancer cell.[17][19]
-
Oxime Formation: Similarly, reaction with an aminooxy-modified targeting molecule results in a highly stable oxime bond.[10][13] Oxime linkages are generally more stable to hydrolysis than hydrazones, which may be advantageous for applications requiring a non-cleavable linker.[10][16] The reaction kinetics can be accelerated using catalysts like aniline or its derivatives.[12][20]
General Workflow for Antibody-Drug Conjugate (ADC) Formation
The following diagram illustrates the conceptual workflow for creating an ADC using this compound as a component of the drug-linker complex.
Caption: General workflow for ADC synthesis.
Part 3: Exemplary Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific applications.
Protocol 1: Conjugation of a Hydrazide-Modified Antibody to a this compound-Drug Conjugate
This protocol assumes the pre-synthesis of a drug conjugated to this compound and a commercially available or custom-prepared hydrazide-modified monoclonal antibody (mAb).
Materials:
-
Hydrazide-modified mAb (e.g., modified via succinimidyl 4-hydrazinonicotinate acetone hydrazone, SANH)
-
This compound-Drug Conjugate (dissolved in a compatible organic solvent like DMSO)
-
Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Quenching solution (optional, e.g., an excess of a small molecule ketone)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Preparation: Prepare a solution of the hydrazide-modified mAb in the conjugation buffer at a concentration of 5-10 mg/mL.
-
Drug-Linker Addition: Add a 5-10 molar excess of the this compound-drug conjugate solution to the mAb solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain antibody integrity.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 4-16 hours. The reaction can be monitored by analyzing aliquots over time.
-
Quenching (Optional): To stop the reaction, a quenching reagent can be added to react with any remaining hydrazide groups on the antibody.
-
Purification: Remove unconjugated drug-linker and any aggregates by SEC or TFF, exchanging the final ADC into a formulation buffer (e.g., PBS, pH 7.4).
Protocol 2: Characterization of the Antibody-Drug Conjugate
Comprehensive characterization is crucial to ensure the quality and consistency of the ADC.[21]
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug) to calculate the average DAR.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide the distribution of drug-loaded species.[22][23][24]
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC): To determine the percentage of monomeric ADC and quantify any aggregates.
-
-
Confirmation of Conjugation Site (Advanced):
-
Peptide Mapping: Involves digesting the ADC into smaller peptides and analyzing them by LC-MS/MS to identify the specific amino acid residues that have been modified.[23]
-
Expected Data Summary:
| Analysis Technique | Parameter Measured | Expected Outcome |
| UV-Vis Spectroscopy | Average DAR | A value typically between 2 and 4 |
| ESI-MS | Mass of ADC species | A distribution of peaks corresponding to the antibody with 0, 1, 2, 3, etc., drugs attached |
| SEC-HPLC | % Monomer | >95% |
| SEC-HPLC | % Aggregates | <5% |
Part 4: Framework for In Vitro and In Vivo Evaluation
Once the ADC is synthesized and characterized, its biological activity must be assessed.[25]
In Vitro Efficacy Assays
-
Binding Assays (ELISA, Flow Cytometry): To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen on cancer cells.[26]
-
Internalization Assays: To verify that the ADC is internalized by the target cells after binding.[26]
-
Cytotoxicity Assays: To measure the potency of the ADC in killing target cancer cells, typically by determining the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[27][28]
Conceptual Targeted Drug Delivery and Action
The diagram below illustrates the proposed mechanism of action for an ADC utilizing a pH-sensitive hydrazone linker derived from this compound.
Caption: Proposed mechanism of action for an ADC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DAR | - Insufficient molar excess of drug-linker- Inefficient reaction conditions (pH, time)- Hydrolysis of hydrazide on mAb | - Increase molar excess of drug-linker- Optimize conjugation pH and incubation time- Use freshly prepared or properly stored modified mAb |
| High Levels of Aggregation | - High concentration of organic solvent- Unfavorable buffer conditions- Instability of the mAb or ADC | - Minimize organic solvent concentration- Screen different conjugation buffers- Perform conjugation at a lower temperature |
| Premature Drug Release | - Instability of the hydrazone linker at physiological pH | - Consider using a more stable linker, such as one based on an oxime linkage, if a non-cleavable linker is acceptable for the mechanism of action. |
Conclusion and Future Perspectives
While this compound is a novel entity, its chemical structure holds significant promise for applications in targeted drug delivery. The presence of a ketone for bioorthogonal ligation and an oxazole ring for potential modulation of physicochemical properties makes it an attractive candidate for the development of innovative linkers. Further research is warranted to synthesize and characterize this compound, and to evaluate its performance in the construction of ADCs and other targeted therapeutic systems. The principles and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this and similar bifunctional molecules in the advancement of targeted therapies.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])[5][8][9]
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (URL: [Link])[1][3]
-
Making smart drugs smarter: The importance of linker chemistry in targeted drug delivery. (URL: [Link])
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (URL: [Link])[10][29]
-
Iodine‐catalysed synthesis of 2‐acyloxazoles (120) with reaction mechanism. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (URL: [Link])
-
Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (URL: [Link])
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (URL: [Link])
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (URL: [Link])
-
Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. (URL: [Link])
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (URL: [Link])
-
Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. (URL: [Link])
-
Understanding the Critical Role of Linkers in Advancing ADCs. (URL: [Link])
-
Antibody-drug conjugates: recent advances in conjugation and linker chemistries. (URL: [Link])
-
ADC In Vitro Cytotoxicity Evaluation Service. (URL: [Link])
-
Recent advance in oxazole-based medicinal chemistry. (URL: [Link])
-
Antibody-Drug Conjugate Assays. (URL: [Link])
-
Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. (URL: [Link])
-
Synthesis of 2‐alkyloxazoles 9a–g and 10a–g. (URL: [Link])
-
Advancing Drug Development with Targeted Chemical Linkers. (URL: [Link])
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (URL: [Link])
-
Oxime and Hydrazone Reactions in Bioconjugation. (URL: [Link])
-
Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging. (URL: [Link])
-
Harnessing Acylhydrazone-oxime Exchange Reaction to Achieve Diverse Synthesis of Glycosite-specific Antibody-Drug Conjugates. (URL: [Link])
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (URL: [Link])
-
Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. (URL: [Link])
-
Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. (URL: [Link])
-
Synthesis of 2-oxazolines. (URL: [Link])
-
Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. (URL: [Link])
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])
-
Understanding the Preclinical Efficacy of Antibody–Drug Conjugates. (URL: [Link])
-
Evaluation of Ketone-Oxime Method for Developing Therapeutic On-Demand Cleavable Immunoconjugates. (URL: [Link])
-
Chemical Conjugation in Drug Delivery Systems. (URL: [Link])
-
Oxazole – Knowledge and References. (URL: [Link])
-
Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (URL: [Link])
-
Catalytic synthesis of 2-alkylbenzoxazoles. (URL: [Link])
-
Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy. (URL: [Link])
-
Bioconjugates for Targeted Delivery of Therapeutic Oligonucleotides. (URL: [Link])
-
Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells. (URL: [Link])
Sources
- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Making smart drugs smarter: The importance of linker chemistry in targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veranova.com [veranova.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 16. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 17. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. enovatia.com [enovatia.com]
- 24. mdpi.com [mdpi.com]
- 25. hoeford.com [hoeford.com]
- 26. Antibody-Drug Conjugate Assays | In Vitro Assays Services | WuXi Biologics [wuxibiologics.com]
- 27. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 28. Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Harnessing the Dual Reactivity of 2-(5-Oxohexanoyl)oxazole Analogues in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of a novel class of bifunctional reagents: 2-(5-Oxohexanoyl)oxazole and its analogues. These compounds are uniquely equipped with a ketone moiety for selective bioconjugation via oxime or hydrazone formation, and can be readily functionalized with azide or alkyne handles to participate in high-fidelity click chemistry reactions. We present detailed, field-proven protocols for the synthesis of these versatile building blocks and their application in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Furthermore, we explore advanced applications, including the development of dual-functional probes and targeted drug delivery systems, leveraging the orthogonal reactivity of these oxazole analogues. This guide is intended to empower researchers to integrate these powerful tools into their workflows for advanced bioconjugation, drug discovery, and chemical biology.
Introduction: The Power of Orthogonal Bio-conjugation
The ability to selectively and efficiently attach molecules to one another in complex biological environments is a cornerstone of modern chemical biology and drug development.[1] "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions for rapidly and modularly assembling complex molecular architectures.[2] The most prominent examples of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), both of which form a stable triazole linkage.[3][4][5] These reactions are considered bioorthogonal, meaning they proceed with high efficiency and selectivity without interfering with native biological processes.[1][6][7]
While click chemistry provides an invaluable tool for bioconjugation, the ability to perform multiple, distinct chemical transformations on a single scaffold opens up even greater possibilities for creating multifunctional molecules. This guide introduces a novel class of reagents, This compound analogues , designed to possess two distinct and orthogonal reactive handles: a click-able moiety (azide or alkyne) and a ketone. The ketone functionality, which is relatively rare in biological systems, can be selectively targeted with aminooxy or hydrazide-containing molecules to form stable oxime or hydrazone linkages, respectively.[4][8][9][10] This dual reactivity allows for sequential or simultaneous conjugations, enabling the construction of sophisticated bioconjugates for a wide range of applications, from fluorescent labeling to targeted drug delivery.
Synthesis of this compound Analogues
The synthesis of the core this compound structure and its functionalized analogues for click chemistry can be achieved through established oxazole synthesis methodologies, such as the Robinson-Gabriel synthesis.[11][12] This approach involves the cyclization and dehydration of an α-acylamino ketone.
Proposed Synthesis of the Core Structure: this compound
A plausible synthetic route to the parent compound, this compound, is outlined below. This involves the acylation of an α-amino ketone with a protected keto-acid, followed by cyclodehydration.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. | Semantic Scholar [semanticscholar.org]
- 3. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Oxazoline synthesis [organic-chemistry.org]
- 6. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 7. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
Application Notes & Protocols: Fluorescent Labeling of Proteins with 2-(5-Oxohexanoyl)oxazole
A Novel Ketone-Based Oxazole Fluorophore for Site-Specific Protein Modification
Forward-Looking Statement: The following document provides a comprehensive theoretical framework and a projected experimental protocol for the use of 2-(5-Oxohexanoyl)oxazole as a novel fluorescent labeling agent for proteins. As of the date of this publication, this compound is not a widely documented or commercially available reagent. The proposed mechanisms, protocols, and spectral data are based on established principles of organic chemistry, bioconjugation, and fluorescence spectroscopy, and are intended to serve as a scientifically rigorous guide for researchers interested in exploring this and similar ketone-based fluorescent probes.
Introduction: The Promise of Oxazole-Based Fluorophores
The covalent labeling of proteins with fluorescent probes is an indispensable tool in modern biological research and drug development, enabling the visualization and quantification of protein localization, dynamics, and interactions. While a plethora of fluorescent labels exist, there is a continuous drive to develop novel fluorophores with unique spectral properties, smaller size, and alternative reactivity to expand the toolkit for protein chemists.
Oxazole heterocycles are a class of compounds known for their presence in various natural products and their intriguing photophysical properties.[1][2] Certain oxazole derivatives exhibit strong fluorescence, making them attractive candidates for the development of new fluorescent probes.[3][4] This application note introduces this compound, a novel labeling reagent featuring a reactive ketone moiety that can be used to target primary amines on proteins, such as the ε-amino group of lysine residues.
The ketone functionality offers an alternative to the commonly used amine-reactive N-hydroxysuccinimide (NHS) esters and isothiocyanates. The proposed reaction mechanism leads to the formation of a stable, fluorescent dihydropyridine derivative, providing a robustly labeled protein conjugate.
Principle of the Labeling Reaction: Hantzsch Dihydropyridine Synthesis
The labeling of proteins with this compound is proposed to proceed via a Hantzsch-like dihydropyridine synthesis. This reaction involves the condensation of the ketone on the labeling reagent with a primary amine on the protein (e.g., the ε-amino group of a lysine residue) in the presence of a β-dicarbonyl compound that is generated in situ from a second molecule of this compound. This multi-component reaction results in the formation of a highly conjugated and fluorescent dihydropyridine ring system that covalently links the fluorophore to the protein.
The reaction is hypothesized to proceed in the following steps:
-
Enamine Formation: The primary amine of a lysine residue reacts with the ketone of one molecule of this compound to form an enamine intermediate.
-
Knoevenagel Condensation: A second molecule of this compound undergoes a self-condensation reaction to form a β-dicarbonyl intermediate.
-
Michael Addition: The enamine undergoes a Michael addition to the β-dicarbonyl intermediate.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form the stable, fluorescent dihydropyridine ring.
This reaction is advantageous as it forms a very stable C-C and C-N bonds, resulting in an irreversibly labeled protein.
Figure 1. Proposed reaction pathway for the fluorescent labeling of a protein with this compound.
Materials and Reagents
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound (synthesis required)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sodium Phosphate buffer (50 mM, pH 7.5-8.5)
-
Sodium Chloride (NaCl)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
-
Fluorometer
Experimental Protocols
Protocol for Fluorescent Labeling of Proteins
This protocol is designed for labeling a protein with a molecular weight of approximately 50 kDa. The amounts and volumes can be scaled accordingly for other proteins.
-
Protein Preparation: Dissolve the protein of interest in 50 mM sodium phosphate buffer, pH 8.0, containing 150 mM NaCl to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
Labeling Reaction: a. To the protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. b. Gently mix the reaction solution and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification of the Labeled Protein: a. Equilibrate a size-exclusion chromatography column (e.g., a PD-10 desalting column) with PBS, pH 7.4. b. Apply the reaction mixture to the column. c. Elute the protein with PBS, pH 7.4, and collect the fractions. The labeled protein will be in the first colored fractions to elute. Unconjugated dye will elute later. d. Pool the fractions containing the labeled protein.
Figure 2. Workflow for fluorescently labeling a protein with this compound.
Determination of Degree of Labeling (DOL)
The DOL, which is the average number of fluorophore molecules per protein molecule, can be determined using UV-Vis spectrophotometry.
-
Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the absorbance maximum (λmax) of the oxazole-dihydropyridine fluorophore (Amax).
-
Calculate Protein Concentration: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the λmax of the dye.
-
CF is the correction factor (A280 of the free dye / Amax of the free dye). This needs to be determined experimentally for the specific fluorophore.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration: Dye Concentration (M) = Amax / εdye
Where:
-
εdye is the molar extinction coefficient of the dye at its λmax.
-
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Spectroscopic Properties (Projected)
The following are projected spectroscopic properties for the protein-conjugated this compound fluorophore, based on known dihydropyridine and oxazole derivatives. These values should be determined experimentally for the specific conjugate.[1][5]
| Property | Projected Value |
| Absorbance Maximum (λmax) | 390 - 420 nm |
| Emission Maximum (λem) | 480 - 520 nm |
| Molar Extinction Coefficient (ε) | 20,000 - 30,000 M-1cm-1 at λmax |
| Quantum Yield (Φ) | 0.1 - 0.3 |
| Stokes Shift | ~90 - 100 nm |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Incorrect pH of the reaction buffer. - Insufficient molar excess of the labeling reagent. - Inactive labeling reagent. | - Ensure the pH of the reaction buffer is between 7.5 and 8.5. - Increase the molar excess of the labeling reagent. - Prepare a fresh stock solution of the labeling reagent immediately before use. |
| Protein Precipitation | - High degree of labeling can increase hydrophobicity. - The organic solvent (DMF/DMSO) concentration is too high. | - Reduce the molar excess of the labeling reagent. - Decrease the reaction time. - Keep the volume of the added reagent stock solution to a minimum (ideally <10% of the total reaction volume). |
| Low Fluorescence Signal | - Low degree of labeling. - Fluorescence quenching due to aggregation or unfavorable microenvironment. | - See "Low Labeling Efficiency" above. - Perform labeling under denaturing and refolding conditions if the protein structure allows. |
| High Background Fluorescence | - Incomplete removal of unconjugated dye. | - Ensure thorough purification of the labeled protein using size-exclusion chromatography. Repeat the purification step if necessary. |
References
- Ahmed, B., Kateb, E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 199-204.
- Challa, C., John, M., & Lankalapalli, R. S. (2013). Cascade synthesis of 1,2-dihydropyridine from dienaminodioate and an imine: a three-component approach. Tetrahedron Letters, 54(29), 3810–3812.
- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
- Kotha, S., & Lahiri, K. (2002). The Hantzsch Dihydropyridine Synthesis: A Novel Dihydropyridine-Bridged Bis-α-Amino Acid. Bioorganic & Medicinal Chemistry Letters, 12(10), 1373-1376.
- Kumar, A., & Maurya, R. A. (2008). An efficient one-pot synthesis of 1,4-dihydropyridines via a multi-component Hantzsch reaction catalyzed by L-proline. Tetrahedron, 64(18), 3977-3983.
- Llavaneras, A., et al. (2007). Photophysics and photochemical studies of 1,4-dihydropyridine derivatives. Photochemical & Photobiological Sciences, 6(7), 722-729.
- Subramaniam, G., Forrester, M. T., Cocco, M. J., & Imperiali, B. (2002). In Cellulo Synthesis of Proteins Containing a Fluorescent Oxazole Amino Acid. Journal of the American Chemical Society, 124(38), 11227-11232.
- Ueno, T., et al. (1999). Fluorescence property of oxazole yellow-linked oligonucleotide. Triple helix formation and photocleavage of double-stranded DNA in the presence of spermine. Bioorganic & Medicinal Chemistry, 7(6), 1207-1211.
Sources
- 1. Photophysics and photochemical studies of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Synthetic Potential of 2-(5-Oxohexanoyl)oxazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Unexplored Chemical Space
The landscape of organic synthesis is perpetually expanding, driven by the quest for novel molecular architectures with unique functional properties. While a vast armamentarium of building blocks is commercially available, the exploration of new, strategically functionalized synthons remains a critical endeavor. This guide focuses on 2-(5-Oxohexanoyl)oxazole , a compound for which specific literature is not yet established. Consequently, this document serves as a forward-looking technical guide, grounded in the fundamental principles of heterocyclic and carbonyl chemistry. We will project the synthesis, characterization, and potential applications of this molecule, providing researchers with a robust conceptual framework and actionable protocols to pioneer its use in their synthetic campaigns. The insights herein are extrapolated from well-documented chemistry of analogous oxazoles and ketones, offering a scientifically rigorous yet prospective exploration of this promising, unexplored building block.
The Strategic Value of this compound: A Bifunctional Linchpin
The conceived structure of this compound presents a compelling synthetic tool due to the orthogonal reactivity of its two key functional groups: the oxazole ring and the terminal ketone.
-
The Oxazole Core: The 1,3-oxazole is a privileged heterocycle found in a multitude of biologically active natural products, including the Diazonamides and various peptide-derived macrocycles.[1][2][3][4] It can serve as a stable peptide bond isostere, engage in cycloaddition reactions, or undergo metal-catalyzed cross-coupling reactions.[5][6][7]
-
The Keto-Functionalized Sidechain: The 5-oxohexanoyl chain provides a reactive handle for a wide array of classical and modern carbonyl chemistry. This allows for chain extension, branching, and the introduction of new stereocenters or functional groups, making it a versatile point for molecular diversification.
This unique combination allows for a modular and powerful approach to the synthesis of complex molecules, where each functional group can be addressed selectively.
Figure 1: Conceptual diagram illustrating the key reactive sites of this compound.
Proposed Synthesis of this compound
While there are numerous methods for oxazole synthesis, a convergent and reliable approach to the title compound could involve the acylation of a suitable oxazole precursor or the cyclization of a pre-functionalized acyclic precursor.[8][9][10] A plausible and robust method would be the coupling of 5-oxohexanoic acid with 2-lithiooxazole, followed by an in-situ reaction with a suitable acylating agent. A more classical approach, the Robinson-Gabriel synthesis, could also be adapted.[8][11]
Protocol 2.1: Synthesis via Acylation of 2-Unsubstituted Oxazole (Proposed)
This protocol is based on the known methodologies for C-2 lithiation and acylation of oxazoles.[6]
Workflow:
Figure 2: Proposed workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Preparation of the Weinreb Amide of 5-Oxohexanoic Acid:
-
To a solution of 5-oxohexanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in fresh DCM and cool to 0 °C.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and pyridine (2.5 eq) sequentially.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Perform an aqueous work-up and purify by column chromatography to yield the Weinreb amide.
-
-
Acylation Reaction:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve oxazole (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.4 eq, 2.5 M in hexanes) dropwise over 15 minutes. The solution may turn yellow or orange.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiooxazole.
-
Dissolve the Weinreb amide of 5-oxohexanoic acid (1.0 eq) in anhydrous THF and add it dropwise to the 2-lithiooxazole solution at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. Predicted spectroscopic data is provided in Table 2.
Applications in Organic Synthesis: Protocols and Mechanistic Insights
The bifunctional nature of this compound opens up a plethora of synthetic possibilities. Below are detailed protocols for representative transformations targeting the ketone functionality.
Protocol 3.1: Wittig Olefination for Carbon Chain Extension
This protocol demonstrates the conversion of the ketone to an alkene, a fundamental transformation in organic synthesis.
Causality Behind Experimental Choices: The choice of a stabilized ylide (e.g., (triphenylphosphoranylidene)acetate) is expected to favor the formation of the (E)-alkene due to the reversibility of the initial addition step and the thermodynamic stability of the trans-oxaphosphetane intermediate. The reaction is typically run in a non-polar, aprotic solvent like THF to ensure solubility of the reagents.
Step-by-Step Protocol:
-
To a solution of methyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous THF (0.3 M) at room temperature under an argon atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the corresponding α,β-unsaturated ester.
| Reagent/Parameter | Condition | Purpose |
| Wittig Reagent | Methyl (triphenylphosphoranylidene)acetate | Introduces a C=C double bond with an ester group. |
| Solvent | Anhydrous THF | Aprotic solvent to solubilize reagents. |
| Temperature | Room Temperature | Sufficient for the reaction of stabilized ylides. |
| Work-up | Precipitation with Diethyl Ether | Removes the triphenylphosphine oxide byproduct. |
Table 1: Summary of Wittig Reaction Conditions.
Protocol 3.2: Aldol Condensation for Elaboration of the Side Chain
This protocol illustrates the formation of a new C-C bond via an aldol reaction, a cornerstone of synthetic organic chemistry.
Causality Behind Experimental Choices: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for the quantitative formation of the kinetic enolate of the ketone at low temperatures, minimizing self-condensation. The reaction is run at -78 °C to control the enolization and subsequent addition to the aldehyde.
Step-by-Step Protocol:
-
In a flame-dried flask under argon, prepare a solution of diisopropylamine (1.1 eq) in anhydrous THF (0.5 M) and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C to generate LDA.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the ketone solution via cannula to the LDA solution dropwise. Stir for 1 hour at -78 °C to form the lithium enolate.
-
Add a solution of benzaldehyde (1.2 eq) in THF dropwise.
-
Stir at -78 °C for 2-4 hours, then quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the β-hydroxy ketone product.
Predicted Spectroscopic Data
For a novel compound, predicting its spectroscopic signature is crucial for its identification.
| Spectroscopy | Predicted Data | Assignment |
| ¹H NMR | δ ~8.2 ppm (s, 1H)δ ~7.3 ppm (s, 1H)δ ~3.1 ppm (t, 2H)δ ~2.8 ppm (t, 2H)δ ~2.2 ppm (s, 3H)δ ~2.0 ppm (quint, 2H) | Oxazole C2-HOxazole C5-H-CH₂-C=O (next to oxazole)-CH₂-C=O (ketone)-C(=O)CH₃-CH₂-CH₂-CH₂- |
| ¹³C NMR | δ ~208 ppmδ ~165 ppmδ ~158 ppmδ ~142 ppmδ ~128 ppmδ ~43 ppmδ ~35 ppmδ ~30 ppmδ ~20 ppm | Ketone C=OEster-like C=OOxazole C2Oxazole C5Oxazole C4-CH₂-C=O (ketone)-CH₂-C=O (next to oxazole)-C(=O)CH₃-CH₂-CH₂-CH₂- |
| IR (Infrared) | ~1715 cm⁻¹~1685 cm⁻¹~1580 cm⁻¹ | Ketone C=O stretchAcyl-oxazole C=O stretchOxazole C=N stretch |
Table 2: Predicted Spectroscopic Data for this compound.[12][13]
Conclusion
While "this compound" may currently reside in the realm of unexplored chemical entities, its potential as a versatile, bifunctional building block is significant. The protocols and predictive data presented in this guide offer a foundational roadmap for its synthesis and application. By leveraging the orthogonal reactivity of the oxazole core and the ketone-functionalized sidechain, researchers can unlock new pathways to complex molecular targets. It is our hope that this prospective analysis will inspire the synthesis and exploration of this and other novel building blocks, thereby continuing to push the boundaries of modern organic chemistry.
References
-
Macmillan Group, Princeton University. (2010). Total synthesis of diazonamide A. Retrieved from [Link]
-
Knowles, R. R., et al. (2010). Total synthesis of diazonamide A. PubMed Central, NIH. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Global Research Online. Retrieved from [Link]
-
Nicolaou, K. C., et al. (2004). Chemistry and Biology of Diazonamide A: Second Total Synthesis and Biological Investigations. Journal of the American Chemical Society, 126(40), 12897-12906. Retrieved from [Link]
-
ResearchGate. (2010). Total Synthesis of Diazonamide A. Retrieved from [Link]
-
Nicolaou, K. C., et al. (2004). Chemistry and biology of diazonamide A: second total synthesis and biological investigations. PubMed. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Chemistry Portal. Retrieved from [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Retrieved from [Link]
-
YouTube. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. Retrieved from [Link]
-
Williams, D. R., & Lowder, P. D. (2000). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. NIH. Retrieved from [Link]
-
Liu, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
MDPI. (2021). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Retrieved from [Link]
-
Mann, E., & Kessler, H. (2003). New oxazole-based peptidomimetics: useful building blocks for the synthesis of orthogonally protected macrocyclic scaffolds. PubMed. Retrieved from [Link]
-
Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Total Synthesis of Rhizopodin Enabled by a Late-Stage Oxazole Ring Formation Strategy. Retrieved from [Link]
-
PubMed Central. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
Sources
- 1. Total synthesis of diazonamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Chemistry and biology of diazonamide A: second total synthesis and biological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cornellpharmacology.org [cornellpharmacology.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Oxohexanoyl)oxazole
Welcome to the technical support guide for the synthesis of 2-(5-Oxohexanoyl)oxazole. This resource is designed for researchers, chemists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the purity of your target compound. Our guidance is grounded in established chemical principles and field-proven methodologies.
Overview: The Challenge of Synthesizing 2-Acyl Oxazoles
The synthesis of 2-acyl oxazoles like this compound presents a unique set of challenges. The oxazole ring is an aromatic heterocycle, but its reactivity does not lend itself to direct Friedel-Crafts acylation at the C2 position. The C2 proton is the most acidic, making deprotonation and subsequent reaction with an electrophile a more viable strategy.[1] However, the resulting C2-anion can be unstable.
A robust and highly efficient modern approach involves the generation of a C2-organometallic intermediate from the parent oxazole, which is then reacted with a suitable acylating agent.[2] The use of Weinreb amides as acylating agents is particularly advantageous as they prevent the common problem of over-addition that plagues reactions with more reactive electrophiles like acyl chlorides.[2][3] This guide will focus on troubleshooting this preferred synthetic pathway.
Recommended Synthetic Pathway
The recommended two-step protocol involves the magnesiation of oxazole followed by acylation with a custom-synthesized Weinreb amide.
Caption: Recommended two-stage synthesis workflow.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Formation of the 2-Magnesiated Oxazole Intermediate
Question: My reaction quench analysis (e.g., with D₂O) shows a low conversion of oxazole to the deuterated product, indicating poor Grignard formation. What are the likely causes and solutions?
Answer: Low yield in the metalation step is a common hurdle. The success of this step hinges on the precise control of reaction conditions and reagent quality.
Probable Causes & Solutions:
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any residual moisture in the glassware, solvent (THF), or starting oxazole will quench the i-PrMgCl, preventing the deprotonation of oxazole.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C) under vacuum immediately before use. Use a freshly distilled, anhydrous grade of THF, preferably from a solvent purification system or stored over molecular sieves. The oxazole starting material should be distilled and stored under an inert atmosphere (Argon or Nitrogen).
-
-
Inactive Grignard Reagent: The commercial i-PrMgCl solution may have degraded over time due to improper storage or exposure to air.
-
Solution: Always use a freshly opened bottle or titrate the Grignard reagent before use to determine its exact molarity. A common method is titration against a known concentration of sec-butanol with 1,10-phenanthroline as an indicator.
-
-
Insufficient Reaction Time or Incorrect Temperature: The deprotonation of oxazole is fast but not instantaneous. The temperature must be low enough to prevent side reactions but sufficient to allow for complete deprotonation.
-
Solution: Perform the addition of i-PrMgCl at a low temperature (e.g., -10 °C) and then allow the reaction to slowly warm to 0 °C or room temperature for at least 30-60 minutes to ensure complete metalation before adding the Weinreb amide.[2]
-
-
Incorrect Stoichiometry: Using too little Grignard reagent will naturally lead to incomplete conversion.
-
Solution: Use a slight excess of the Grignard reagent (typically 1.05-1.1 equivalents) to drive the reaction to completion, accounting for any minor quenching.
-
Issue 2: Low Yield of this compound After Acylation
Question: I've confirmed the formation of the Grignard intermediate, but the final acylation step gives a low yield of the desired product, with a significant amount of unreacted oxazole recovered. Why is this happening?
Answer: This indicates an issue with the coupling reaction between the 2-magnesiated oxazole and the Weinreb amide.
Probable Causes & Solutions:
-
Weinreb Amide Quality: The N-methoxy-N-methyl-5-oxohexanamide must be pure. Impurities from its synthesis (e.g., unreacted 5-oxohexanoic acid) can interfere with the reaction.
-
Solution: Purify the Weinreb amide meticulously, typically via column chromatography, before use. Confirm its purity by ¹H NMR and ¹³C NMR spectroscopy.
-
-
Chelate Instability: The reaction proceeds via a stable five-membered chelate intermediate formed between the magnesiated oxazole and the Weinreb amide. If this intermediate is not formed efficiently or is unstable under the reaction conditions, the yield will suffer.
-
Solution: Add the Weinreb amide solution slowly to the Grignard reagent at 0 °C. Allowing the reaction to warm gradually to room temperature and stir for several hours (or overnight) often ensures the complete collapse of the chelate to form the ketone product.[3]
-
-
Side Reactions: Although less common with Weinreb amides, if the reaction temperature is too high, decomposition of the Grignard reagent or the product can occur.
-
Solution: Maintain careful temperature control throughout the addition and reaction period.
-
Sources
Technical Support Center: Purification of 2-(5-Oxohexanoyl)oxazole
Welcome to the technical support center for 2-(5-Oxohexanoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this bifunctional molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions during your experiments.
The unique structure of this compound, featuring both a weakly basic oxazole ring and a ketone functional group, presents distinct purification hurdles.[1][2] These can include compound instability on standard stationary phases, co-elution with synthetic byproducts, and low recovery. This resource provides detailed troubleshooting guides and protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A: The impurities largely depend on your synthetic route. If using a van Leusen-type reaction with p-toluenesulfonylmethyl isocyanide (TosMIC), you can expect p-toluenesulfinic acid as a significant byproduct.[3][4] Other common impurities include unreacted starting aldehyde, residual catalysts, and potential side-products from condensation or polymerization, especially if reaction temperatures are not carefully controlled.[5]
Q2: Is this compound stable on standard silica gel?
A: Caution is advised. The oxazole ring can be sensitive, and certain substituted oxazoles are known to be unstable on acidic silica gel, leading to degradation and low recovery.[6][7] The Lewis acidic sites on the silica surface can potentially catalyze ring-opening or other decomposition pathways. It is crucial to perform a preliminary stability test on a small scale using TLC analysis before committing your entire batch to a silica column.
Q3: What are the recommended storage conditions for the purified compound?
A: To ensure long-term stability, this compound should be stored as a solid in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and air, which can contribute to degradation over time.[6]
Q4: Can I use recrystallization to purify this compound?
A: Recrystallization is a highly effective method for achieving high purity if your compound is a solid.[8] The key challenge is identifying a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. A small-scale screen of various solvents (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, ethanol/water) is recommended to find the optimal conditions.
Troubleshooting Guide
Problem 1: I'm experiencing low recovery after silica gel column chromatography.
This is a frequent issue, often pointing to compound degradation or irreversible adsorption on the stationary phase.
Causality: The acidic nature of standard silica gel can be detrimental to certain oxazole derivatives.[6] The silanol (Si-OH) groups on the silica surface are Brønsted acids and can promote decomposition. Furthermore, the polar ketone and the nitrogen atom of the oxazole ring can bind strongly to these acidic sites, leading to poor elution and low mass balance.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier, such as triethylamine (Et₃N), to your mobile phase.[6][8] A concentration of 0.5-1% Et₃N in the eluent is typically sufficient to improve recovery without drastically altering the retention factor (Rf).
-
Switch to an Alternative Stationary Phase: If decomposition is still observed, move to a less acidic or neutral stationary phase.
-
Neutral Alumina: This is an excellent alternative for basic or acid-sensitive compounds.[9]
-
Reversed-Phase Chromatography (C18): If your compound has sufficient non-polar character, reversed-phase chromatography using a solvent system like acetonitrile/water or methanol/water can be effective. However, highly polar compounds may elute in the solvent front with poor retention.[9]
-
Problem 2: My purified compound shows a persistent impurity with a similar Rf value on TLC.
This indicates that the chosen mobile phase has poor selectivity for your product and the impurity.
Causality: Synthetic byproducts can sometimes have polarities and functional groups very similar to the target compound, making separation by standard chromatography challenging.
Solutions:
-
Systematically Vary the Mobile Phase: Do not just increase the polarity; change the composition of the solvents to alter selectivity. For example, if a hexane/ethyl acetate system is failing, try a dichloromethane/methanol system or a toluene/acetone system.[9] These solvents interact differently with the compound and stationary phase, which can often resolve co-eluting spots.
-
Consider an Alternative Stationary Phase: As mentioned above, switching from silica to alumina or a bonded phase (e.g., amino-silica) can change the elution order and improve separation.[8]
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC offers significantly higher resolving power than flash chromatography.[10]
Problem 3: My compound appears to be decomposing on the TLC plate or during the column run.
Visible streaking on the TLC plate, the appearance of new, lower-Rf spots over time, or a discolored band on the column are all signs of decomposition.
Causality: This is a clear indication of instability under the chosen conditions, most likely due to the acidity of the silica gel.[6][7] The keto group in the side chain can also potentially participate in acid-catalyzed side reactions.
Solutions:
-
Run the Column "Fast and Cold": Minimize the time your compound spends on the column. Use a slightly higher polarity eluent to speed up elution and consider running the column in a cold room or with a cooling jacket to mitigate potential thermal decomposition.
-
Immediate Switch to Neutral Alumina: Do not persist with silica gel if decomposition is evident. Neutral alumina is the most direct solution for acid-sensitive compounds.[6][9]
-
Aqueous Workup Optimization: Ensure your pre-chromatography workup is effective. A wash with a mild base like sodium bicarbonate (NaHCO₃) solution can remove acidic impurities from the crude product that might otherwise contribute to decomposition on the column.[11]
Data & Experimental Protocols
Table 1: Comparison of Chromatographic Conditions
| Stationary Phase | Typical Eluent System | Pros | Cons / Challenges |
| Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol | High resolving power for many compounds; widely available. | Can cause decomposition of acid-sensitive oxazoles; may lead to low recovery.[6] |
| Deactivated Silica | Hexane/Ethyl Acetate + 1% Et₃N | Mitigates decomposition and improves recovery of basic/sensitive compounds. | Can alter selectivity; triethylamine must be removed under high vacuum.[8] |
| Neutral Alumina | Hexane/Ethyl Acetate | Excellent for acid-sensitive and basic compounds; prevents degradation. | Generally has lower loading capacity and resolving power than silica.[9] |
| Reversed-Phase (C18) | Acetonitrile/Water or Methanol/Water | Good for compounds with moderate polarity; avoids acidic conditions. | May provide insufficient retention for highly polar oxazoles.[9] |
Protocol 1: Column Chromatography with Deactivated Silica Gel
This protocol is recommended as a first-line approach if standard silica gel proves problematic.
-
Prepare the Eluent: Choose a suitable mobile phase based on TLC analysis (e.g., 70:30 Hexane:Ethyl Acetate). To this solvent mixture, add triethylamine (Et₃N) to a final concentration of 1% (v/v).
-
Pack the Column: Prepare a slurry of silica gel in the triethylamine-containing eluent and pack your column as usual.
-
Equilibrate: Flush the packed column with at least 3-5 column volumes of the eluent to ensure the entire stationary phase is equilibrated and deactivated.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb it onto a small amount of silica gel ("dry loading") or load it directly as a concentrated solution.
-
Elute and Collect: Run the column, collecting fractions and monitoring by TLC.
-
Post-Purification: Combine the pure fractions. When removing the solvent on a rotary evaporator, be aware that triethylamine has a boiling point of 89.5 °C and may require co-evaporation with a solvent like toluene or drying under high vacuum for complete removal.
Protocol 2: Purification via Neutral Alumina
Use this protocol if significant decomposition occurs even on deactivated silica.
-
Select Alumina: Use Brockmann I activity, neutral alumina.
-
Pack the Column: Pack the column using a slurry method with your starting eluent (e.g., 100% Hexane).
-
Load the Sample: Use a dry loading method by adsorbing your crude material onto a small portion of alumina.
-
Elute: Run the column using a gradient of ethyl acetate in hexanes. Alumina often requires a slightly more polar solvent system than silica gel to achieve the same Rf.
-
Collect and Analyze: Collect fractions and monitor by TLC. Combine pure fractions and remove the solvent under reduced pressure.
Visualized Workflows
Diagram 1: Decision Tree for Purification Strategy
This diagram provides a logical workflow for selecting the appropriate purification method for this compound.
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(5-Oxohexanoyl)oxazole
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to address the poor aqueous solubility of 2-(5-Oxohexanoyl)oxazole in experimental assays. Our approach is grounded in established biopharmaceutical principles to ensure the integrity and reproducibility of your results.
Understanding the Challenge: Why is this compound Prone to Solubility Issues?
The molecular structure of this compound presents a classic solubility challenge. The molecule combines a polar oxazole head with a nonpolar six-carbon aliphatic tail (the 5-oxohexanoyl group). While the oxazole ring, with its nitrogen and oxygen atoms, can engage in some hydrogen bonding with water, the lipophilic character of the carbon chain dominates, leading to poor aqueous solubility.[1][2]
This characteristic is common among new chemical entities, with estimates suggesting that 70-90% of compounds in the drug discovery pipeline are poorly water-soluble.[3][4] Such compounds are often classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making formulation a critical hurdle for obtaining reliable assay data.[5] When a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is diluted into an aqueous assay buffer, the compound can "crash out" or precipitate, leading to inaccurate and highly variable results.[6]
This guide will walk you through a systematic approach to overcome this obstacle, from simple solvent adjustments to advanced formulation techniques.
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?
This is the most common manifestation of poor aqueous solubility. Your compound is soluble in the pure organic solvent but becomes supersaturated and precipitates when the solvent is diluted into the aqueous buffer.[6] The key is to maintain the compound in a solubilized state in the final assay volume.
Initial Troubleshooting Steps:
-
Optimize Final DMSO Concentration: The simplest first step is to carefully control the final concentration of DMSO in your assay. While DMSO is an excellent solvent, it can interfere with assay components, particularly protein stability and enzyme activity, at high concentrations.[7][8]
-
Modify the Dilution Protocol: Instead of a single large dilution step, use a serial dilution method. First, dilute the 100% DMSO stock into an intermediate concentration (e.g., 10-20% DMSO in buffer), vortex thoroughly, and then perform the final dilution into the assay plate. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
Q2: I've optimized my DMSO concentration, but I still see precipitation or my results are inconsistent. What should I try next?
If optimizing the primary solvent is insufficient, the next step is to employ solubility-enhancing excipients. The choice of excipient depends heavily on the type of assay you are performing (e.g., cell-based vs. biochemical).
Advanced Solubilization Strategies:
-
Co-solvents: These are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar molecules.[12][13] Besides DMSO, other common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG-400).[12][14]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][] They act as molecular carriers, encapsulating the hydrophobic this compound molecule and rendering the entire complex water-soluble.[17][18] This is an excellent strategy for both biochemical and cell-based assays as they are generally considered benign.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with enhanced solubility and reduced toxicity.[19]
-
Surfactants (Detergents): Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles that can solubilize hydrophobic compounds.[20][21] This method is highly effective but must be used with caution.
Q3: How do I choose between co-solvents, cyclodextrins, and surfactants?
The optimal strategy depends on your assay system's sensitivity and requirements. The following table provides a comparative overview to guide your decision.
| Strategy | Mechanism of Action | Pros | Cons | Best For |
| Co-solvents (e.g., DMSO, Ethanol, PEG-400) | Modifies solvent polarity to increase solubility.[12] | Simple to implement; effective for moderately hydrophobic compounds. | Can interfere with protein function at higher concentrations; may not be sufficient for highly insoluble compounds.[7][9] | Initial screening, biochemical assays with known solvent tolerance. |
| Cyclodextrins (e.g., HP-β-CD) | Forms a host-guest inclusion complex, encapsulating the hydrophobic drug.[][18] | High solubilizing capacity; generally low toxicity and biologically inert; suitable for cell-based assays.[17] | Can be concentration-dependent; may alter drug availability if binding is too strong.[5] | Cell-based assays, sensitive enzyme assays, in vivo formulations. |
| Surfactants (e.g., Tween-20, Triton X-100) | Forms micelles that sequester the hydrophobic drug away from water.[20] | Very effective at increasing solubility; well-characterized. | Ionic detergents denature proteins; can interfere with assay readouts; generally cytotoxic.[20][22] | Biochemical and enzyme assays (non-ionic only); not for live cells. |
Troubleshooting Workflow and Decision Guide
Navigating solubility issues requires a systematic approach. The following workflow provides a step-by-step decision-making process to identify the most effective solubilization strategy for this compound.
Caption: A decision-making workflow for solubilizing this compound.
Detailed Experimental Protocols
Protocol 1: Standard Dilution from DMSO Stock
This protocol outlines the standard procedure for preparing working solutions of this compound from a concentrated DMSO stock, focusing on minimizing precipitation.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure the compound is fully dissolved by vortexing and gentle warming if necessary. Store this stock at -20°C or -80°C.
-
Create an Intermediate Dilution Plate: Prepare a 96-well plate for intermediate dilutions. For a final assay concentration of 10 µM with 0.5% final DMSO, you will create a 200 µM intermediate solution (a 20X working stock).
-
Perform Intermediate Dilution: Add 99 µL of your aqueous assay buffer to the wells of the intermediate plate. Add 1 µL of the 20 mM DMSO stock to each well. Mix immediately and thoroughly by pipetting up and down or by shaking the plate for 1 minute. This creates your 200 µM, 1% DMSO working stock.
-
Perform Final Dilution: Add 5 µL from your intermediate dilution plate to 95 µL of assay buffer in your final assay plate. This results in a final concentration of 10 µM this compound in 0.5% DMSO.
-
Vehicle Control: It is critical to prepare a vehicle control that contains the same final concentration of DMSO (e.g., 0.5%) but no compound. This allows you to differentiate between compound effects and solvent effects.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a stock solution of this compound complexed with HP-β-CD to enhance aqueous solubility.
-
Prepare HP-β-CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or Tris). This will serve as your formulation vehicle. Warming may be required to fully dissolve the HP-β-CD.
-
Determine Molar Ratio: The optimal molar ratio of drug-to-cyclodextrin can vary. A common starting point is a 1:10 or 1:20 molar ratio of this compound to HP-β-CD.
-
Complexation:
-
Add the powdered this compound directly to the HP-β-CD solution.
-
Alternatively, dissolve the compound in a minimal amount of a volatile organic solvent (e.g., ethanol). Add this solution dropwise to the stirring HP-β-CD solution.
-
-
Incubate for Complex Formation: Vigorously stir or sonicate the mixture at room temperature or slightly elevated temperature (e.g., 37°C) for several hours (4-24 hours) to allow for the formation of the inclusion complex.
-
Clarify the Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Quantify and Use: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be determined analytically (e.g., by HPLC-UV or LC-MS). This quantified stock solution can now be used for dilutions in your assay.
-
Vehicle Control: The vehicle control for these experiments must be the same concentration of HP-β-CD solution used for the formulation.
Caption: Mechanism of cyclodextrin-mediated drug solubilization.
Protocol 3: Using Non-Ionic Surfactants in a Biochemical Assay
This protocol is for using a non-ionic surfactant to solubilize this compound in an in vitro biochemical or enzyme assay.
-
Select a Surfactant: Choose a mild, non-ionic surfactant such as Tween-20 or Triton X-100.
-
Determine the Critical Micelle Concentration (CMC): The CMC is the concentration at which the surfactant begins to form micelles. You must use the surfactant at a concentration above its CMC to solubilize your compound. The CMC for Tween-20 is ~0.006% (w/v) and for Triton X-100 is ~0.015% (w/v) in water. These values can be affected by buffer components and temperature.[20]
-
Prepare Assay Buffer: Supplement your standard assay buffer with the chosen surfactant. A typical starting concentration is 0.01% to 0.05% (w/v). For example, add 50 µL of a 10% Tween-20 stock solution to 100 mL of buffer for a final concentration of 0.005%, which is near the CMC. A slightly higher concentration, like 0.01%, is a safer starting point.
-
Prepare Compound Stock: Prepare a concentrated stock of this compound in 100% DMSO as described in Protocol 1.
-
Dilute into Surfactant-Containing Buffer: Perform your intermediate and final dilutions (as in Protocol 1) using the assay buffer that now contains the surfactant. The presence of micelles in the buffer will help keep the compound solubilized upon dilution.
-
Vehicle Control: The vehicle control must contain both the final DMSO concentration AND the final surfactant concentration. This is essential to account for any effects the surfactant itself may have on your assay.
By systematically applying these principles and protocols, researchers can confidently overcome the solubility challenges posed by this compound, ensuring the generation of accurate and reliable data in their critical assays.
References
-
ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
-
Pharma Focus Asia. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
-
Lăcrămioara Ochiuz, et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
-
J-STAGE. Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery.
-
PubMed. DMSO-related effects in protein characterization.
-
BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
-
PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
-
Slideshare. Methods of solubility enhancements.
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs.
-
Solubility of Things. Oxazole - Solubility of Things.
-
The Bumbling Biochemist. Choosing and using detergents in biochemistry.
-
Biocompare.com. Protein Biochemistry Detergents.
-
YouTube. Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc.
-
MedchemExpress.com. Surfactants | Biochemical Assay Reagents.
-
ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization.
-
Wikipedia. Cosolvent.
-
YouTube. Cyclodextrin Derivatives – Versatile Carriers in Modern Science.
-
Thermo Fisher Scientific - US. Detergents for Protein Solubilization.
-
ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
-
ResearchGate. (PDF) Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology.
-
MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
-
ResearchGate. Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%...
-
ResearchGate. How to enhance drug solubility for in vitro assays?
-
Apollo. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding.
-
Blog. Does 99.9% DMSO affect the activity of enzymes?
-
ChemicalBook. Oxazole | 288-42-6.
-
ResearchGate. Effect of DMSO on assay performance. Binding experiments were performed...
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
-
PMC - NIH. Considerations regarding use of solvents in in vitro cell based assays.
-
ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
-
ECHEMI. Oxazole | 288-42-6, Oxazole Formula.
-
SciSpace. CCXXXII.—A new synthesis of oxazole derivatives.
-
PubChem - NIH. Oxazole | C3H3NO | CID 9255.
-
BioDuro. Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development.
-
Wikipedia. Oxazole.
-
Axxam SpA. Challenges of HTS in early-stage drug discovery.
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
-
PubMed. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity.
-
ResearchGate. Synthetic approaches for oxazole derivatives: A review.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding [repository.cam.ac.uk]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. longdom.org [longdom.org]
- 15. hilarispublisher.com [hilarispublisher.com]
- 17. alzet.com [alzet.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Choosing and using detergents in biochemistry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Detergents for Protein Solubilization | Thermo Fisher Scientific - CA [thermofisher.com]
- 23. researchgate.net [researchgate.net]
Technical Resource Hub: Characterizing the Cellular Effects of 2-(5-Oxohexanoyl)oxazole
Document ID: TRH-SMO-2026-0117
Subject: A Guide to Investigating On-Target and Off-Target Effects of 2-(5-Oxohexanoyl)oxazole in Cell Culture
For: Researchers, scientists, and drug development professionals utilizing novel small molecules.
Introduction: The Challenge of a Novel Oxazole-Containing Compound
Welcome to the Technical Resource Hub. This document provides a comprehensive framework for researchers working with This compound , a compound for which specific biological activities and potential off-target effects are not yet widely documented. The oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4][5]. This promiscuity underscores the critical need for a systematic approach to differentiate desired on-target effects from confounding off-target activities.
This guide is structured to anticipate the questions and challenges you may encounter, providing not just protocols but the scientific rationale behind them. Our goal is to empower you to generate robust, interpretable data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the investigation of a novel compound like this compound.
Q1: What are off-target effects and why are they a primary concern for a novel compound?
Q2: I'm observing a cellular phenotype after treatment. How do I begin to determine if it's an on-target or off-target effect?
A2: The foundational step is to establish a clear dose-response relationship. An on-target effect should ideally occur at a lower concentration (higher potency) than off-target effects[6][8]. Beyond this, a multi-pronged approach is necessary:
-
Orthogonal Assays: Confirm the phenotype using a different experimental method that measures the same biological outcome[9].
-
Counter-screens: Test the compound in cell lines that lack the intended target. Persistence of the effect strongly suggests off-target activity.
-
Rescue Experiments: If the compound inhibits a target, attempt to rescue the phenotype by overexpressing the target protein[6].
Q3: What are essential negative controls for experiments with this compound?
A3: Robust controls are non-negotiable.
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound[8].
-
Structurally-Related Inactive Analog: This is the "gold standard." An ideal negative control is a molecule that is structurally similar to this compound but is biologically inactive against the intended target. Observing a phenotype with the active compound but not the inactive analog provides strong evidence for on-target activity[9]. If such a compound is not available, this guide provides alternative strategies.
Q4: At what concentration should I start my experiments?
A4: Without prior data, a broad concentration range is recommended for initial screening. We suggest a logarithmic dilution series, for example, from 10 nM to 100 µM. This wide range helps to identify the potency (IC50/EC50) for the desired effect and reveals potential toxicity at higher concentrations, which is often a hallmark of off-target activity[6][8].
Part 2: Troubleshooting Guide: Interpreting Unexpected Results
Use this guide when your experimental results with this compound are not what you anticipated.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| High variability between replicate wells. | 1. Inconsistent cell seeding or poor cell health.[10][11][12] 2. Compound precipitation at higher concentrations.[12] 3. Edge effects in the microplate.[11][12] | 1. Standardize Cell Culture: Use cells within a consistent, low passage number range. Ensure a single-cell suspension before plating.[11][13] 2. Check Solubility: Visually inspect the media in wells with the highest compound concentration for precipitates. Perform a solubility test in your specific culture medium. 3. Mitigate Edge Effects: Avoid using the outer wells of your plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[12] |
| Observed phenotype is not dose-dependent or has a very steep "all-or-nothing" response. | 1. The compound is acting via a non-specific mechanism (e.g., membrane disruption, aggregation).[14] 2. Off-target toxicity is masking the on-target dose-response.[6] 3. The on-target effect is saturated at the lowest tested concentrations. | 1. Run a Cytotoxicity Assay: Use a simple viability assay (e.g., CellTiter-Glo®, MTT) to determine the concentration range where the compound is toxic. The therapeutic window is where the desired effect is observed without significant cell death.[14] 2. Expand Concentration Range: Test lower concentrations (e.g., picomolar range) to define the bottom of the dose-response curve. 3. Add Detergent Control: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. This can disrupt compound aggregates, a common source of artifacts.[14] |
| Results are inconsistent between different cell lines. | 1. The on-target protein is expressed at different levels or has different isoforms in the cell lines. 2. The cell lines have different compensatory signaling pathways. 3. Off-target profiles differ due to variations in the proteome of the cell lines. | 1. Quantify Target Expression: Use Western Blot or qPCR to measure the expression level of the intended target protein in each cell line. Correlate target expression with compound potency. A strong correlation supports on-target action. 2. Profile Key Pathways: Investigate known resistance or compensatory pathways that might be active in the non-responsive cells.[15] |
| Effect is observed, but known downstream markers of the target pathway are unchanged. | 1. The compound is acting on an unknown, off-target pathway that produces a similar phenotype.[9] 2. The compound is an artifactual inhibitor (e.g., redox cycling, reporter gene interference).[14][16] | 1. Perform Orthogonal Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to directly confirm that this compound binds to its intended target inside the cell.[16] 2. Use a Counter-Screen for Reporter Interference: If using a reporter assay (e.g., luciferase), test the compound with a control vector that expresses the reporter from a constitutive promoter. Inhibition here indicates direct interference with the reporter system.[16] |
Part 3: Key Experimental Protocols for Deconvolution
Here we provide methodologies for experiments crucial to distinguishing on-target from off-target effects.
Protocol 1: Orthogonal Validation via Western Blot
Objective: To verify that the observed phenotype correlates with modulation of the intended signaling pathway at the protein level.
Rationale: This protocol confirms that changes in downstream markers of your target occur at similar compound concentrations as the primary phenotype, strengthening the on-target hypothesis.
Methodology:
-
Cell Seeding & Treatment: Plate cells at a density that ensures they remain in the exponential growth phase throughout the experiment. The next day, treat cells with a dose-response of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for the desired time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration for each lysate using a BCA assay to ensure equal loading.[6]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for a key downstream protein in your target pathway (e.g., phospho-protein) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate.[6]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the engagement of this compound with its intended target protein in intact cells.
Rationale: CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation. An increase in the melting temperature of the target protein in the presence of the compound is strong evidence of direct physical interaction.[16]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a concentration known to be effective (e.g., 10x EC50) and a vehicle control for 1 hour.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into several PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature by Western Blot. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[16]
Part 4: Visualization of Workflows & Concepts
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.
On-Target vs. Off-Target Effects
Caption: Conceptual diagram illustrating on-target vs. off-target effects.
References
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Retrieved from [Link]
-
Zhao, H., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. Retrieved from [Link]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Retrieved from [Link]
-
MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Retrieved from [Link]
-
ResearchGate. (2021). Why can't I get reproducible results in cell based assays?. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Retrieved from [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Retrieved from [Link]
-
Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Retrieved from [Link]
-
MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 8. How to Use Inhibitors [sigmaaldrich.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(5-Oxohexanoyl)oxazole
Welcome to the technical support center for the synthesis of 2-(5-Oxohexanoyl)oxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for synthesizing 2-acyl oxazoles like this compound?
A1: The synthesis of 2-acyl oxazoles is a well-established field, but challenges remain due to the reactivity of the oxazole ring and potential side reactions. A highly effective and modern approach involves the reaction between a 2-metallated oxazole and a suitable electrophile. Specifically, the use of a Weinreb amide as the electrophile is recommended for its ability to prevent over-addition and form the desired ketone cleanly.[1]
Key synthetic strategies include:
-
Reaction of 2-Magnesiated or 2-Lithiated Oxazoles with Weinreb Amides: This is often the method of choice. It involves deprotonating the C2 position of the oxazole ring with a strong base (like i-PrMgCl or n-BuLi) followed by reaction with the Weinreb amide of the desired side chain, in this case, N-methoxy-N-methyl-5-oxohexanamide.[1] The resulting tetrahedral intermediate is stable until acidic workup, minimizing byproduct formation.
-
Classical Methods (e.g., Robinson-Gabriel): Traditional methods like the Robinson-Gabriel synthesis involve the cyclodehydration of 2-acylamino-ketones.[2][3] While foundational, these routes can require harsh conditions and may not be suitable for sensitive substrates.
-
From Aldehydes: An expedient method involves the condensation of serine with an aldehyde, followed by oxidation of the resulting oxazolidine.[4] This avoids the use of carboxylic acids as starting materials.
Q2: How stable is the oxazole ring, and what conditions should I avoid?
A2: The oxazole ring is an aromatic heterocycle, but it possesses distinct stability challenges. It is generally stable under neutral and mildly acidic or basic conditions. However, it is susceptible to degradation under specific circumstances:
-
Strong Bases/Nucleophiles: The C2 position is the most electron-deficient and acidic proton on the unsubstituted ring.[2][5] Strong bases can deprotonate this position. The resulting 2-lithio-oxazoles can be unstable and exist in equilibrium with ring-opened isocyanide isomers, especially at elevated temperatures.[2][6][7]
-
Strong Oxidizing Agents: Oxidizing agents like potassium permanganate or ozone can cleave the oxazole ring.[2]
-
Photochemical Conditions: Some complex oxazoles, particularly in macrocyclic natural products, are known to be sensitive to singlet oxygen generated photochemically, leading to rearrangement.[8]
For the synthesis of this compound, it is critical to maintain low temperatures during metallation steps and to use an inert atmosphere to prevent side reactions.
Q3: What analytical techniques are best for monitoring this synthesis?
A3: A multi-faceted approach is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of the consumption of starting materials and the appearance of the product. Use a combination of UV visualization and a potassium permanganate stain, which can help visualize non-UV active byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for confirming the mass of the desired product and identifying the masses of any byproducts. This is crucial for diagnosing unexpected reaction pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the final structural confirmation of the purified product. For reaction monitoring, taking a crude NMR of a quenched aliquot can provide a clear picture of product formation and byproduct ratios.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. We will focus on the highly recommended route involving a 2-magnesiated oxazole and a Weinreb amide.
Problem 1: Low or No Product Yield with Unreacted Starting Materials
Symptom: Your TLC or LC-MS analysis shows a significant amount of unreacted oxazole and/or Weinreb amide after the expected reaction time.
Causality Analysis: An incomplete reaction is typically due to inefficient metallation of the oxazole or inactive reagents. The Grignard or organolithium reagents used for deprotonation are highly sensitive to moisture and air.
Workflow: Diagnosing and Resolving Low Yield
Caption: A logical workflow for troubleshooting low yields.
Solutions:
-
Validate Your Organometallic Reagent: If you are using commercial i-PrMgCl or n-BuLi, ensure the bottle is relatively new and has been handled under a strict inert atmosphere. It is best practice to titrate organometallic reagents before use to determine their exact molarity.
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Perform the reaction under a positive pressure of dry argon or nitrogen.[9]
-
Optimize Temperature and Time: Metallation of oxazole with i-PrMgCl is typically performed at -15 °C, followed by reaction with the electrophile at room temperature.[1] Monitor the reaction's progress every hour; some reactions may require longer times for full conversion.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF | Good solubility for reagents, appropriate boiling point. |
| Metallation Temp. | -15 °C to 0 °C | Prevents decomposition of the 2-magnesiated oxazole. |
| Electrophile Temp. | Room Temperature | Allows for efficient reaction with the Weinreb amide.[1] |
| Concentration | ~0.14 M of oxazole | Found to be optimal for yield in related syntheses.[1] |
Problem 2: Formation of Multiple Unidentified Byproducts
Symptom: Your crude reaction mixture shows multiple spots on TLC or several peaks in the LC-MS, with little of the desired product.
Causality Analysis: This often points to the instability of the 2-metallated oxazole intermediate or side reactions involving the ketone functional group on the Weinreb amide. The primary competing pathway is the ring-opening of the 2-lithio or 2-magnesio-oxazole to an isocyanide intermediate, which can then react further.[2][7]
Reaction Pathway: Desired Product vs. Side Reaction
Caption: Simplified diagram of desired synthesis versus ring-opening side reaction.
Solutions:
-
Strict Temperature Control: Do not allow the metallation reaction to warm above 0 °C. Use a cryostat or a well-maintained ice/salt bath for consistency. The instability of the metallated intermediate increases with temperature.[1]
-
Choice of Base: Grignard reagents like i-PrMgCl often provide better stability for the metallated oxazole compared to n-BuLi.
-
Protect the Ketone: If byproducts related to the side-chain ketone are suspected, consider synthesizing the oxazole with a protected ketone on the side chain (e.g., as a ketal). The protecting group can then be removed in a final step.
-
Use an Inert Atmosphere: Reactions involving highly reactive organometallics must be performed under an inert atmosphere (argon or nitrogen) to prevent quenching by oxygen or moisture, which can lead to side products.[9]
Problem 3: Product Decomposes During Workup or Purification
Symptom: The desired product is observed in the crude LC-MS, but it is lost or appears as a streak on the TLC plate after column chromatography on silica gel.
Causality Analysis: 2-Acyl oxazoles can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or decomposition.[10] The ketone moiety also increases polarity, which can lead to strong binding and tailing on the column.
Protocol: Purification of a Sensitive Acyl Oxazole
-
Quench and Workup: After the reaction is complete, cool the mixture to 0 °C and quench it carefully by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate (EtOAc).
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo at a low temperature (<40 °C).
-
Purification Strategy:
-
Option A (Recommended): Neutralized Silica Gel Chromatography.
-
Prepare a slurry of silica gel in your desired eluent system (e.g., hexanes/EtOAc).
-
Add triethylamine (~1% v/v) to the slurry and stir for 15 minutes to neutralize the acidic sites.
-
Pack the column with the neutralized slurry.
-
Purify the crude product quickly, avoiding prolonged exposure on the column.
-
-
Option B: Alternative Stationary Phase. Consider using neutral alumina for chromatography if your product is particularly base-sensitive.
-
Option C: Crystallization. If the crude product is semi-crystalline, attempt to purify it by crystallization from a suitable solvent system (e.g., EtOAc/hexanes or CH₂Cl₂/pentane).
-
References
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Oxazoles and thiazoles. Chemistry Online. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal. [Link]
-
Synthesis and Reactions of Oxazoles. ResearchGate. [Link]
-
Oxazole - Wikipedia. Wikipedia. [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
Continuous multistep synthesis of 2-(azidomethyl)oxazoles. PMC - PubMed Central. [Link]
-
The Equilibrium Between 2‐Lithium‐Oxazole(‐Thiazole, ‐Imidazole) Derivatives and Their Acyclic Isomers – A Structural Investigation. Scite.ai. [Link]
-
Nothing has been working for this synthesis-HELP : r/chemistry. Reddit. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]
-
Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC - NIH. [Link]
-
A Direct Synthesis of Oxazoles from Aldehydes. Organic Chemistry Portal. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Direct Synthesis of Oxazoles from Aldehydes [organic-chemistry.org]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. scite.ai [scite.ai]
- 8. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Enhancing Cell Permeability of 2-(5-Oxohexanoyl)oxazole
Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-(5-Oxohexanoyl)oxazole. While oxazole-containing compounds are a cornerstone in medicinal chemistry, achieving optimal intracellular concentration is often a significant hurdle.[1][2][3] This document provides troubleshooting guides and frequently asked questions (FAQs) to diagnose and overcome challenges related to the cell permeability of this specific molecule and its analogues. Our approach is grounded in established principles of medicinal chemistry and cell biology to empower you to make data-driven decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses common initial questions regarding the cell permeability of this compound.
Question 1: My this compound compound shows high potency in my biochemical assay but poor activity in cell-based assays. Could this be a permeability issue?
Answer: Yes, a significant drop in potency when moving from a cell-free (biochemical) to a cell-based assay is a classic indicator of poor cell permeability. In the biochemical assay, the compound has direct access to its target. In a cell-based assay, it must first cross the plasma membrane to reach intracellular targets.[4]
To confirm this, consider the following:
-
Physicochemical Properties: Analyze the structure of this compound in the context of established guidelines like Lipinski's Rule of 5. The molecule contains polar features (ketone oxygen, oxazole nitrogen and oxygen) that can engage in hydrogen bonding with the aqueous environment, potentially hindering its partitioning into the lipophilic cell membrane.
-
Control Experiments: A simple diagnostic is to run a control experiment using a cell-permeabilizing agent (e.g., a very low, non-lethal concentration of digitonin or Triton X-100). If the compound's activity is restored or significantly increased in these permeabilized cells, it strongly suggests that the cell membrane is the primary barrier.
Question 2: What are the primary mechanisms by which a small molecule like this compound can enter a cell?
Answer: Small molecules utilize several mechanisms to cross the cell membrane. For a compound like this compound, the most probable routes are:
-
Passive Diffusion: This is the most common route for many drugs. The molecule moves down its concentration gradient directly across the lipid bilayer.[4] This process is heavily influenced by the molecule's lipophilicity, size, and polarity. The "solubility-diffusion model" describes this as a three-step process: partitioning from the aqueous environment into the membrane, diffusing across the lipid core, and partitioning out into the cytoplasm.[4]
-
Facilitated Diffusion: The molecule is helped across the membrane by a carrier or channel protein, but still moves down its concentration gradient. This does not require energy.
-
Active Transport: A transporter protein actively moves the molecule against its concentration gradient, a process that requires energy (e.g., ATP hydrolysis).[5][6] Importantly, some of these transporters are efflux pumps (like P-glycoprotein), which actively remove foreign compounds from the cell, representing a major mechanism of drug resistance.[5]
The workflow below illustrates the decision process when troubleshooting poor cellular activity.
Caption: Troubleshooting workflow for low cellular activity.
Part 2: Troubleshooting Guide - Strategies for Enhancement
This section provides advanced, actionable strategies for when low permeability is confirmed or strongly suspected.
Question 3: My compound's low permeability is confirmed. How can I improve its uptake without chemically modifying the core structure?
Answer: Formulation-based approaches can enhance delivery. These methods "package" the molecule to facilitate its transit into the cell.
-
Liposomal Encapsulation: Encapsulating this compound within liposomes (lipid nanoparticles) can facilitate its entry into cells, typically via endocytosis. This is particularly effective for delivering compounds to certain cell types.
-
Use of Permeation Enhancers: Chemical permeation enhancers (CPEs) are compounds that reversibly disrupt the lipid bilayer, increasing its fluidity. However, this approach can lead to cytotoxicity and should be used with caution, primarily as an experimental tool rather than a therapeutic strategy.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility and potentially their availability at the cell surface.
Question 4: What chemical modification strategies should I consider to create more permeable analogues of this compound?
Answer: Rational drug design can systematically improve permeability. The goal is often to increase lipophilicity and/or reduce the number of exposed hydrogen bond donors, without compromising target binding affinity.[7]
-
Prodrug Approach: Masking the Ketone: The ketone group on the hexanoyl side chain is a key polar feature. A prodrug strategy involves masking this group with a lipophilic, cleavable moiety.[8][9] For instance, converting the ketone to a non-polar acetal or ketal. This new molecule is more lipophilic and can cross the membrane more easily. Once inside the cell, endogenous enzymes (e.g., esterases or acidic pH in lysosomes) cleave the masking group, releasing the active parent compound.
Caption: The prodrug strategy for enhancing cell permeability.
-
Structure-Activity Relationship (SAR) Modifications:
-
Modulate Lipophilicity: Systematically synthesize analogues with varied alkyl chain lengths on the side chain. Shortening or lengthening the chain can optimize the lipophilicity-solubility balance.
-
Reduce Hydrogen Bonding Potential: While the parent molecule has few hydrogen bond donors, strategic N-methylation of amide bonds in more complex analogues can improve permeability by preventing hydrogen bond formation with water.[7]
-
Introduce Intramolecular Hydrogen Bonds: Designing analogues that can form an intramolecular hydrogen bond can "hide" polar groups from the solvent, effectively reducing the molecule's polarity and increasing its permeability.[10]
-
Hypothetical Data on Permeability Enhancement:
| Compound | Modification | Predicted LogP | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Rationale |
| Parent | This compound | 1.8 | 0.5 (Low) | Baseline compound with exposed polar ketone. |
| Analogue 1 | Acetal Prodrug of Ketone | 2.9 | 5.2 (High) | Masking the polar ketone group significantly increases lipophilicity and passive diffusion.[8] |
| Analogue 2 | Shortened (Butanoyl) Chain | 1.2 | 0.3 (Low) | Reduced lipophilicity leads to poorer partitioning into the membrane. |
| Analogue 3 | Lengthened (Octanoyl) Chain | 2.9 | 2.5 (Medium) | Increased lipophilicity improves permeability, but may risk decreased solubility. |
Part 3: Key Experimental Protocols
Here we provide streamlined protocols for assessing the permeability of your compounds.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to evaluate passive membrane permeability.[11][12]
Objective: To determine the passive permeability coefficient (Papp) of this compound and its analogues.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution, like phosphatidylcholine in dodecane).
-
UV-transparent 96-well acceptor plate.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Plate reader capable of UV-Vis spectroscopy.
Methodology:
-
Prepare Donor Solution: Dilute the test compound from the DMSO stock into PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤1%.
-
Hydrate Membrane: Add 150 µL of PBS to each well of the donor (filter) plate and let it sit for 15 minutes to hydrate the lipid membrane.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Start Assay: Carefully remove the PBS from the donor plate and add 150 µL of the donor solution (compound in PBS).
-
Assemble Plates: Place the donor plate onto the acceptor plate, ensuring the filter bottoms are immersed in the acceptor solution.
-
Incubate: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Measure Concentrations: After incubation, determine the compound concentration in both the donor and acceptor wells using a plate reader (e.g., by UV absorbance at the compound's λmax). Also, measure the initial concentration of the donor solution.
-
Calculate Papp: Use the following equation to calculate the permeability coefficient. The calculation accounts for the concentrations in the donor and acceptor wells, as well as the volume and surface area of the wells.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express transporters, thus modeling the intestinal barrier.[4][12] It can measure both passive diffusion and active transport.
Objective: To assess bidirectional permeability (apical-to-basolateral and basolateral-to-apical) to identify if the compound is a substrate for efflux pumps.
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4.
-
Test compound and analytical standards.
-
LC-MS/MS for quantification.
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Monolayer Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. High TEER values indicate a well-formed barrier.
-
Prepare Solutions: Prepare a solution of the test compound in HBSS at the desired concentration (e.g., 10 µM).
-
Apical-to-Basolateral (A→B) Transport:
-
Wash the monolayer with warm HBSS.
-
Add the compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral-to-Apical (B→A) Transport: Perform the reverse experiment, adding the compound to the basolateral chamber and sampling from the apical chamber.
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A→B and B→A directions.
-
The Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests the compound is a substrate for an active efflux transporter.
-
References
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4762376/]
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link: https://pubs.rsc.org/en/content/articlelanding/2024/MD/D4MD00777H]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link: https://www.tandfonline.com/doi/full/10.1080/22311866.2023.2202279]
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link: https://www.researchgate.net/publication/221841285_Predicting_and_Improving_the_Membrane_Permeability_of_Peptidic_Small_Molecules]
- Chemical modification and formulation approaches to elevated drug transport across cell membranes. [Link: https://www.tandfonline.com/doi/abs/10.1517/17425247.3.4.577]
- Oxazole-Based Compounds As Anticancer Agents. [Link: https://www.ingentaconnect.com/content/ben/cmc/2019/00000026/00000041/art00004]
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6110595/]
- Marketed drugs containing oxazole. [Link: https://www.researchgate.net/figure/Marketed-drugs-containing-oxazole_fig3_369874017]
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link: https://pubs.acs.org/doi/10.1021/jm2015562]
- Examples of natural products and biologically active molecules containing an oxazole unit. [Link: https://www.researchgate.net/figure/Examples-of-natural-products-and-biologically-active-molecules-containing-an-oxazole-unit_fig1_312529851]
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. [Link: https://www.tandfonline.com/doi/full/10.1080/19478962.2018.1504938]
- How to increase cell permeability of highly lipophillic compounds in vitro? [Link: https://www.researchgate.net/post/How_to_increase_cell_permeability_of_highly_lipophillic_compounds_in_vitro]
- Cell Surface Transporters and Novel Drug Developments. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949822/]
- Dancing Proteins: Cell Membrane Transporter Motion May Revolutionize Drug Therapies. [Link: https://www.youtube.
- Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10484738/]
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7392686/]
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. [Link: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00269]
- Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8295624/]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Surface Transporters and Novel Drug Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Oxazole Derivatives: Evaluating 2-(5-Oxohexanoyl)oxazole Against Established Analogs
Introduction: The Oxazole Scaffold - A Privileged Motif in Medicinal Chemistry
The 1,3-oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. This structure is not merely a chemical curiosity; it is a cornerstone in the development of therapeutic agents.[1][2] Oxazole-containing compounds are prevalent in nature and have been synthesized to exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5] Their unique electronic and structural features allow them to bind with high affinity to a diverse range of enzymes and biological receptors, making them a "privileged scaffold" in drug discovery.[1][6]
This guide focuses on a novel derivative, 2-(5-Oxohexanoyl)oxazole , and provides a framework for evaluating its potential biological activity. In the absence of established data for this specific molecule, we will position it against a panel of well-characterized oxazole derivatives. We will explore the key biological activities associated with this class, present the experimental methodologies required for their validation, and offer insights into the causal relationships between chemical structure and biological function.
Compound in Focus: this compound
The structure of this compound combines the core oxazole ring with a flexible keto-acyl side chain. While direct experimental data on this compound is not publicly available, its structure suggests potential bioactivity. The oxazole core provides a platform for interaction with various biological targets, and the side chain's functionality could influence its solubility, cell permeability, and specific binding interactions. Based on the broad activities of the oxazole class, it is reasonable to hypothesize that this compound may possess anti-inflammatory, cytotoxic, or antimicrobial properties. The primary goal for any researcher would be to systematically test these hypotheses.
Comparative Analysis of Oxazole Derivatives
To understand the potential of this compound, it is essential to compare it to derivatives with proven biological effects. The activity of an oxazole derivative is highly dependent on the nature and position of its substituents.[7] Below is a comparative table of representative oxazole derivatives noted for their distinct biological activities.
| Compound/Derivative Class | Structure Example | Primary Biological Activity | Mechanism of Action (MoA) / Target | Reported Potency / Notes |
| Phorboxazole A | (Complex Macrolide) | Anticancer | Potent cytostatic agent; inhibits tubulin protein function, leading to apoptosis in cancer cells.[8][9] | One of the most potent cytostatic agents found, with nanomolar activity against various cancer cell lines.[9] |
| Sulfinyl/Sulfonyl Substituted Oxazoles | 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide | Anticancer | Induces cytotoxicity in a broad range of human cancer cell lines. The precise MoA is under investigation but is linked to its unique sulfinyl and sulfonyl substitutions.[10] | Identified as a lead compound with high sensitivity across 60 different cancer cell lines.[10] |
| Naphthoxazole Derivatives | 2-(4-chlorophenyl)naphtho[2,3-d]oxazole | Anti-inflammatory | Modulates multiple inflammatory pathways. Fused-ring systems like this often exhibit potent activity.[11] | The synthesis and evaluation confirm that these derivatives can modulate inflammatory responses.[11] |
| Bis-oxazole Derivatives | 1,3-Bis(6-nitrobenzo[d]oxazol-2-yl)propane | Antimicrobial | Broad-spectrum antimicrobial activity. The bis-benzoxazole structure is a key feature for its potency.[4] | Reported as a promising antimicrobial agent against various bacterial strains.[4] |
| This compound (Hypothetical) | (Structure provided) | To Be Determined (TBD) | TBD: Potential targets could include COX enzymes (anti-inflammatory), bacterial enzymes, or kinases (anticancer). | TBD: Requires experimental validation using assays described in this guide. |
Experimental Validation Framework
A rigorous, multi-step experimental approach is necessary to characterize a novel compound like this compound. The following workflows and protocols are designed to be self-validating through the inclusion of appropriate controls.
General Screening Workflow
The logical flow for evaluating a new chemical entity involves a tiered approach, starting with broad in vitro screening and progressing to more specific in vivo models if promising activity is observed.
Caption: Simplified NF-κB signaling pathway, a target for anti-inflammatory drugs.
Conclusion and Future Directions
While the specific biological profile of This compound remains to be elucidated, its core structure places it within a class of compounds with immense therapeutic potential. [8][12]The comparative framework and detailed experimental protocols provided in this guide offer a robust starting point for its systematic evaluation. By employing these validated in vitro and in vivo assays, researchers can effectively determine if this novel derivative possesses meaningful anti-inflammatory, anticancer, or antimicrobial properties. Subsequent studies should focus on elucidating its precise mechanism of action, which could reveal novel biological targets and further solidify the importance of the oxazole scaffold in modern drug discovery.
References
-
Journal of Drug Delivery and Therapeutics. (n.d.). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]
-
IJPPR. (2022, April 30). Review of Antimicrobial Activity of Oxazole. Retrieved from [Link]
- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
-
Bentham Science Publishers. (2024). Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
-
Asian Journal of Biomedical and Pharmaceutical Sciences. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]
-
OUCI. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an…. Retrieved from [Link]
- PubMed. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Topics in Medicinal Chemistry, 20(21), 1916-1937.
-
IJMPR. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of oxazole derivatives ( - ) for anti-inflammatory and analgesic activity. Retrieved from [Link]
-
International Journal of Pharmaceutical and Medicinal Research. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2023, January 15). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2022). a brief review on antimicrobial activity of oxazole derivatives. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
MDPI. (2025, November 11). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Retrieved from [Link]
-
ChemistryViews. (2023, May 26). 1,3-Oxazoles as Anticancer Compounds. Retrieved from [Link]
-
ResearchGate. (2022, December 30). (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 22). Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Bentham Science Publishers. (2019, December 1). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]
-
Slideshare. (n.d.). Experimental evaluation of anti inflammatory agents. Retrieved from [Link]
-
BMC Chemistry. (n.d.). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]
-
An-Najah National University. (2025, June 1). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
G-Biosciences. (2025, March 5). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. Retrieved from [Link]
-
NIH. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]
-
PMC. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]
-
PubMed. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Retrieved from [Link]
-
ResearchGate. (2022, October 11). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. Retrieved from [Link]
Sources
- 1. ijmpr.in [ijmpr.in]
- 2. tandfonline.com [tandfonline.com]
- 3. jddtonline.info [jddtonline.info]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. d-nb.info [d-nb.info]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 10. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]
- 11. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies [mdpi.com]
- 12. repository.aaup.edu [repository.aaup.edu]
A Comparative Guide to the Enzyme Inhibitory Potential of 2-(5-Oxohexanoyl)oxazole
Introduction: Unveiling the Therapeutic Promise of a Novel Oxazole Scaffold
In the landscape of modern drug discovery, the oxazole ring represents a privileged scaffold, forming the core of numerous compounds with a broad spectrum of biological activities.[1] These activities often stem from their ability to interact with and inhibit enzymes, key regulators of physiological and pathological processes.[2] This guide introduces a novel investigational compound, 2-(5-Oxohexanoyl)oxazole , and provides a comparative framework for evaluating its potential as an enzyme inhibitor.
The structure of this compound, characterized by a central oxazole ring and a flexible hexanoyl side chain bearing a ketone group, suggests the potential for interaction with several classes of enzymes. The ketone's electrophilic nature makes it a candidate for forming reversible or irreversible covalent bonds with nucleophilic residues in an enzyme's active site, a common mechanism for many potent enzyme inhibitors.[3] The oxazole moiety itself is a feature of many established enzyme inhibitors, contributing to binding affinity and selectivity.[4]
This document will compare the hypothetical inhibitory profile of this compound against well-characterized inhibitors of three key enzyme families: Fatty Acid Amide Hydrolase (FAAH) , Cyclooxygenases (COX) , and Tyrosinase . The selection of these enzyme classes is based on the prevalence of oxazole and keto-containing compounds among their known inhibitors. By providing detailed experimental protocols and comparative data, this guide aims to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this novel molecule.
Comparative Analysis of this compound and Known Enzyme Inhibitors
A comprehensive evaluation of a new chemical entity requires a benchmark against established compounds. Here, we present a comparative overview of this compound's hypothetical inhibitory activity against that of well-characterized inhibitors for FAAH, COX, and Tyrosinase.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide.[4] Its inhibition is a promising therapeutic strategy for pain, inflammation, and anxiety.[5] Many potent FAAH inhibitors feature an electrophilic carbonyl group that interacts with the catalytic serine residue of the enzyme.[4]
Comparator Compounds:
-
OL-135: A potent, reversible α-ketooxazole inhibitor of FAAH.[5] Its structure, featuring an oxazole ring and a ketone, makes it an excellent comparator for this compound.
-
URB597 (KDS-4103): A potent and selective carbamate-based irreversible inhibitor of FAAH.[6][7] It serves as a benchmark for irreversible inhibition.
| Compound | Target Enzyme | IC50 Value | Mechanism of Action |
| This compound (Hypothetical) | FAAH | To be determined | Presumed to involve the keto group interacting with the catalytic serine. |
| OL-135 | FAAH | ~3-5 nM (in vivo) | Reversible inhibition via interaction of the keto group with the catalytic triad.[5] |
| URB597 | FAAH | 4.6 nM (brain membranes), 3 nM (human liver microsomes)[6][7] | Irreversible carbamoylation of the catalytic serine residue.[8] |
Cyclooxygenase (COX) Inhibition
COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The oxazole scaffold is present in some COX inhibitors.[10]
Comparator Compounds:
-
Celecoxib: A highly selective COX-2 inhibitor.[1]
-
Indomethacin: A non-selective COX inhibitor, showing some preference for COX-1.[11][12]
| Compound | Target Enzyme | IC50 Value | Mechanism of Action |
| This compound (Hypothetical) | COX-1/COX-2 | To be determined | To be determined. |
| Celecoxib | COX-2 | 40 nM[1] | Selective, non-competitive, time-dependent inhibition.[13] |
| Indomethacin | COX-1 | 18 nM[11] | Non-selective, competitive, time-dependent inhibition.[14] |
| COX-2 | 26 nM[11] |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation disorders and for cosmetic skin lightening.[2] Several inhibitors of tyrosinase contain functionalities that can chelate the copper ions in the enzyme's active site.[15]
Comparator Compounds:
-
Kojic Acid: A well-known competitive inhibitor of tyrosinase.[2][10]
-
Tropolone: A potent, slow-binding inhibitor of tyrosinase.[16][17]
| Compound | Target Enzyme | IC50 Value | Mechanism of Action |
| This compound (Hypothetical) | Tyrosinase | To be determined | To be determined. |
| Kojic Acid | Mushroom Tyrosinase | 30.6 µM[10] | Competitive inhibition by chelating the copper ions in the active site.[15] |
| Tropolone | Mushroom Tyrosinase | ~0.13 µM[16] | Slow-binding inhibition, binding to the "oxy" form of the enzyme.[17] |
Experimental Protocols for Enzyme Inhibition Assays
To empirically determine the inhibitory potential of this compound, the following detailed protocols are provided. These assays are designed to be robust and self-validating, incorporating appropriate controls and allowing for the determination of key inhibitory parameters.
Workflow for Initial Inhibitor Screening
The following diagram illustrates the general workflow for screening this compound against the target enzymes.
Caption: General workflow for enzyme inhibitor screening.
Fatty Acid Amide Hydrolase (FAAH) Inhibitor Screening Assay
This protocol is adapted from commercially available fluorescence-based assay kits, such as the FAAH Inhibitor Screening Assay Kit from Cayman Chemical.[18][19]
Principle: FAAH hydrolyzes a specific substrate, AMC-arachidonoyl amide, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity and is diminished in the presence of an inhibitor.
Materials:
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Recombinant human FAAH
-
FAAH Substrate (AMC-arachidonoyl amide)
-
FAAH Inhibitor (Positive Control, e.g., JZL 195)
-
This compound
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 1X FAAH Assay Buffer from a 10X stock.
-
Dilute the FAAH enzyme in 1X FAAH Assay Buffer to the desired concentration.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series.
-
Prepare a stock solution of the positive control inhibitor.
-
-
Assay Protocol:
-
To appropriate wells of the 96-well plate, add:
-
100% Initial Activity Wells: 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent.
-
Inhibitor Wells: 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the this compound dilution series or positive control.
-
Background Wells: 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent.
-
-
Incubate the plate for 5 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of FAAH Substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence at 37°C for 30 minutes, with readings every minute.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate of Inhibitor Well - Rate of Background Well) / (Rate of 100% Activity Well - Rate of Background Well)] * 100
-
Plot percent inhibition versus inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cyclooxygenase (COX) Inhibitor Screening Assay
This protocol is based on colorimetric screening kits, such as those offered by Cayman Chemical.[20]
Principle: The peroxidase activity of COX is assayed by monitoring the oxidation of a chromogenic substrate, which results in a color change measured at 590 nm.
Materials:
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Ovine COX-1 and human recombinant COX-2
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate
-
COX Inhibitors (Positive Controls, e.g., Celecoxib for COX-2, Indomethacin for COX-1/2)
-
This compound
-
96-well clear, flat-bottom plate
-
Spectrophotometric microplate reader (590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare 1X Assay Buffer.
-
Dilute Heme in 1X Assay Buffer.
-
Dilute COX-1 and COX-2 enzymes in 1X Assay Buffer.
-
Prepare stock solutions and dilutions of this compound and positive controls.
-
-
Assay Protocol:
-
To the wells, add:
-
100% Initial Activity Wells: 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2.
-
Inhibitor Wells: 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of inhibitor dilutions.
-
Background Wells: 160 µL of Assay Buffer and 10 µL of Heme.
-
-
Incubate for a designated pre-incubation time (e.g., 10 minutes) at 25°C.
-
Add 20 µL of the Colorimetric Substrate to all wells.
-
Initiate the reaction by adding 20 µL of Arachidonic Acid to all wells.
-
Incubate for exactly two minutes at 25°C.
-
Read the absorbance at 590 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate percent inhibition as described for the FAAH assay.
-
Determine the IC50 value for both COX-1 and COX-2 to assess selectivity.
-
Tyrosinase Inhibitor Screening Assay
This protocol is based on colorimetric assays, such as the Tyrosinase Inhibitor Screening Kit from Abcam.[21][22]
Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to dopachrome, a colored product that can be measured at 510 nm. The rate of color development is proportional to enzyme activity.
Materials:
-
Tyrosinase Assay Buffer
-
Mushroom Tyrosinase
-
Tyrosinase Substrate (L-Tyrosine)
-
Tyrosinase Enhancer
-
Inhibitor Control (Positive Control, e.g., Kojic Acid)
-
This compound
-
96-well clear, flat-bottom plate
-
Spectrophotometric microplate reader (510 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized reagents as per the kit instructions.
-
Prepare stock solutions and dilutions of this compound and Kojic Acid.
-
-
Assay Protocol:
-
Prepare a Tyrosinase Enzyme Solution by mixing the enzyme with the assay buffer.
-
To the wells, add:
-
Enzyme Control (EC) Wells: 20 µL of Assay Buffer.
-
Inhibitor Control (IC) Wells: 20 µL of Kojic Acid working solution.
-
Sample (S) Wells: 20 µL of this compound dilutions.
-
-
Add 50 µL of the Tyrosinase Enzyme Solution to each well.
-
Incubate for 10 minutes at 25°C.
-
Prepare a Tyrosinase Substrate Solution by mixing the substrate and enhancer with the assay buffer.
-
Add 30 µL of the Tyrosinase Substrate Solution to each well.
-
Measure the absorbance at 510 nm in a kinetic mode for 30-60 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for all wells.
-
Calculate the percent relative inhibition: % Relative Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100
-
Determine the IC50 value by plotting percent inhibition against inhibitor concentration.
-
Determining the Mechanism of Inhibition: A Deeper Dive
Once the IC50 value of this compound has been established for a particular enzyme, further kinetic studies are crucial to elucidate its mechanism of inhibition. This provides invaluable insight into how the compound interacts with the enzyme.
Kinetic Analysis Workflow
Caption: Workflow for determining the mechanism of enzyme inhibition.
By systematically varying the concentrations of both the substrate and this compound and measuring the initial reaction velocities, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) can be generated. The pattern of the lines on this plot will reveal the mode of inhibition (competitive, non-competitive, or uncompetitive).
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of This compound as a potential enzyme inhibitor. The structural features of this novel compound warrant investigation into its activity against enzymes such as FAAH, COX, and tyrosinase. The provided protocols, based on established methodologies, offer a robust starting point for these investigations.
The determination of IC50 values and the elucidation of the mechanism of inhibition will be critical next steps in understanding the therapeutic potential of this compound. Should significant and selective inhibitory activity be discovered, further studies, including cell-based assays and in vivo models, will be necessary to validate its efficacy and safety profile. The insights gained from such a comprehensive evaluation will be instrumental in guiding the future development of this promising oxazole-based compound.
References
-
Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed. (URL: [Link])
-
Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. PMC. (URL: [Link])
-
Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. PMC. (URL: [Link])
-
IC 50 Values of Kojic Acid and MHY2081. ResearchGate. (URL: [Link])
-
Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). PubMed. (URL: [Link])
-
IC 50 values of tyrosinase inhibition assay. Kojic acid as. ResearchGate. (URL: [Link])
-
Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. NIH. (URL: [Link])
-
The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. NIH. (URL: [Link])
-
The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases. PMC. (URL: [Link])
-
The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. (URL: [Link])
-
faah inhibitor urb597: Topics by Science.gov. (URL: [Link])
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. (URL: [Link])
-
Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. ACS Publications. (URL: [Link])
-
A comprehensive review on tyrosinase inhibitors. PMC. (URL: [Link])
-
Chemical Probes of Endocannabinoid Metabolism. PMC. (URL: [Link])
-
COX Fluorescent Inhibitor Screening Assay Kit. Interchim. (URL: [Link])
-
Tyrosinase Inhibitor Screening Kit (Colorimetric). (URL: [Link])
-
Slow-binding inhibition of mushroom (Agaricus bisporus) tyrosinase isoforms by tropolone. PubMed. (URL: [Link])
-
Variations in IC 50 Values with Purity of Mushroom Tyrosinase. MDPI. (URL: [Link])
-
(ab204715) Tyrosinase Inhibitor Assay Kit (Colorimetric). CiteAb. (URL: [Link])
-
Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. (URL: [Link])
-
CAT 10005196 Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit (CAYMAN CHEMICAL). IndiaMART. (URL: [Link])
-
Variations in IC(50) values with purity of mushroom tyrosinase. PubMed. (URL: [Link])
-
An Updated Review of Tyrosinase Inhibitors. PMC. (URL: [Link])
-
FAAH Inhibitor OL-135 Disrupts Contextual, but not Auditory, Fear Conditioning in Rats. (URL: [Link])
-
Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms. PubMed Central. (URL: [Link])
Sources
- 1. apexbt.com [apexbt.com]
- 2. Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Slow-binding inhibition of mushroom (Agaricus bisporus) tyrosinase isoforms by tropolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. caymanchem.com [caymanchem.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. content.abcam.com [content.abcam.com]
- 22. content.abcam.com [content.abcam.com]
Validating the In Vivo Biological Activity of 2-(5-Oxohexanoyl)oxazole: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, technically-focused comparison for validating the in vivo biological activity of the novel compound, "2-(5-Oxohexanoyl)oxazole." Given the prevalence of anti-inflammatory properties within the oxazole chemical class, this guide will proceed with the hypothesis that this compound possesses anti-inflammatory effects.[1][2][3][4][5] We will objectively compare its potential performance against a well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, providing the necessary experimental framework and supporting data interpretation.
Introduction: The Rationale for In Vivo Validation
While in vitro assays provide valuable initial insights into the mechanism of action of a compound, they cannot replicate the complex physiological environment of a living organism.[6][7] In vivo studies are indispensable for evaluating the therapeutic potential of a new chemical entity by assessing its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a whole-animal system.[8] For a compound like this compound, where the primary therapeutic target is likely inflammation, in vivo models are crucial to demonstrate its ability to modulate the inflammatory response in a complex biological setting.
The oxazole ring is a key structural motif in a number of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][9] This structural precedent provides a strong rationale for investigating the anti-inflammatory potential of this compound. This guide will focus on a widely used and well-characterized model of acute inflammation: the carrageenan-induced paw edema model in rats.[10][11][12] This model is a standard for the preliminary screening of potential anti-inflammatory drugs.
Comparative Framework: this compound vs. Indomethacin
To provide a robust validation, the effects of this compound will be compared to Indomethacin, a potent, non-selective cyclooxygenase (COX) inhibitor. This comparison will allow for a clear assessment of the relative efficacy of our test compound.
| Compound | Class | Mechanism of Action (Established/Hypothesized) | Primary Use |
| This compound | Oxazole Derivative | Putative anti-inflammatory; potential modulation of inflammatory pathways such as NF-κB or inhibition of inflammatory enzymes.[1] | Investigational |
| Indomethacin | Nonsteroidal Anti-inflammatory Drug (NSAID) | Inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis.[13] | Treatment of inflammation and pain.[13] |
Experimental Design: Carrageenan-Induced Paw Edema Model
This model is a classic and reliable method for evaluating acute inflammation.[10][11][12][14] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat paw induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.[14]
Experimental Workflow
Caption: Workflow for investigating the effect on LPS-induced cytokine release.
By measuring the levels of these cytokines in the serum or tissues of animals pre-treated with this compound, we can determine if its anti-inflammatory effects are mediated through the suppression of key inflammatory signaling pathways.
Conclusion and Future Directions
The in vivo validation of this compound is a critical step in assessing its therapeutic potential. The comparative approach outlined in this guide, using the carrageenan-induced paw edema model and a well-established NSAID as a benchmark, provides a robust framework for an initial efficacy assessment. Positive results from these studies would warrant further investigation into the compound's mechanism of action, pharmacokinetic profile, and safety. Subsequent studies could explore its efficacy in chronic inflammation models, such as adjuvant-induced arthritis, to broaden our understanding of its therapeutic utility. [15][16]The systematic approach detailed herein will enable researchers to make informed decisions about the continued development of this compound as a potential novel anti-inflammatory agent.
References
- Phanse, M.A., et al. (2012). In-Vivo and In-Vitro Screening of Medicinal Plants for their Anti-inflammatory Activity: An Overview. Journal of Applied Pharmaceutical Science, 2(7), 19-33.
- Patil, K. R., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 10(2), 449-456.
-
Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Retrieved from [Link]
-
Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Retrieved from [Link]
-
Pepys, M. B., et al. (2021). Discovery, in-vitro and in-vivo efficacy of an anti-inflammatory small molecule inhibitor of C-reactive protein. ResearchGate. [Link]
-
Al-Sanea, M. M., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. [Link]
-
Morsy, M. A., et al. (2023). Anti-Inflammatory and Therapeutic Effects of a Novel Small-Molecule Inhibitor of Inflammation in a Male C57BL/6J Mouse Model of Obesity-Induced NAFLD/MAFLD. Journal of Inflammation Research, 16, 5321–5338. [Link]
-
Jeong, H., et al. (2023). In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper. MDPI. [Link]
-
Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences, 13(01), 1-300. [Link]
-
Silva, A. M., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]
-
Al-Ostoot, F. H., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]
-
Kumar, S., et al. (2013). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Indian Journal of Pharmacology, 45(4), 352–356. [Link]
-
Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]
-
Zhang, Y., et al. (2024). Anti-inflammatory oxazole-, nitro- and hexahydropyrrolo[2,1-b]oxazole-containing abietane diterpenoid alkaloids from Salvia miltiorrhiza. Phytochemistry, 225, 114300. [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]
-
Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930–3935. [Link]
-
Chen, Y., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. [Link]
-
Kamble, V. M., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 8(1), 226-248. [Link]
-
Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]
-
Lee, K. J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603. [Link]
-
Apostol, T. -V., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. [Link]
-
Moskvina, V. S., et al. (2025). Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole. ResearchGate. [Link]
Sources
- 1. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies [mdpi.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpras.com [ijpras.com]
- 15. nuvisan.com [nuvisan.com]
- 16. blog.crownbio.com [blog.crownbio.com]
A Researcher's Guide to Hit Validation: Cross-Validating Screening Results for the Novel Compound "2-(5-Oxohexanoyl)oxazole"
Introduction: From High-Throughput Hit to Validated Lead
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets. However, the initial "hits" from these screens are merely the starting point of a rigorous journey. The path from a promising fluorescence or luminescence signal to a validated lead compound is paved with meticulous cross-validation, a process designed to systematically eliminate the false positives that inevitably arise from HTS campaigns.
This guide provides an in-depth, practical framework for the cross-validation of a novel screening hit, using the hypothetical compound "2-(5-Oxohexanoyl)oxazole" as a case study. The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This makes our hypothetical hit, identified in a kinase screen, a compelling candidate for further investigation.
Here, we will move beyond a simple checklist of follow-up experiments. Instead, we will delve into the causality behind our experimental choices, building a self-validating system of orthogonal assays to establish unequivocal confidence in our compound's activity. This guide is intended for researchers, scientists, and drug development professionals dedicated to the principles of robust, reproducible science.
The Primary Hit: "this compound" as a Kinase Inhibitor
For our case study, let us assume "this compound" was identified as a potent inhibitor in a large-scale HTS campaign against "Pathogen-Associated Kinase 1" (PAK-1), a fictional kinase implicated in a severe infectious disease.
-
Primary Screening Assay: A high-throughput luminescence-based kinase assay (e.g., Kinase-Glo®) was used.[6] This assay quantifies the amount of ATP remaining after a kinase reaction; a lower luminescence signal indicates less remaining ATP and therefore higher kinase activity. Inhibitors will result in a higher luminescence signal.
-
Initial Result: "this compound" emerged as a primary hit, demonstrating a concentration-dependent inhibition of PAK-1 activity.
| Compound | Primary Assay (Luminescence) IC50 |
| "this compound" | 1.2 µM |
| Staurosporine (Control) | 0.05 µM |
This initial result is promising, but it is crucial to recognize the potential for artifacts. The luminescence signal could be influenced by compounds that interfere with the luciferase enzyme, stabilize ATP, or are themselves luminescent. Therefore, we must embark on a multi-tiered validation strategy using orthogonal assays—methods that rely on different physical and biological principles to measure the same endpoint.
The Cross-Validation Workflow: A Triad of Orthogonal Confirmation
Our validation strategy is built on three pillars: confirming enzymatic inhibition with a different technology, verifying direct physical binding to the target, and demonstrating activity in a physiological context.
Step 1: Orthogonal Biochemical Assay - Homogeneous Time-Resolved Fluorescence (HTRF®)
Causality: Our first objective is to confirm that the observed inhibition is due to the modulation of the kinase's catalytic activity and not an artifact of the luminescence detection system. We will employ an HTRF® assay, a robust fluorescence resonance energy transfer (FRET)-based technology.[7][8][9] This assay directly measures the phosphorylation of a substrate peptide, providing a more direct readout of enzymatic activity.
Experimental Protocol: HTRF® Kinase Assay
-
Reagent Preparation: Prepare assay buffer, PAK-1 enzyme, biotinylated substrate peptide, and ATP solution. Serially dilute "this compound" to create a concentration gradient.
-
Kinase Reaction: In a 384-well assay plate, add 5 µL of the compound dilution followed by 5 µL of the PAK-1 enzyme solution.
-
Initiation: Add 10 µL of the ATP/substrate peptide mixture to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Detection: Add 20 µL of the detection mixture containing Europium cryptate-labeled anti-tag antibody and Streptavidin-XL665. Incubate for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).[8]
-
Analysis: Calculate the HTRF® ratio (665nm/620nm * 10,000) and plot against compound concentration to determine the IC50.
Comparative Data:
| Compound | Primary Assay (Luminescence) IC50 | Orthogonal Assay (HTRF®) IC50 |
| "this compound" | 1.2 µM | 1.5 µM |
| Staurosporine (Control) | 0.05 µM | 0.06 µM |
The concordance between the two assays strengthens the hypothesis that our compound is a genuine inhibitor of PAK-1's enzymatic function.
Step 2: Direct Target Engagement - Surface Plasmon Resonance (SPR)
Causality: While we have confirmed inhibition of activity, we have not yet proven that the compound physically binds to the target kinase. Inhibition could be caused by non-specific mechanisms like aggregation. A biophysical assay is required to confirm a direct, specific interaction. Surface Plasmon Resonance (SPR) is a label-free technology that measures binding events in real-time, providing crucial data on affinity (KD) and kinetics (kon, koff).[10][11][12]
Experimental Protocol: SPR Binding Assay
-
Chip Preparation: Activate a CM5 sensor chip surface and immobilize recombinant PAK-1 kinase via amine coupling.
-
System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Compound Injection: Prepare serial dilutions of "this compound". Inject each concentration over the PAK-1 and a reference flow cell for 120 seconds (association phase).
-
Dissociation: Flow running buffer over the chip for 300 seconds (dissociation phase).
-
Regeneration: Inject a pulse of a mild regeneration solution (e.g., low pH glycine) to remove any bound compound.
-
Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD), association rate (kon), and dissociation rate (koff).
Biophysical Data:
| Compound | Binding Affinity (KD) |
| "this compound" | 2.1 µM |
The confirmation of direct, micromolar binding via SPR provides strong evidence that "this compound" acts by physically engaging the PAK-1 kinase.
Step 3: Cell-Based Assay - Substrate Phosphorylation
Causality: The ultimate test of a potential drug is its efficacy in a cellular environment. Biochemical and biophysical assays, while critical, are performed in artificial systems. A cell-based assay will determine if our compound can penetrate the cell membrane, engage the PAK-1 target in the complex milieu of the cytoplasm, and inhibit its function, which we will measure by the phosphorylation of a known downstream substrate.[13][14][15]
Experimental Protocol: Cellular Phosphorylation Assay
-
Cell Culture: Seed a relevant human cell line (e.g., HEK293 expressing PAK-1) in 96-well plates and grow to 80-90% confluency.
-
Compound Treatment: Starve cells of serum for 4 hours, then treat with serial dilutions of "this compound" for 2 hours.
-
Stimulation: Stimulate the PAK-1 pathway with an appropriate agonist (e.g., a growth factor) for 15 minutes.
-
Cell Lysis: Aspirate the media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: Quantify the level of phosphorylated substrate in the cell lysate using a sandwich ELISA kit specific for the phospho-substrate.[16][17]
-
Data Analysis: Normalize the phospho-substrate signal to total protein concentration. Plot the normalized signal against compound concentration to determine the cellular IC50.
Final Comparative Data Summary:
| Assay Type | Method | Endpoint Measured | IC50 / KD Value (Hypothetical) |
| Primary Screen | Luminescence (ATP-based) | Kinase Activity (Indirect) | 1.2 µM |
| Orthogonal Biochemical | HTRF® (TR-FRET) | Substrate Phosphorylation | 1.5 µM |
| Direct Target Engagement | Surface Plasmon Resonance | Direct Binding Affinity | 2.1 µM (KD) |
| Cell-Based | Cellular Phospho-ELISA | Cellular Target Inhibition | 5.8 µM |
The data shows a consistent inhibitory profile across all assays. The rightward shift in potency in the cellular assay is expected and acceptable, reflecting factors like cell permeability and competition with high intracellular ATP concentrations. The convergence of evidence from these distinct methodologies provides high confidence that "this compound" is a bona fide, cell-active inhibitor of PAK-1.
Conclusion: The Value of Rigorous Validation
The journey from a single HTS data point to a validated lead is a systematic process of evidence-building. Through a logical progression of orthogonal assays, we have moved from a tentative hit to a compound with a confirmed mechanism of action. We have demonstrated that "this compound" inhibits the enzymatic activity of PAK-1, binds directly to the kinase, and maintains its inhibitory function within a cellular context. This rigorous, multi-faceted approach is indispensable for ensuring that resources are focused on compounds with the highest probability of success in the long and arduous path of drug development.
References
-
Isothermal titration calorimetry in drug discovery. PubMed. [Link]
-
In Vitro Phosphorylation Assay Services. Reaction Biology. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [Link]
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
-
What Is the Best Kinase Assay? BellBrook Labs. [Link]
-
ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
-
Biacore SPR for small-molecule discovery. Cytiva. [Link]
-
HTRF®. Berthold Technologies GmbH & Co.KG. [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. PubMed. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
AlphaLISA® Assay Kits. BPS Bioscience. [Link]
-
In Vitro Cellular Phosphorylation Assay Service. Creative Biolabs. [Link]
-
Biological Importance of Oxazoles. Allied Academies. [Link]
-
HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Celtarys Research. [Link]
-
AlphaScreen. BMG LABTECH. [Link]
-
A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
-
An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. [Link]
-
Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. Massachusetts Biotechnology Council. [Link]
-
Phosphorylation Assays. RayBiotech. [Link]
-
Cell-based protein phosphorylation ELISA kits. Cambridge Bioscience. [Link]
-
Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan. [Link]
-
Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. NIH. [Link]
-
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]
-
Cellular Phosphorylation Assays. Creative Bioarray. [Link]
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. promega.co.uk [promega.co.uk]
- 7. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. berthold.com [berthold.com]
- 9. revvity.com [revvity.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. In Vitro Cellular Phosphorylation Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. raybiotech.com [raybiotech.com]
- 16. Cambridge Bioscience: Cell-based protein phosphorylation ELISA kits [bioscience.co.uk]
- 17. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of 2-(5-Oxohexanoyl)oxazole and Standard-of-Care Antibiotics in Combating Bacterial Virulence
A Guide for Researchers in Drug Development
In the landscape of infectious disease research, the escalating crisis of antibiotic resistance necessitates a paradigm shift from direct bactericidal action to novel anti-virulence strategies. This guide provides a comparative overview of a putative quorum sensing inhibitor (QSI), 2-(5-Oxohexanoyl)oxazole, and standard-of-care antibiotics, focusing on their efficacy in mitigating bacterial pathogenicity, with a particular emphasis on Pseudomonas aeruginosa, a notorious multidrug-resistant pathogen.
While direct comparative clinical data for this compound is not yet in the public domain, this guide will leverage data from structurally and functionally similar oxazole and oxadiazole derivatives to establish a robust framework for comparison. The core principle of these emerging therapeutics is not to kill the pathogen, but to disarm it by disrupting the cell-to-cell communication system known as quorum sensing (QS).
Section 1: Contrasting Mechanisms of Action
The fundamental difference between QSIs and traditional antibiotics lies in their therapeutic targets. Standard-of-care antibiotics target essential life processes, leading to strong selective pressure for the development of resistance. In contrast, QSIs target the regulatory networks that control virulence and biofilm formation, a strategy less likely to induce resistance as it does not directly threaten bacterial survival.[1]
1.1 The Quorum Sensing Pathway: The Target of Oxazole-Based Inhibitors
In Gram-negative bacteria like P. aeruginosa, QS is primarily mediated by N-acyl-homoserine lactone (AHL) signaling molecules.[1] These autoinducers are synthesized by the bacteria and, upon reaching a critical concentration, bind to transcriptional regulators such as LasR and RhlR.[1] This binding event activates a cascade of gene expression leading to the production of virulence factors (e.g., pyocyanin, proteases) and the formation of resilient biofilm communities.[1][2]
This compound is designed as an AHL mimic. Its oxohexanoyl "tail" resembles the acyl chain of native AHLs, while the oxazole "head" mimics the homoserine lactone ring.[3] This allows it to act as a competitive antagonist, occupying the binding site of receptors like LasR and preventing the activation of virulence genes.
Caption: Competitive inhibition of the LasR quorum sensing pathway.
1.2 Standard-of-Care: Antibiotic Action
Standard-of-care treatments for P. aeruginosa infections often include fluoroquinolones, such as ciprofloxacin. These agents act by inhibiting essential bacterial enzymes. Ciprofloxacin, for instance, targets DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, repair, and recombination. This disruption leads directly to bacterial cell death.
Caption: Mechanism of action for Ciprofloxacin.
Section 2: Comparative Efficacy Data from Preclinical Models
The true potential of QSIs is often realized in their ability to attenuate virulence and enhance the efficacy of existing antibiotics. The following tables summarize representative data from published studies on oxazole and oxadiazole derivatives, which serve as proxies for this compound.
Table 1: In Vitro Anti-Virulence Activity of a Representative Oxadiazole QSI (Compound 3a)
| Virulence Factor | Concentration | % Inhibition | Reference |
| Pyocyanin Production | 1/8 MIC | 70.27% | [1] |
| Protease Activity | 1/8 MIC | 38.46% | [1] |
| Biofilm Formation | 1/8 MIC | 81.72% | [1] |
| Hemolysin Production | 1/8 MIC | 93.00% | [1] |
This data demonstrates that at sub-lethal concentrations (sub-MIC), the QSI can significantly dismantle the pathogenic arsenal of P. aeruginosa.
Table 2: Synergistic Efficacy of a Representative Oxazolopyridinone QSI (Compound B20) with Standard Antibiotics
| Treatment Group | Bacterial Mortality (%) against P. aeruginosa | Reference |
| Ciprofloxacin (alone) | 16.99% | [2][4] |
| Clarithromycin (alone) | 29.11% | [2][4] |
| Compound B20 + Ciprofloxacin | 48.27% | [2][4] |
| Compound B20 + Clarithromycin | 49.79% | [2][4] |
This highlights a key advantage: QSIs can potentially resensitize resistant bacteria to conventional antibiotics, likely by inhibiting biofilm formation which acts as a physical barrier to antibiotic penetration.
Section 3: Key Experimental Protocols
Evaluating the efficacy of a QSI requires a distinct set of assays focused on virulence phenotypes rather than cell viability.
Protocol: Pyocyanin Production Inhibition Assay
This protocol details the quantification of pyocyanin, a blue-green phenazine pigment and a key virulence factor of P. aeruginosa, whose production is regulated by QS.
Workflow Diagram
Caption: Workflow for quantifying pyocyanin inhibition.
Step-by-Step Methodology:
-
Culture Preparation: Grow P. aeruginosa (e.g., PAO1 strain) overnight in a suitable medium like Luria-Bertani (LB) broth at 37°C with shaking.
-
Inoculation: Dilute the overnight culture into fresh LB broth to a starting OD₆₀₀ of ~0.05. Prepare experimental tubes containing various concentrations of the test compound (e.g., this compound) and a vehicle-only control tube.
-
Incubation: Incubate the cultures for 18-24 hours at 37°C with vigorous shaking to allow for growth and pigment production.
-
Extraction:
-
Transfer 5 mL of the culture to a centrifuge tube and pellet the bacterial cells at 4,000 x g for 10 minutes.
-
Transfer the supernatant to a fresh tube and add 3 mL of chloroform. Vortex vigorously for 30 seconds to extract the blue pyocyanin pigment into the chloroform layer.
-
Separate the layers by centrifugation (2,000 x g for 5 minutes).
-
-
Re-extraction and Quantification:
-
Carefully transfer the lower chloroform layer to a new tube.
-
Add 1 mL of 0.2 M HCl and vortex to re-extract the pyocyanin, which will turn the acidic aqueous layer pink.
-
Centrifuge to separate the layers.
-
Measure the absorbance of the top pink (HCl) layer at 520 nm using a spectrophotometer.
-
-
Calculation: Calculate the percentage of pyocyanin inhibition relative to the untreated control.
Section 4: Conclusion and Future Directions
The exploration of oxazole-based compounds like this compound as quorum sensing inhibitors represents a promising frontier in the fight against bacterial infections. While standard-of-care antibiotics remain indispensable for their potent bactericidal activity, their efficacy is threatened by widespread resistance.
The evidence from analogous compounds suggests that the primary value of this compound will not be as a standalone replacement for antibiotics, but as a powerful adjunctive therapy. By quenching virulence and disrupting biofilms, QSIs can weaken the pathogen's defenses, mitigate disease severity, and potentially restore the efficacy of conventional antibiotics.[4][5] Future research must focus on obtaining direct preclinical and clinical data for this specific molecule to validate its therapeutic potential and advance a new generation of anti-infective treatments.
References
- El-Sayed, S. R., et al. (2025). Novel 1,3,4-oxadiazole-nicotinamide hybrids as non-classical AHL mimics quorum sensing inhibitors of Pseudomonas aeruginosa: design, synthesis and biological evaluation.
- Ma, S., et al. (2022). Design, synthesis and evaluation of oxazolopyridinone derivatives as quorum sensing inhibitors. PubMed.
- ResearchGate. (n.d.). Novel 1,3,4-oxadiazoles as quorum sensing inhibitors.
- ResearchGate. (2022). Design, synthesis and evaluation of oxazolopyridinone derivatives as quorum sensing inhibitors | Request PDF.
- Gao, W., et al. (2020). Inhibitory effects of novel 1,4-disubstituted 1,2,3-triazole compounds on quorum-sensing of P. aeruginosa PAO1. PubMed.
Sources
- 1. Novel 1,3,4-oxadiazole-nicotinamide hybrids as non-classical AHL mimics quorum sensing inhibitors of Pseudomonas aeruginosa: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of oxazolopyridinone derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of novel 1,4-disubstituted 1,2,3-triazole compounds on quorum-sensing of P. aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Target Engagement Assays: Confirming the Covalent Mechanism of 2-(5-Oxohexanoyl)oxazole
Introduction
In the landscape of modern drug discovery, covalent inhibitors have seen a remarkable resurgence, transitioning from a class viewed with caution to one that yields highly potent and durable therapeutics.[1] However, the irreversible nature of these compounds necessitates a rigorous and multi-faceted approach to confirming their mechanism of action (MoA). Mischaracterization can lead to wasted resources and the advancement of compounds with misunderstood off-target effects. This guide provides a comprehensive framework for researchers to confidently validate the MoA of a novel covalent agent, using "2-(5-Oxohexanoyl)oxazole" as a model compound.
The structure of this compound, specifically its 1,5-dicarbonyl moiety, suggests a potential mechanism involving covalent modification of nucleophilic amino acid residues on a protein target. We hypothesize that it engages its target via a Paal-Knorr pyrrole synthesis with the ε-amine of a lysine residue. To substantiate this hypothesis, we will move beyond a single-assay confirmation and employ a suite of orthogonal assays. Orthogonal assays are distinct methodologies that rely on different physical principles to measure the same biological event—in this case, target engagement.[2] This approach is the cornerstone of building a trustworthy and robust data package, ensuring that the observed activity is genuinely due to the intended on-target interaction and not an artifact of a particular assay format.[2]
This guide will detail the principles, protocols, and comparative analysis of key orthogonal techniques: Mass Spectrometry, Cellular Thermal Shift Assay (CETSA), and Fluorescence Polarization. By integrating data from these disparate methods, researchers can construct an unassailable case for the covalent modification mechanism of their compound.
Hypothesized Mechanism: Covalent Pyrrole Formation
The electrophilic character of the dual carbonyls in the oxohexanoyl side chain of our model compound makes it a prime candidate for reacting with primary amines, such as the side chain of a lysine residue. The proposed mechanism is a classic Paal-Knorr synthesis, where the lysine's nucleophilic amine attacks one carbonyl, followed by cyclization and dehydration to form a stable, covalent N-substituted pyrrole ring. This irreversible modification is expected to alter the target protein's structure and function.
Caption: Hypothesized covalent modification via Paal-Knorr reaction.
The Orthogonal Validation Workflow
A robust validation strategy proceeds from direct, high-resolution biophysical evidence to confirmation of target engagement within the complex milieu of a living cell. Each step provides a unique layer of evidence, and together they form a cohesive and convincing narrative of the compound's MoA.
Caption: A multi-pronged approach to mechanistic validation.
Comparison Guide: Orthogonal Assays for Covalent MoA
Mass Spectrometry (MS): The Gold Standard for Covalent Binding
Mass spectrometry is the definitive tool for confirming covalent modification because it directly measures the outcome: a mass change in the target protein corresponding to the addition of the compound.[1][3]
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Covalent modification of a protein by a compound results in a predictable increase in the protein's mass.
-
Application to Hypothesis: This is the most direct test of our hypothesis. We can observe the mass of the protein increase by precisely the mass of this compound, minus the two water molecules lost during pyrrole formation. Further "bottom-up" proteomics analysis can pinpoint the exact lysine residue that was modified.[1]
-
Strengths: Unambiguous confirmation of covalent adduction; provides precise modification site information (MS/MS); can determine modification stoichiometry.[1][4]
-
Limitations: Requires purified protein for initial validation; can be low-throughput; requires specialized instrumentation and expertise.
A. Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified target protein (e.g., 5-10 µM) with a 5-10 fold molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) for 1-4 hours at room temperature. Include a vehicle control (e.g., DMSO).
-
Desalting: Remove excess compound and non-volatile salts using a C4 ZipTip or similar reverse-phase chromatography method.
-
Analysis: Analyze the desalted protein sample by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.
-
Interpretation: Compare the deconvoluted mass spectra of the treated sample and the vehicle control. A mass shift corresponding to the covalent adduct confirms the reaction.
B. Peptide-Level Mapping (Bottom-Up Proteomics)
-
Incubation & Denaturation: Following the incubation step above, denature the protein sample with 8 M urea and reduce disulfide bonds with DTT.
-
Alkylation: Alkylate free cysteines with iodoacetamide to prevent disulfide scrambling.
-
Digestion: Dilute the sample to <2 M urea and digest the protein into peptides overnight using a protease (e.g., Trypsin, which cleaves after lysine and arginine).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against the protein's sequence, specifying a variable modification on lysine corresponding to the mass of the adduct. This will identify the specific peptide and, therefore, the specific lysine residue that was modified.[5][6]
Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in Cells
CETSA is a powerful biophysical assay that measures compound binding to its target in a native cellular environment, including intact cells or cell lysates.[7][8][9]
-
Principle: Ligand binding stabilizes a protein's structure, increasing its resistance to thermal denaturation.[10] When cells or lysates are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[11]
-
Application to Hypothesis: By treating cells with this compound, we expect the covalent modification to stabilize the target protein. This will result in a "thermal shift," where more target protein remains soluble at elevated temperatures compared to vehicle-treated cells. This confirms the compound is cell-permeable and engages its intended target inside the cell.[12][13]
-
Strengths: Measures target engagement in a physiologically relevant context (intact cells); does not require compound labeling; applicable to a wide range of targets.[7][14]
-
Limitations: Indirect readout of binding; requires a specific antibody for detection (e.g., Western Blot); throughput can be limited in the traditional format.
-
Cell Treatment: Plate cells (e.g., SK-HEP-1) and grow to 80-90% confluency.[7] Treat cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[8]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Collect the supernatant (containing the soluble protein fraction) and analyze the amount of target protein by Western Blot.[15][16][17]
-
Interpretation: Plot the band intensity of the soluble target protein against temperature for both treated and untreated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.
Fluorescence Polarization (FP): A Quantitative In Vitro Binding Assay
FP is a solution-based, homogeneous technique that measures the binding of a small fluorescent molecule to a larger partner, making it ideal for characterizing binding affinity in a purified system.[18][19][20]
-
Principle: A small fluorescent molecule (tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When this tracer binds to a much larger protein, its tumbling slows dramatically, and the emitted light remains highly polarized.[21][22]
-
Application to Hypothesis: This assay can be used in a competitive format. A fluorescently labeled ligand that is known to bind the target (reversibly) is used as a tracer. If this compound binds to the same site, it will displace the tracer, causing a decrease in fluorescence polarization. This allows for the quantitative determination of the compound's binding affinity (IC50).
-
Strengths: Homogeneous (no-wash) format is amenable to high-throughput screening; provides quantitative binding data (IC50/Kd); non-radioactive.[19][21]
-
Limitations: Requires a fluorescent tracer and purified protein; may not be suitable for all targets; interference from fluorescent compounds is possible.
-
Reagent Preparation: Prepare a solution of purified target protein and a fluorescent tracer at concentrations optimized to give a stable, high polarization signal (typically around the Kd of the tracer-protein interaction).
-
Compound Titration: In a microplate (e.g., 384-well, black), perform a serial dilution of this compound.
-
Incubation: Add the protein-tracer pre-mix to the wells containing the diluted compound. Incubate for a sufficient time to allow the binding to reach equilibrium. For a covalent inhibitor, pre-incubation of the protein and inhibitor before adding the tracer is necessary to observe time-dependent inhibition.
-
Measurement: Read the fluorescence polarization on a microplate reader equipped with appropriate polarizing filters.
-
Data Analysis: Plot the polarization signal (in mP units) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Synthesis: A Comparative Overview
| Assay | Principle | Context | Endpoint | Key Output | Throughput |
| Mass Spectrometry | Measures mass-to-charge ratio | In Vitro (Purified) | Mass of protein/peptide | Unambiguous adduct mass, modification site[1][3] | Low |
| CETSA | Ligand-induced thermal stabilization | In-Cell / Lysate | Soluble protein fraction | Target engagement, thermal shift (ΔTm)[8][9] | Low to Medium |
| Fluorescence Polarization | Change in rotational speed of a fluorophore | In Vitro (Purified) | Light polarization | Binding affinity (IC50)[18][21] | High |
Conclusion
Validating the mechanism of a covalent inhibitor like this compound requires more than a single piece of evidence; it demands a convergence of data from orthogonal methodologies. By following the framework presented in this guide, researchers can build a powerful, multi-layered argument for their compound's MoA.
-
Mass Spectrometry provides the irrefutable, direct evidence of a covalent bond and identifies the precise site of modification.
-
Fluorescence Polarization offers a quantitative measure of binding affinity in a controlled, in vitro setting, ideal for structure-activity relationship (SAR) studies.
-
CETSA bridges the gap between in vitro and in vivo, confirming that the compound reaches and engages its target within the complex and relevant environment of a living cell.
When the results from these three distinct assays align—a specific mass adduct is found on a lysine residue, the compound competes for binding in a purified system, and it stabilizes the target protein in cells—the scientific case for the hypothesized covalent mechanism becomes exceptionally strong and trustworthy. This rigorous, orthogonal approach is essential for making confident decisions in the advancement of novel covalent therapeutics.
References
-
Analysis of protein-ligand interactions by fluorescence polarization - PMC. (n.d.). PubMed Central. [Link]
-
Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG LABTECH. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. [Link]
-
Chemoproteomic methods for covalent drug discovery - PMC. (n.d.). PubMed Central. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
-
Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). PubMed. [Link]
-
InCELL Compound-Target Engagement Assays for Drug Discovery. (2020, July 16). YouTube. [Link]
-
Fluorescence Polarization (FP). (n.d.). Molecular Devices. [Link]
-
MS-Based Covalent Binding Analysis. (n.d.). ICE Bioscience. [Link]
-
Analysis of protein-ligand interactions by fluorescence polarization. (n.d.). ResearchGate. [Link]
-
Target Engagement Assays. (n.d.). DiscoverX. [Link]
-
Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). ACS Publications. [Link]
-
Target Engagement Assay Services. (n.d.). Concept Life Sciences. [Link]
-
Using mass spectrometry chemoproteomics to advance covalent drug development. (n.d.). News-Medical.Net. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
-
Determining target engagement in living systems. (n.d.). PMC - NIH. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. [Link]
-
CETSA. (n.d.). CETSA. [Link]
-
Orthogonal Assay Service. (n.d.). Creative Biolabs. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. (2022). StatPearls - NCBI. [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Western blot. (n.d.). Wikipedia. [Link]
-
Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms. (n.d.). PubMed. [Link]
-
Western Blotting Immunodetection Techniques. (n.d.). Bio-Rad. [Link]
-
Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms. (n.d.). PMC - NIH. [Link]
Sources
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 3. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 4. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. news-medical.net [news-medical.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. CETSA [cetsa.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Target Engagement Assays [discoverx.com]
- 15. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Western blot - Wikipedia [en.wikipedia.org]
- 17. bio-rad.com [bio-rad.com]
- 18. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 20. researchgate.net [researchgate.net]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
A Comparative Guide to the Synthesis and Reproducibility of 2-(5-Oxohexanoyl)oxazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the oxazole scaffold holds a prominent position due to its presence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth technical analysis of the synthesis of a novel derivative, 2-(5-Oxohexanoyl)oxazole. Given the absence of published data for this specific molecule, we present a plausible and reproducible synthetic pathway, drawing upon established methodologies for oxazole formation. This guide will compare this proposed synthesis with alternative routes, offering a critical evaluation of their respective strengths and weaknesses. Furthermore, we will explore potential bioisosteric replacements for the oxazole core and ketone-containing analogs, providing a broader context for researchers engaged in the design and development of new chemical entities.
Introduction to this compound: A Hypothetical Bioactive Agent
While "this compound" is not a commercially available or extensively documented compound, its structure, featuring a 2-acyloxazole moiety, suggests potential for biological activity. The oxazole ring is a known pharmacophore, and the presence of a ketone functional group in the side chain opens avenues for various biological interactions.[3] For the purpose of this guide, we will hypothesize that this compound is a target molecule of interest for its potential as a modulator of cellular signaling pathways, a common attribute of ketone-containing bioactive molecules.
Proposed Synthesis of this compound: A Modified Robinson-Gabriel Approach
The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles from α-acylamino ketones.[1][4] We propose a modified version of this synthesis for the preparation of this compound, starting from readily available precursors.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 2-(5-Oxohexanoyl)-5-phenyloxazole.
Experimental Protocol
Part 1: Synthesis of N-(2-oxo-2-phenylethyl)-5-oxohexanamide (Intermediate)
-
Reagents and Materials:
-
2-Amino-1-phenylethan-1-one hydrochloride
-
5-Oxohexanoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
To a stirred solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (2.2 eq) dropwise.
-
Allow the mixture to stir for 10 minutes.
-
Slowly add a solution of 5-oxohexanoyl chloride (1.1 eq) in anhydrous DCM via a dropping funnel.
-
Let the reaction mixture warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
-
Part 2: Synthesis of 2-(5-Oxohexanoyl)-5-phenyloxazole (Target Molecule)
-
Reagents and Materials:
-
N-(2-oxo-2-phenylethyl)-5-oxohexanamide
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle.
-
-
Procedure (using POCl₃):
-
To the intermediate from Part 1, add phosphorus oxychloride (5-10 eq) and heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(5-Oxohexanoyl)-5-phenyloxazole.
-
Expected Characterization Data
| Technique | Expected Data for 2-(5-Oxohexanoyl)-5-phenyloxazole |
| ¹H NMR | Signals corresponding to the oxazole ring proton, the phenyl group protons, and the protons of the 5-oxohexanoyl chain. The methylene protons adjacent to the ketone and the oxazole ring would be deshielded. |
| ¹³C NMR | Resonances for the oxazole ring carbons (typically in the 120-160 ppm region), the carbonyl carbon of the ketone, the carbonyl carbon of the acyl group, and the carbons of the phenyl and hexanoyl moieties. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone (around 1715 cm⁻¹), the C=O stretching of the acyl group attached to the oxazole (around 1680-1700 cm⁻¹), and C=N and C-O stretching of the oxazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₅NO₃). |
Comparison of Synthetic Strategies for 2-Acyloxazoles
While the modified Robinson-Gabriel synthesis is a robust choice, other methods for constructing the oxazole ring are available, each with its own set of advantages and disadvantages.
| Synthetic Method | Description | Advantages | Disadvantages |
| Robinson-Gabriel Synthesis | Cyclodehydration of α-acylamino ketones.[1][4] | Well-established, reliable, good for 2,5-disubstituted oxazoles. | Requires a pre-functionalized starting material; can require harsh dehydrating agents. |
| Cornforth Rearrangement | Thermal rearrangement of 4-acyloxazoles.[5] | Provides access to isomeric oxazoles. | Limited to specific substitution patterns; requires thermal conditions which may not be suitable for all substrates. |
| Van Leusen Oxazole Synthesis | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[6][7] | Mild conditions, good for 5-substituted oxazoles. | TosMIC is a key reagent which may not be readily available in all labs; not directly applicable for 2-acyl substitution. |
| Metal-Catalyzed Cyclizations | Various transition metal-catalyzed reactions of propargyl amides or other precursors.[8] | High efficiency, good functional group tolerance. | Catalyst cost and removal can be a concern; optimization of reaction conditions may be required. |
Rationale for Choosing the Modified Robinson-Gabriel Synthesis
For the synthesis of this compound, the Robinson-Gabriel approach offers a direct and logical pathway. The starting materials are accessible, and the two-step sequence is straightforward to perform in a standard organic synthesis laboratory. The cyclodehydration step, while potentially requiring strong acid or a dehydrating agent, is a well-documented transformation for this class of compounds.
Alternative Molecules and Bioisosteric Replacements
In drug design, it is often beneficial to explore structural analogs and bioisosteres to improve potency, selectivity, or pharmacokinetic properties.[9]
Ketone-Containing Bioactive Molecules
The ketone moiety in this compound can be a key pharmacophoric feature. Many bioactive molecules contain ketone functionalities, which can act as hydrogen bond acceptors or participate in other non-covalent interactions with biological targets.[3] Researchers could consider synthesizing analogs with different ketone positions on the alkyl chain or replacing the linear chain with a cyclic ketone to explore the structure-activity relationship (SAR).
Bioisosteres of the Oxazole Ring
The oxazole ring itself can be replaced by other five-membered heterocycles to modulate the electronic and steric properties of the molecule. This practice, known as bioisosterism, is a common strategy in medicinal chemistry.[9][10]
Caption: Common bioisosteric replacements for the oxazole ring.
-
Thiazole: The sulfur atom in thiazole can alter the electronics and lipophilicity compared to the oxygen in oxazole.
-
Imidazole: The presence of an N-H group in imidazole introduces a hydrogen bond donor capability, which can significantly impact biological activity.
-
Oxadiazoles and Triazoles: These heterocycles, with additional nitrogen atoms, can modulate the dipole moment and hydrogen bonding potential of the molecule.[10][11] The 1,2,4-oxadiazole ring, in particular, is often used as a bioisostere for esters and amides.[12]
Conclusion
This guide has provided a comprehensive, albeit hypothetical, framework for the synthesis and evaluation of this compound. By leveraging established synthetic methodologies and principles of medicinal chemistry, we have outlined a reproducible experimental protocol and a basis for comparison with alternative approaches. The exploration of structural analogs and bioisosteres further expands the chemical space for researchers targeting novel bioactive compounds. The principles and techniques detailed herein are intended to serve as a valuable resource for scientists in the field of drug discovery and development, encouraging a rational and informed approach to the design and synthesis of new molecular entities.
References
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Robinson–Gabriel synthesis. In: Wikipedia. ; 2023. [Link]
-
Cornforth rearrangement. In: Wikipedia. ; 2023. [Link]
- A series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and screened for their antimicrobial and antioxidant activities. The assay indicated that compounds 3c, 3d, and 3i exhibited comparable antibacterial and antioxidant activity with first-line drugs. The structure activity relationship and molecular docking study of the synthesized compounds are also reported.
-
Oxazole. Macmillan Group. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
- Diana GD, Volkots DL, Nitz TJ, et al. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. J Med Chem. 1994;37(15):2421-2436.
-
Robinson–Gabriel oxazole synthesis. ResearchGate. [Link]
-
Oxazole. In: Wikipedia. ; 2024. [Link]
- Cai X-h, Yang H-j, Zhang G-l. Synthesis of 2,4,5-Trisubstituted Oxazoles. Synthesis. 2005;2005(10):1569-1571.
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Spectroscopic Data of 2a -c in Different Media. Unless stated... ResearchGate. [Link]
- Meanwell NA. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In: Bioisosteres in Medicinal Chemistry. ; 2011:23-64.
-
Spectroscopic Properties of some Hydroxylated 2-Stilbazole Derivatives. PubMed. [Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]
-
Van Leusen reaction. In: Wikipedia. ; 2023. [Link]
-
Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. [Link]
-
Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal. [Link]
-
Green Nanotechnology and Phytochemical Mediated Production of Ketone Encapsulated Protein Nanoparticles—in vitro and in vivo Bioavailability Investigations. NIH. [Link]
-
Diazocarbonyl and Related Compounds in the Synthesis of Azoles. MDPI. [Link]
-
Mechanism of van Leusen oxazole synthesis. ResearchGate. [Link]
-
The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. [Link]
-
Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H). [Link]
-
Van Leusen Reaction. YouTube. [Link]
-
Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. [Link]
-
On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. MDPI. [Link]
-
BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. PubMed. [Link]
-
Molecular Mechanisms Underlying the Bioactive Properties of a Ketogenic Diet. PMC. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Green Nanotechnology and Phytochemical Mediated Production of Ketone Encapsulated Protein Nanoparticles—in vitro and in vivo Bioavailability Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unimore.it [iris.unimore.it]
- 11. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel Quorum Sensing Inhibitors: A Case Study of 2-(5-Oxohexanoyl)oxazole against N-Hexanoyl-L-homoserine lactone
Introduction: The Arms Race Against Bacterial Communication
In the persistent battle against bacterial infections, a paradigm shift is underway. Rather than focusing solely on bactericidal or bacteriostatic agents, which can drive the evolution of resistance, researchers are increasingly targeting the sophisticated communication networks that bacteria use to coordinate virulence and establish infections. This process, known as quorum sensing (QS), relies on the production and detection of small signaling molecules called autoinducers. In many Gram-negative pathogens, such as the opportunistic pathogen Pseudomonas aeruginosa, N-acyl-homoserine lactones (AHLs) are the primary language of intercellular communication.
P. aeruginosa possesses two major AHL-based QS systems, las and rhl, which regulate a wide array of virulence factors, including biofilm formation, toxin production, and motility. The ability to disrupt these communication pathways presents a promising anti-virulence strategy that may circumvent the selective pressures associated with traditional antibiotics.
This guide provides a comprehensive framework for the evaluation of a novel, hypothetical quorum sensing inhibitor (QSI), "2-(5-Oxohexanoyl)oxazole." We will benchmark its performance against a key native autoinducer in P. aeruginosa, N-hexanoyl-L-homoserine lactone (C6-HSL), which will serve as our "competitor" agonist. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and explaining the causal logic behind the experimental design.
The Compounds: A Structural Overview
This compound (Hypothetical QSI)
The core of our investigational compound is an oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. The oxazole scaffold is a common motif in many biologically active compounds.[1] The 2-position is substituted with a 5-oxohexanoyl group, which bears a structural resemblance to the acyl side chain of native AHLs. This design is predicated on the hypothesis that the oxazole ring can act as a stable isostere for the homoserine lactone ring of AHLs, while the acyl side chain provides the specificity for binding to the cognate receptor proteins, LasR and RhlR, in P. aeruginosa.
N-Hexanoyl-L-homoserine lactone (C6-HSL) (Competitor Agonist)
C6-HSL is a well-characterized autoinducer molecule utilized by the rhl QS system in P. aeruginosa.[2] It consists of a homoserine lactone ring N-acylated with a six-carbon hexanoyl chain. At a critical threshold concentration, C6-HSL binds to its cognate receptor, RhlR, leading to the activation of downstream virulence genes. In our benchmarking studies, C6-HSL will serve as the natural agonist against which the inhibitory activity of this compound will be measured.
Mechanism of Action: Competitive Inhibition of Quorum Sensing Receptors
We hypothesize that this compound functions as a competitive antagonist of the AHL receptors, LasR and RhlR. The structural similarity of the acyl side chain to that of native AHLs is intended to facilitate binding to the ligand-binding pocket of these receptors. However, the replacement of the homoserine lactone ring with a rigid oxazole scaffold is predicted to prevent the conformational changes necessary for receptor activation and subsequent gene transcription. This competitive binding is expected to block the native AHLs from activating the QS cascade, thereby attenuating virulence factor production.
Caption: Proposed synthetic workflow for this compound.
Materials:
-
5-Oxohexanoic acid
-
Oxalyl chloride
-
2-Aminoacetophenone
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Sulfuric acid or Phosphorus oxychloride
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation: Dissolve 5-oxohexanoic acid in anhydrous DCM. Add oxalyl chloride dropwise at 0°C. Stir for 2 hours at room temperature. Remove the solvent and excess reagent under reduced pressure to yield 5-oxohexanoyl chloride.
-
Amide Formation: Dissolve 2-aminoacetophenone and TEA in anhydrous DCM. Add the 5-oxohexanoyl chloride dropwise at 0°C. Stir overnight at room temperature. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-(2-oxo-2-phenylethyl)-5-oxohexanamide.
-
Cyclodehydration: Treat the crude amide with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride with gentle heating. Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto ice and neutralize with a suitable base. Extract the product with an organic solvent, dry, and purify by column chromatography to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Violacein Inhibition Assay in Chromobacterium violaceum
The violacein inhibition assay is a widely used primary screen for QSI activity. Chromobacterium violaceum is a bacterium that produces a purple pigment called violacein in a QS-dependent manner. [3]Inhibition of violacein production in the presence of an AHL indicates potential QSI activity.
Materials:
-
Chromobacterium violaceum CV026 (a mutant that cannot produce its own AHL and requires exogenous AHL for violacein production)
-
Luria-Bertani (LB) agar and broth
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Cultures: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.
-
Prepare Assay Plates: In a 96-well plate, add LB broth containing a fixed concentration of C6-HSL (e.g., 1 µM). Add serial dilutions of this compound (and C6-HSL as a control) to the wells. Use DMSO as a vehicle control.
-
Inoculation: Inoculate each well with the C. violaceum CV026 culture to a final OD₆₀₀ of 0.1.
-
Incubation: Incubate the plates at 30°C for 24 hours.
-
Quantification of Violacein: After incubation, measure the OD₆₀₀ to assess bacterial growth. Lyse the bacterial cells with DMSO and centrifuge to pellet the cell debris. Transfer the supernatant to a new plate and measure the absorbance at 585 nm to quantify violacein production.
-
Data Analysis: Normalize the violacein production to bacterial growth (A₅₈₅/OD₆₀₀). Calculate the percentage of inhibition for each concentration of the test compound compared to the C6-HSL control. Determine the IC₅₀ value for this compound.
Protocol 3: Anti-Biofilm Assay against Pseudomonas aeruginosa
Biofilm formation is a key virulence factor in P. aeruginosa and is regulated by QS. This assay will assess the ability of this compound to inhibit biofilm formation.
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
This compound
-
C6-HSL (as a positive control for QS induction)
-
96-well polystyrene microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Prepare Cultures: Grow an overnight culture of P. aeruginosa PAO1 in LB broth at 37°C with shaking.
-
Prepare Assay Plates: In a 96-well plate, add LB broth and serial dilutions of this compound. Include a positive control with C6-HSL and a negative control with no added compound.
-
Inoculation: Inoculate each well with the P. aeruginosa PAO1 culture to a final OD₆₀₀ of 0.05.
-
Incubation: Incubate the plates at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Staining: After incubation, gently remove the planktonic cells and wash the wells with sterile water. Add crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Quantification: Remove the crystal violet solution and wash the wells with water. Add ethanol to each well to solubilize the bound crystal violet. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of the test compound compared to the control. Determine the MBIC (Minimum Biofilm Inhibitory Concentration).
Data Presentation and Expected Outcomes
The quantitative data from the benchmarking assays should be summarized in clear and concise tables for easy comparison.
Table 1: Violacein Inhibition by this compound in C. violaceum CV026
| Compound | Concentration (µM) | % Violacein Inhibition | IC₅₀ (µM) |
| This compound | 1 | Expected Value | \multirow{5}{*}{Expected Value} |
| 10 | Expected Value | ||
| 50 | Expected Value | ||
| 100 | Expected Value | ||
| 200 | Expected Value | ||
| C6-HSL (Control) | 1 | 0 | N/A |
Table 2: Biofilm Inhibition by this compound in P. aeruginosa PAO1
| Compound | Concentration (µM) | % Biofilm Inhibition | MBIC (µM) |
| This compound | 1 | Expected Value | \multirow{5}{*}{Expected Value} |
| 10 | Expected Value | ||
| 50 | Expected Value | ||
| 100 | Expected Value | ||
| 200 | Expected Value | ||
| Control | - | 0 | N/A |
Discussion and Future Directions
The experimental framework outlined in this guide provides a robust methodology for the initial characterization and benchmarking of the hypothetical QSI, this compound. Successful inhibition of violacein production in C. violaceum would provide strong evidence for its anti-QS activity. Furthermore, a significant reduction in P. aeruginosa biofilm formation would demonstrate its potential as an anti-virulence agent.
Should this compound exhibit promising activity in these primary assays, further investigations would be warranted. These could include:
-
Receptor Binding Assays: Utilizing techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure the binding affinity of the compound to purified LasR and RhlR proteins.
-
Gene Expression Analysis: Employing quantitative real-time PCR (qRT-PCR) or RNA-sequencing to determine the effect of the compound on the expression of specific QS-regulated virulence genes in P. aeruginosa.
-
In Vivo Efficacy Studies: Evaluating the compound's ability to attenuate P. aeruginosa virulence in animal models of infection, such as a Caenorhabditis elegans killing assay or a murine lung infection model.
-
Toxicity and Pharmacokinetic Studies: Assessing the compound's safety profile and its absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential for therapeutic development.
By systematically applying these well-validated experimental protocols, researchers can effectively evaluate the potential of novel compounds like this compound to disarm bacterial pathogens by disrupting their communication networks, paving the way for the development of a new generation of anti-infective therapies.
References
- Burdock, G. A. (Ed.). (2010). Fenaroli's Handbook of Flavor Ingredients. CRC press.
- Chappell, D. E., & Giltner, C. L. (2017). Pseudomonas aeruginosa Quorum Sensing: A Clinical Perspective.
- Geske, G. D., O'Neill, J. C., Miller, D. M., & Blackwell, H. E. (2005). Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Discovery of Agonists and Antagonists of the Pseudomonas aeruginosa LasR Protein. Journal of the American Chemical Society, 127(37), 12762-12763.
- Galloway, W. R., Hodgkinson, J. T., Bowden, S. D., Welch, M., & Spring, D. R. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL and AI-2 quorum sensing. Chemical reviews, 111(1), 28-67.
- Hartmann, R. W., & Meijler, M. M. (2011). Special issue on quorum sensing. ChemMedChem, 6(8), 1342-1343.
- Hentzer, M., & Givskov, M. (2003). Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections.
- Jimenez, P. N., Koch, G., Thompson, J. A., Xavier, K. B., Cool, R. H., & Quax, W. J. (2012). The multiple signaling systems regulating virulence in Pseudomonas aeruginosa. Microbiology and Molecular Biology Reviews, 76(1), 46-65.
- Liu, X. H., Lv, P. C., Xue, J. Y., Song, B. A., & Zhu, H. L. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European journal of medicinal chemistry, 44(10), 3930-3935.
- Rasmussen, T. B., & Givskov, M. (2006). Quorum-sensing inhibitors as antagonists of bacterial virulence. International Journal of Medical Microbiology, 296(2-3), 89-98.
- Smith, R. S., & Iglewski, B. H. (2003). P. aeruginosa quorum-sensing systems and virulence. Current opinion in microbiology, 6(1), 56-60.
- Steindler, L., & Venturi, V. (2007). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS microbiology letters, 266(1), 1-9.
- Whiteley, M., Lee, K. M., & Greenberg, E. P. (1999). Identification of genes controlled by quorum sensing in Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 96(24), 13904-13909.
- Williams, P., Winzer, K., Chan, W. C., & Cámara, M. (2007). Look who's talking: communication and quorum sensing in the bacterial world. Philosophical Transactions of the Royal Society B: Biological Sciences, 362(1483), 1119-1134.
- Wipf, P., & Graham, T. H. (2001). Total synthesis of the marine metabolite trunkamide A. The Journal of organic chemistry, 66(9), 3242-3245.
- Zhang, L. H., & Dong, Y. H. (2004). Quorum sensing and signal interference: diverse implications. Molecular microbiology, 53(6), 1563-1571.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(5-Oxohexanoyl)oxazole
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(5-Oxohexanoyl)oxazole, a heterocyclic compound featuring both an oxazole ring and a ketone functional group. In the absence of a specific Safety Data Sheet (SDS) for this likely novel compound, this document synthesizes information from general principles of chemical safety, data on related compounds, and regulatory guidelines to ensure a cautious and responsible approach to its waste management.
Hazard Assessment and Chemical Profile
A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. Lacking a dedicated SDS for this compound, we must infer its properties from its constituent functional groups: the oxazole ring and the hexanone chain.
Oxazole Moiety: The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen.[1] Data from various oxazole derivatives indicate that this class of compounds can be:
-
Flammable: Many oxazoles are flammable liquids with low flash points, posing a fire risk.[2][3]
-
Corrosive: They can cause severe skin burns and eye damage.[2]
-
Irritating: May cause respiratory irritation.[4]
Ketone Functional Group: The 5-oxohexanoyl component introduces a ketone group. Aliphatic ketones are generally less reactive than other carbonyl compounds but can be flammable. Their primary disposal route is typically high-temperature incineration.[5][6]
Inferred Hazard Profile for this compound:
| Property | Inferred Hazard | Justification |
| Physical State | Likely a liquid or low-melting solid | Based on the molecular weight and structure |
| Flammability | HIGHLY FLAMMABLE | The oxazole ring is associated with flammability.[2] |
| Corrosivity | POTENTIALLY CORROSIVE | Oxazole derivatives are known to cause skin and eye burns.[2] |
| Toxicity | UNKNOWN - HANDLE AS TOXIC | The toxicological properties are not known. It is prudent to assume it is harmful if swallowed, inhaled, or in contact with skin.[4][7] |
| Reactivity | POTENTIALLY REACTIVE | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8] |
Personal Protective Equipment (PPE) and Handling Precautions
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling this compound for disposal.
-
Eye Protection: Chemical safety goggles are essential. A face shield should be worn if there is a splash hazard.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.
-
Body Protection: A flame-retardant lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a flammable and potentially corrosive and toxic organic waste.
Step 1: Segregation of Waste
Proper segregation is critical to prevent accidental and dangerous chemical reactions in the waste container.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it. The container should be made of a material compatible with organic solvents (e.g., high-density polyethylene or glass).
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive, Potential Toxin).
-
Incompatible Materials: Do NOT mix this waste with:
-
Strong oxidizing agents (e.g., nitric acid, perchlorates)
-
Strong acids (e.g., sulfuric acid, hydrochloric acid)
-
Strong bases (e.g., sodium hydroxide, potassium hydroxide)
-
Aqueous waste
-
Step 2: Collection of Waste
-
Pure Compound: If disposing of the neat compound, carefully transfer it to the designated hazardous waste container inside a chemical fume hood.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should also be placed in the same designated solid waste container.
-
Rinsate: If rinsing glassware that contained the compound, use a minimal amount of a suitable organic solvent (e.g., ethanol or acetone). This rinsate must be collected in a designated liquid hazardous waste container for flammable organic solvents. Do not dispose of the rinsate down the drain.
Step 3: Storage of Waste
-
Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, open flames, and direct sunlight.[2]
-
Container Integrity: Ensure the waste container is always sealed when not in use to prevent the release of flammable vapors.
Step 4: Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal.
-
Incineration: The recommended method of disposal for this type of organic compound is high-temperature incineration.[5][9] This process ensures the complete destruction of the molecule, minimizing its environmental impact.[10]
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Containment: For small spills, use a chemical spill kit with an absorbent material suitable for organic solvents. Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Neutralization (for residual decontamination): After absorbing the bulk of the spill, the area can be decontaminated. While specific neutralization data for this compound is unavailable, a general procedure for decontaminating surfaces exposed to organic compounds involves washing with a detergent solution, followed by a rinse with water. All materials used for decontamination must be collected as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and EHS office.
Logical Framework for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Capot Chemical. (2018). MSDS of 2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]. Retrieved from [Link]
- Hassner, A., & Fischer, B. (1992). New chemistry of oxazoles. Pure and Applied Chemistry, 64(3), 331-336.
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
-
Kerone. (n.d.). Heat Treatments for Organic Waste Management. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9255, Oxazole. In PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
U.S. National Library of Medicine. (2009). Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC. Retrieved from [Link]
-
U.S. National Library of Medicine. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
Centurion Scientific. (2024). Organic Waste Incineration Equipment: A Comprehensive Guide. Retrieved from [Link]
-
GEMCO Energy. (2025). Organic Waste Recycling And Management. Retrieved from [Link]
-
National Center for Biotechnology Information. (2000). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health. National Academies Press (US). Retrieved from [Link]
-
MDPI. (2018). Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide Catalysts. Retrieved from [Link]
-
Centurion University of Technology and Management. (n.d.). Oxazole.pdf. Retrieved from [Link]
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. kerone.com [kerone.com]
- 6. Organic Waste Incineration Equipment: A Comprehensive Guide [hrincinerator.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. gasificationplant.com [gasificationplant.com]
- 10. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-(5-Oxohexanoyl)oxazole
Essential Safety and Handling Guide for 2-(5-Oxohexanoyl)oxazole
Hazard Assessment: A Conservative Approach
Given the absence of specific toxicological data for this compound, a conservative hazard assessment is paramount. This approach assumes the compound may exhibit hazards associated with both oxazoles and ketones.
-
Oxazole Moiety: The oxazole ring is a five-membered heterocyclic aromatic compound.[1] While oxazole itself is classified as a highly flammable liquid and can cause serious eye damage, its derivatives are of great interest in medicinal chemistry due to a wide range of pharmacological activities.[2][3][4] The reactivity of the oxazole ring can be influenced by its substituents.[5]
-
Ketone Functional Group: The ketone group can influence the reactivity and toxicity of a molecule. Ketones are known to be good solvents and can pose an inhalation hazard. Certain ketones can also be flammable.
Therefore, this compound should be handled with the assumption that it may be flammable, an eye irritant, and potentially harmful if inhaled or absorbed through the skin.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to ensure comprehensive protection. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against potential splashes and aerosols that could cause serious eye damage, a known hazard of oxazole.[2] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, laminate, or specialized ketone-resistant gloves). A double layer of nitrile gloves is not sufficient. | To prevent skin contact and absorption. Standard nitrile gloves may not offer adequate protection against ketones.[6][7][8] Always consult the glove manufacturer's compatibility chart. |
| Body Protection | Flame-retardant laboratory coat and a chemical-resistant apron. | To protect against spills and splashes, and to provide a barrier against potential flammability. |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. For spill cleanup or in situations with inadequate ventilation, a self-contained breathing apparatus (SCBA) may be necessary. | To prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[2] |
Donning and Doffing PPE Workflow
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Operational Plan: Safe Handling in the Laboratory
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is in proper working order.
-
Assemble all necessary equipment and reagents before starting work.
-
Clearly label all containers with the chemical name and any known hazards.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Wash hands and any exposed skin thoroughly with soap and water.[9]
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical step in the chemical lifecycle to ensure environmental protection and regulatory compliance.
Waste Management Workflow
Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.
-
Segregate solid waste (contaminated gloves, paper towels, etc.) from liquid waste.
-
-
Waste Container:
-
Use a dedicated, clearly labeled, and sealable container for hazardous chemical waste.[10]
-
The container must be made of a material compatible with organic compounds.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications (e.g., "Flammable," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
-
Professional Disposal:
Emergency Procedures: Preparedness is Key
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Spill | 1. Evacuate the immediate area. 2. Alert nearby personnel and your supervisor. 3. If the spill is large or you are not trained to handle it, contact your institution's EHS department. 4. For small, manageable spills, use an appropriate absorbent material from a spill kit, wearing full PPE. |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[11] 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air and keep them comfortable for breathing.[11] 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Rinse the mouth with water. 2. DO NOT induce vomiting.[9] 3. Seek immediate medical attention. |
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Benchchem. (n.d.). Safe Disposal of 4-Methyl-2-(piperidin-2-yl)oxazole: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 2-(p-Tolyl)oxazole: A Guide for Laboratory Professionals.
- Capot Chemical. (2008). MSDS of Oxazole.
- Polyco Healthline. (n.d.). Ketochem® 33cm Lightweight Ketone Resistant Glove.
- Kentucky Pesticide Safety Education. (2018). Personal Protective Equipment.
- GlovesnStuff. (n.d.). PVA Ketochem Acetone,Ketone & Solvent Protection Chemical Gauntlets.
- Benchchem. (n.d.). Green Synthesis of Novel Oxazole Derivatives: A Technical Guide.
- Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Oxazole.
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. capotchem.com [capotchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. polycohealthline.com [polycohealthline.com]
- 7. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 8. glovesnstuff.com [glovesnstuff.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
